Steppogenin

Catalog No.
S1551292
CAS No.
56486-94-3
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steppogenin

CAS Number

56486-94-3

Product Name

Steppogenin

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2

InChI Key

QBLQLKNOKUHRCH-UHFFFAOYSA-N

SMILES

Array

Synonyms

Norartocarpanone; (2S)-5,7,2',4'-Tetrahydroxyflavanone; (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

The exact mass of the compound Steppogenin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Chemical Properties of Steppogenin

Property Description
CAS Number 56486-94-3 [1] [2] [3]
Molecular Formula C15H12O6 [1] [2] [3]
Molecular Weight 288.25 g/mol [1] [2]
Appearance White to off-white powder [1] [2] [3]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [1] [2]
Natural Sources Primarily isolated from Cudrania tricuspidata [4] [5] [6] and Morus alba L. (white mulberry) [7] [8].

This compound is also known by the synonym Norartocarpanone [3]. Its chemical structure has been characterized, and it is commercially available from chemical suppliers for research purposes [1] [2].

Mechanisms of Action and Key Findings

Research indicates this compound exerts effects through two primary mechanisms: inhibiting neuroinflammation and suppressing angiogenesis.

steppogenin_mechanisms cluster_neuro Anti-neuroinflammatory Action cluster_angio Anti-angiogenic Action This compound This compound NFkB NFkB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits (JNK/p38) HIF1a HIF1a This compound->HIF1a Inhibits DLL4 DLL4 This compound->DLL4 Inhibits LPS LPS Microglia Microglia LPS->Microglia Microglia->NFkB Activates Microglia->MAPK Activates ProInflammatory ProInflammatory NFkB->ProInflammatory ↑ Produces MAPK->ProInflammatory ↑ Produces NeuronalDamage NeuronalDamage ProInflammatory->NeuronalDamage Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes AngiogenicGenes AngiogenicGenes HIF1a->AngiogenicGenes ↑ Transcripts TumorGrowth TumorGrowth HIF1a->TumorGrowth VEGF VEGF VEGF->DLL4 Induces Notch1 Notch1 DLL4->Notch1 Activates SproutingAngiogenesis SproutingAngiogenesis DLL4->SproutingAngiogenesis Notch1->SproutingAngiogenesis SproutingAngiogenesis->TumorGrowth

Summary of this compound's primary molecular mechanisms of action.

Anti-neuroinflammatory Effects

This compound inhibits the production of pro-inflammatory mediators in microglial cells (the immune cells of the central nervous system) [4] [5] [6]. The proposed mechanism involves suppression of the NF-κB and p38/JNK MAPK signaling pathways [4] [6].

Table 2: Experimental Data from Anti-neuroinflammatory Studies (in vitro)

Experimental Model Treatment Key Findings Reference
BV2 Microglial Cells LPS (1 μg/mL) + this compound (10-80 μM) Dose-dependent ↓ in NO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-12; Inhibition of NF-κB nuclear translocation; Suppression of JNK/p38 phosphorylation. [4] [5] [6]
Rat Primary Microglial Cells LPS (1 μg/mL) + this compound Dose-dependent ↓ in NO production and iNOS/COX-2 protein expression. [4] [5]
Anti-angiogenic and Anti-tumor Effects

This compound demonstrates potent anti-angiogenic activity by dually inhibiting HIF-1α in tumor cells and DLL4 in endothelial cells, disrupting the process of sprouting angiogenesis that is crucial for tumor growth [7] [2] [8].

Table 3: Experimental Data from Anti-angiogenic and Anti-tumor Studies

Experimental Model Treatment Key Findings Reference
HEK293T, A549, ARPE19 Cells (In vitro) Hypoxic conditions + this compound (0.3-3 μM) Suppressed HIF-1α protein levels; ↓ mRNA of HIF-1α target genes (VEGF, GLUT1, CXCR4, CA9). [7] [2]
Vascular Endothelial Cells (ECs) (In vitro) VEGF + this compound (0.3-3 μM) Inhibited VEGF-induced DLL4 expression and EC sprouting; Suppressed EC migration and proliferation. [7] [2] [8]
C57BL/6J Mice (LLC Allograft, In vivo) This compound (2 mg/kg, IP) Significant suppression of tumor growth and angiogenesis. [7] [2]

This compound inhibited DLL4 with an IC₅₀ of 8.46 μM and HIF-1α with an IC₅₀ of 0.56 μM [2]. One study also reported that this compound inhibits DLL4/Notch1 signaling in endothelial cells, suggesting this dual inhibition may be more effective than targeting either alone [8].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.

Protocol 1: Assessing Anti-neuroinflammatory Activity

This protocol is based on studies using LPS-stimulated BV2 microglial cells [4] [6].

  • Cell Culture & Pre-treatment: Grow BV2 microglia cells. Pre-treat cells with varying concentrations of this compound (e.g., 10-80 μM) for a specified period (e.g., 1-2 hours).
  • Cell Stimulation: Stimulate cells with LPS (1 μg/mL) to induce inflammation. Co-incubate with this compound for defined periods depending on the readout.
  • Downstream Analysis:
    • Viability (MTT Assay): Confirm non-cytotoxicity at working concentrations [4] [6].
    • Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatant using Griess reagent after 24h stimulation [4].
    • Pro-inflammatory Cytokines: Analyze mRNA levels of TNF-α, IL-1β, IL-6, IL-12 using quantitative RT-PCR after 12h stimulation [4] [6].
    • Protein Expression: Evaluate iNOS, COX-2, NF-κB pathway proteins (IκB-α phosphorylation), and MAPK phosphorylation (p38, JNK) by western blot or immunofluorescence [4] [6].
Protocol 2: Assessing Anti-angiogenic Activity

This protocol is based on studies investigating HIF-1α and DLL4 inhibition [7] [2].

  • HIF-1α Inhibition Assay:
    • Use cells like HEK293T, A549, or ARPE19.
    • Expose cells to hypoxic conditions (e.g., 1% O₂) or chemical hypoxia mimetics.
    • Treat with this compound (e.g., 0.3-3 μM) for 16-24 hours.
    • Readouts: Measure HIF-1α protein levels by western blot or immunofluorescence. Quantify mRNA of downstream genes (VEGF, GLUT1) by qRT-PCR [7] [2].
  • DLL4 Inhibition & Angiogenesis Assays:
    • Use vascular endothelial cells (e.g., HUVECs).
    • Stimulate with VEGF (e.g., 50 ng/mL) and treat with this compound.
    • Readouts:
      • Measure DLL4 protein and mRNA levels [7] [2].
      • Cell Migration: Scratch/wound healing assay.
      • Cell Proliferation: MTT or BrdU assay.
      • 3D Sprouting Assay: Culture EC spheroids in collagen gel; quantify sprout length and number after VEGF and this compound treatment [7] [8].

Conclusion and Research Implications

This compound is a multifaceted natural product with compelling preclinical evidence supporting its potential for:

  • Neurodegenerative Disease Research: Its potent anti-neuroinflammatory effects via NF-κB and MAPK pathways make it a candidate for modulating neuroinflammation in diseases like Alzheimer's and Parkinson's [4] [5].
  • Oncology Drug Discovery: Its dual inhibition of HIF-1α and DLL4 represents a novel strategy for anti-angiogenic therapy, potentially overcoming limitations of current single-target agents [7] [2] [8].

Future work should focus on confirmatory in vivo studies, detailed pharmacokinetic and toxicity profiles, and further elucidation of its structure-activity relationship to potentially develop more potent analogs.

References

Steppogenin Cudrania tricuspidata isolation

Author: Smolecule Technical Support Team. Date: February 2026

Source, Isolation, and Basic Properties

Steppogenin (molecular formula: C15H12O6; molecular weight: 288.25 g/mol; CAS Registry Number: 56486-94-3) is a flavonoid compound classified as a norartocarpanone [1].

Property Details
Source Plant Cudrania tricuspidata (Moraceae family) [2]
Plant Part Used Stems (specified in isolation studies) [2]
Traditional Use Context Root bark and bark used in oriental medicine for neuritis and inflammation [2]
Molecular Formula C15H12O6 [1]
Molecular Weight 288.25 g/mol [1]
CAS Registry Number 56486-94-3 [1]

Detailed Experimental Protocol for Anti-neuroinflammatory Activity

The following methodology is based on the 2017 study by Kim et al. that investigated this compound's effects in LPS-stimulated microglial cells [2].

Cell Culture and Treatment
  • Cell Types: Use immortalized BV2 microglial cells and/or rat primary microglial cells.
  • Cell Culture: Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Cell Viability Assessment (MTT Assay): Seed cells in 96-well plates. After 24 hours, treat with this compound (e.g., 10-80 μM concentration) for another 24 hours. Add MTT solution to each well and incubate for 4 hours. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm. This compound showed no cytotoxicity in the 10-80 μM range [2].
  • Inflammation Induction: Stimulate cells with Lipopolysaccharide (LPS) at 1 μg/mL to induce neuroinflammatory response [2].
Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Production (Griess Assay): Mix cell culture supernatant with an equal volume of Griess reagent. Incubate for 15 minutes at room temperature and measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve [2].
  • PGE2 Production (ELISA): Use a commercial Prostaglandin E2 ELISA kit to measure PGE2 levels in the cell culture supernatant according to the manufacturer's protocol [2].
Analysis of mRNA and Protein Expression
  • mRNA Expression (Quantitative Real-Time PCR): Extract total RNA, reverse transcribe to cDNA, and perform PCR with primers for pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6). This compound (10-80 μM) reduced expression of these cytokines in a dose-dependent manner [2].
  • Protein Expression (Western Blot Analysis): Lyse cells to extract protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies. Detect signals using an ECL system [2].

The experimental workflow for this anti-neuroinflammatory study can be visualized as follows:

G Start Start Experiment CellCulture Cell Culture & Plating (BV2/Primary Microglia) Start->CellCulture ViabilityTest Cell Viability Assay (MTT Assay, 10-80 μM this compound) CellCulture->ViabilityTest Treatment Treatment (this compound + LPS 1μg/mL) ViabilityTest->Treatment Measure1 Measure Inflammatory Mediators (Griess Assay for NO, ELISA for PGE2) Treatment->Measure1 Measure2 Analyze Gene/Protein Expression (qPCR for Cytokines, Western Blot for iNOS/COX-2) Measure1->Measure2 Analysis Data Analysis Measure2->Analysis

Pharmacological Activities and Mechanisms of Action

Beyond its anti-neuroinflammatory effects, this compound exhibits other notable pharmacological activities.

Activity / Target Experimental Model / Details Key Findings / Potency
Anti-neuroinflammatory [2] LPS-stimulated BV2 & rat primary microglial cells Inhibits NO, PGE2, pro-inflammatory cytokines; suppresses NF-κB & MAPK (JNK, p38) pathways.
HIF-1α Inhibition [3] In vitro (HEK293T, A549 cells) IC₅₀ = 0.56 ± 0.043 μM; suppresses HIF-1α protein & target genes (VEGF, CXCR4).
DLL4 Inhibition [3] In vitro (Vascular Endothelial Cells) IC₅₀ = 8.46 ± 1.08 μM; inhibits VEGF-induced DLL4 expression.

| Anti-angiogenic / Anti-tumor [3] | In vivo (C57BL/6 J mice, Lewis lung carcinoma model) | 2 mg/kg (IP) suppressed tumor growth & angiogenesis. | | Tyrosinase Inhibition [1] | In vitro (Mushroom tyrosinase) | IC₅₀ < 50 μM; more potent than Kojic acid (IC₅₀ = 71.6 μM). | | α-glucosidase Inhibition [4] | In vitro (Enzyme assay) | Contributes to antidiabetic activity of C. tricuspidata extracts. |

The core mechanism for this compound's anti-neuroinflammatory action involves suppression of the NF-κB and MAPK signaling pathways, as detailed below:

G LPS LPS Stimulus NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway MAPK_Pathway MAPK Pathway LPS->MAPK_Pathway IKK IκB-α Phosphorylation & Degradation NFkB_Pathway->IKK NFkB_Transloc p50/p65 Translocation to Nucleus IKK->NFkB_Transloc Outcome Reduced Production of: • NO/PGE2 (iNOS/COX-2) • Pro-inflammatory Cytokines NFkB_Transloc->Outcome JNK_p38 JNK and p38 Phosphorylation MAPK_Pathway->JNK_p38 JNK_p38->Outcome This compound This compound Treatment Inhibition1 Inhibits IκB-α Phosphorylation This compound->Inhibition1 Inhibition2 Blocks Nuclear Translocation This compound->Inhibition2 Inhibition3 Suppresses JNK/p38 Activation This compound->Inhibition3 Inhibition1->IKK Inhibition2->NFkB_Transloc Inhibition3->JNK_p38

Analytical Methods and Pharmacokinetics

For quality control in pharmaceutical development, this compound can be analyzed alongside other markers in C. tricuspidata extracts. A validated reverse-phase HPLC method is recommended [5].

Preliminary in vivo pharmacokinetic data in C57BL/6 J mice after a single 2 mg/kg intraperitoneal dose shows the following distribution profile [3]:

Tissue AUC (ng/mL∗h) Tissue-to-Plasma AUC Ratio
Plasma 284 ± 97.8 1 (Reference)
Liver 6967 ± 1200 25.5
Spleen 2663 ± 1289 9.74
Tumor 1252 ± 547 4.58
Kidney 624.7 ± 238 2.35
Brain 241 ± 75.4 0.88

Key Considerations for Research and Development

  • Multi-target Profile: this compound's activity against HIF-1α, DLL4, and inflammatory pathways makes it a candidate for treating complex diseases like cancer and chronic inflammatory conditions [2] [3].
  • Therapeutic Window: The non-cytotoxic concentration range (10-80 μM) in microglial cells provides an initial safety margin for in vitro studies [2].
  • Natural Source Availability: Sourcing from C. tricuspidata leaves or stems is more sustainable than using root bark, which is crucial for larger-scale production [5].

References

Mechanism of Action: Dual-Pathway Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin primarily exerts its effects by simultaneously targeting two critical points in tumor angiogenesis: the HIF-1α pathway in tumor cells and the DLL4/NOTCH1 signaling pathway in endothelial cells [1] [2]. The diagram below illustrates how this compound disrupts this pro-angiogenic signaling cascade.

G Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a VEGF VEGF HIF1a->VEGF DLL4 DLL4 VEGF->DLL4 NOTCH1 NOTCH1 DLL4->NOTCH1 Angiogenesis Angiogenesis NOTCH1->Angiogenesis Promotes This compound This compound This compound->HIF1a Inhibits This compound->DLL4 Inhibits

This dual inhibition disrupts the tumor's ability to form new blood vessels, a process essential for its growth and metastasis [1] [2]. Furthermore, by normalizing the dysfunctional tumor vasculature, this compound may improve drug delivery and the tumor microenvironment [3] [4].

Quantitative Profiling and Pharmacological Data

The inhibitory profile and pharmacological characteristics of this compound have been quantified in pre-clinical studies, as summarized in the tables below.

Table 1: In Vitro Inhibitory Profile (IC50) of this compound [5]

Target / Process IC50 / Effect Experimental Context
HIF-1α Transcriptional Activity 0.56 ± 0.043 µM HEK293T cells under hypoxia [5]
DLL4 Activity 8.46 ± 1.08 µM Vascular endothelial cells with VEGF induction [5]
Endothelial Cell Sprouting Significant suppression VEGF-induced EC spheroids [1] [2]
Endothelial Cell Migration Significant suppression Hypoxia-induced vascular ECs [1] [2]

Table 2: In Vivo Pharmacokinetic Parameters (Single 2 mg/kg IP dose in mice) [5]

Tissue AUC∞ (ng/mL∗h) AUC Ratio (vs. Plasma) Half-Life (T1/2, h)
Plasma 284 ± 97.8 1 0.49 ± 0.14
Tumor 1252 ± 547 4.58 1.87 ± 0.87
Liver 6967 ± 1200 25.5 1.72 ± 0.26
Spleen 2663 ± 1289 9.74 0.47 ± 0.01

Table 3: Comparative Inhibitory Effects on Angiogenic Processes [6]

Compound DLL4 Inhibition NOTCH1 Inhibition EC Migration EC Proliferation EC Sprouting
This compound Yes Yes Strong suppression Strong suppression Strong suppression
Sanggenon F Yes No Strong suppression Suppression Strong suppression
Dehydrovomifoliol No Yes Weak suppression Suppression Moderate suppression (60% vs. VEGF)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. In Vitro DLL4 and NOTCH1 Signaling Inhibition Assay

  • Cell Culture: Use vascular endothelial cells (e.g., HUVECs).
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0-10 µM) for a set period (e.g., 24 hours).
  • Pathway Activation: Induce DLL4/NOTCH1 signaling by adding VEGF.
  • Activity Measurement: Assess transcriptional activity using a dual-luciferase reporter assay system. Measure protein expression levels via Western Blot analysis and immunofluorescent staining [3] [6].

2. In Vitro Anti-Angiogenic Activity Profiling

  • Proliferation Assay: Treat hypoxia-induced vascular endothelial cells with this compound (0-3 µM for 24 hours). Use a standard cell viability assay (e.g., MTT) to quantify proliferation suppression [2] [5].
  • Migration Assay: Perform a wound-healing or transwell migration assay on endothelial cells treated with this compound under hypoxic conditions to evaluate inhibition of cell movement [1] [2].
  • 3D Sprouting Assay: Culture endothelial cell spheroids in a collagen matrix. Induce sprouting with VEGF and treat with this compound (0-3 µM for 24 hours). Quantify the total sprout length per spheroid to measure inhibition of angiogenic germination [1] [2].

3. In Vivo Efficacy and Pharmacokinetics

  • Animal Model: Use a mouse allograft tumor model (e.g., Lewis lung carcinoma or melanoma) in C57BL/6 J mice [3] [5].
  • Dosing Regimen: Administer this compound via intraperitoneal (IP) injection at 2 mg/kg [5].
  • Efficacy Endpoint: Monitor and compare tumor growth volumes over time between treatment and control groups [2] [5].
  • PK Analysis: After a single IP dose, collect plasma and tissue samples (tumor, liver, spleen, etc.) at multiple time points. Analyze this compound concentrations using LC-MS/MS to determine pharmacokinetic parameters like AUC, C~max~, T~max~, and half-life [5].

Therapeutic Application in Cancer

The most significant therapeutic promise of this compound lies in its ability to enhance the efficacy of Immune Checkpoint Inhibitors (ICIs) like anti-PD-1 therapy.

  • Rationale for Combination Therapy: By inhibiting DLL4-NOTCH1 signaling, this compound promotes vascular normalization [3]. This process improves blood flow within the tumor and reduces immunosuppression, making the tumor microenvironment more favorable for immune cell attack.
  • Proof of Concept: Research has demonstrated that combining this compound with an anti-PD-1 antibody significantly enhances the anti-cancer effect in a mouse melanoma allograft model, outperforming either treatment alone [3] [4] [7]. This positions this compound as a viable candidate for a combination therapy strategy aimed at overcoming resistance to ICIs.

References

Steppogenin's Inhibition of the MAPK Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the quantitative data and experimental observations from the key study on steppogenin [1].

Parameter Assessed Experimental Model Observed Effect of this compound Significance / Implication
Cell Viability (MTT assay) BV2 microglial cells No cytotoxicity at 10.0 - 80.0 μM Confirms anti-inflammatory effects are not due to cell death [1].
Pro-inflammatory Cytokines (mRNA Expression) LPS-stimulated BV2 cells Dose-dependent ↓ in TNF-α, IL-1β, IL-12, and IL-6 Suppresses key neuroinflammatory signaling molecules [1].
Inflammatory Mediators LPS-stimulated BV2 cells Dose-dependent ↓ in Nitrite, PGE2, iNOS, and COX-2 Reduces production of critical enzymes and mediators of inflammation [1].
MAPK Phosphorylation (Western Blot) LPS-stimulated BV2 cells Inhibition of JNK and p38 phosphorylation; no significant effect on ERK Specifically targets the JNK and p38 stress-activated MAPK pathways [1].
NF-κB Signaling (Western Blot/Immunofluorescence) LPS-stimulated BV2 & primary microglial cells Inhibited IκB-α degradation & NF-κB (p65/p50) nuclear translocation Blocks a major parallel pro-inflammatory signaling pathway [1].

Experimental Workflow & Signaling Pathway

The research methodology from the key study [1] can be visualized in the following experimental workflow and signaling pathway diagram.

G cluster_1 1. Cell Culture & Treatment cluster_2 2. Assays & Analysis cluster_3 3. Outcome LPS LPS BV2 BV2 LPS->BV2 PrimaryMicroglia PrimaryMicroglia BV2->PrimaryMicroglia CellViability CellViability PrimaryMicroglia->CellViability CytokineAssay CytokineAssay CellViability->CytokineAssay MediatorAssay MediatorAssay CellViability->MediatorAssay WesternBlot_NFkB WesternBlot_NFkB CellViability->WesternBlot_NFkB WesternBlot_MAPK WesternBlot_MAPK CellViability->WesternBlot_MAPK CytokineAssay->MediatorAssay Data Data CytokineAssay->Data MediatorAssay->WesternBlot_NFkB MediatorAssay->Data WesternBlot_NFkB->WesternBlot_MAPK WesternBlot_NFkB->Data WesternBlot_MAPK->Data

Experimental workflow for studying this compound's effects [1].

The diagram below illustrates the specific molecular pathway inhibited by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., MEKK) TLR4->MAPKKK Invis TLR4->Invis MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 JNK JNK (Phosphorylated) MAPKK_JNK->JNK p38 p38 (Phosphorylated) MAPKK_p38->p38 Transcription Pro-inflammatory Gene Transcription JNK->Transcription p38->Transcription NFkB NF-κB (Activated) NFkB->Transcription This compound This compound This compound->JNK Inhibits This compound->p38 Inhibits This compound->NFkB Inhibits Invis->NFkB

This compound inhibits the JNK/p38 MAPK and NF-κB pathways to reduce neuroinflammation [1].

Research Context and Limitations

It's important to interpret these findings within their research context. The primary source is a 2017 study, so the field would benefit from more recent validation [1]. The research provides a strong mechanistic foundation in cellular models, but findings have not yet been extended to in vivo animal models of disease, which is a critical next step for drug development.

Future Research Directions

To advance this compound as a therapeutic candidate, future research should focus on:

  • In Vivo Validation: Testing efficacy in animal models of neuroinflammatory diseases (e.g., Alzheimer's disease, Parkinson's disease, multiple sclerosis).
  • Specificity and Off-Target Effects: Conducting kinome-wide screens to confirm target specificity and identify potential off-target interactions.
  • ADME and Pharmacokinetics: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
  • Structural Optimization: Exploring synthetic derivatives of this compound to improve its potency, selectivity, and drug-like properties.

References

Steppogenin anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Steppogenin exerts its anti-inflammatory effects through multi-target actions on critical cellular signaling pathways.

  • NF-κB Pathway Inhibition: In LPS-stimulated microglial cells, this compound suppresses the nuclear translocation of the NF-κB p50/p65 heterodimer by inhibiting IκB-α phosphorylation and degradation. This prevents the transcription of pro-inflammatory genes [1].
  • MAPK Pathway Suppression: this compound specifically inhibits the phosphorylation of JNK and p38 MAPK in activated microglia, contributing to its antineuroinflammatory effects. The ERK pathway appears less affected [1].
  • Anti-angiogenic Action: In endothelial cells, this compound inhibits HIF-1α accumulation under hypoxic conditions and suppresses VEGF-induced DLL4 expression and NOTCH1 signaling, disrupting sprouting angiogenesis [2] [3].

The following diagram illustrates these interconnected mechanisms:

G LPS LPS NFkB_Inactive NF-κB (Inactive, cytoplasm) LPS->NFkB_Inactive JNK_p38 JNK / p38 MAPK LPS->JNK_p38 Activates Hypoxia_VEGF Hypoxia_VEGF HIF1a HIF-1α Hypoxia_VEGF->HIF1a DLL4_Notch DLL4 / NOTCH1 Hypoxia_VEGF->DLL4_Notch Activates NFkB_Active NF-κB (Active, nucleus) NFkB_Inactive->NFkB_Active Activation & Nuclear Translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-12) NFkB_Active->Inflammatory_Genes Transcribes IkB IκB-α JNK_p38->Inflammatory_Genes Induces Angiogenic_Genes Pro-angiogenic Genes HIF1a->Angiogenic_Genes Transcribes DLL4_Notch->Angiogenic_Genes Signaling This compound This compound This compound->NFkB_Active Inhibits This compound->JNK_p38 Inhibits Phosphorylation This compound->HIF1a Suppresses This compound->DLL4_Notch Inhibits Ikb Ikb Ikb->NFkB_Inactive Sequesters

This compound inhibits multiple pro-inflammatory and pro-angiogenic signaling pathways.

Quantitative Anti-inflammatory Effects

This compound significantly reduces the production of key inflammatory mediators and cytokines in a dose-dependent manner, without exhibiting cytotoxicity at effective concentrations.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells [1]

Target Effect of this compound Dose Range Tested Key Findings
Nitric Oxide (NO) ↓ Production 10 - 80 µM Significant inhibition of nitrite (a stable NO metabolite) production.
PGE2 ↓ Production 10 - 80 µM Significant suppression of PGE2 production.
iNOS & COX-2 ↓ Protein Expression 10 - 80 µM Downregulation of iNOS and COX-2 protein levels.
TNF-α, IL-1β, IL-6, IL-12 ↓ mRNA Expression 10 - 80 µM Dose-dependent reduction of pro-inflammatory cytokine mRNA.

Table 2: Anti-angiogenic and Other Cellular Effects [2] [3] [4]

Cell Type / Model Process / Target Effect of this compound Experimental Context
Endothelial Cells DLL4/NOTCH1 Signaling Inhibition Suppressed VEGF-induced pathway activity [3].
Endothelial Cells Cell Migration & Proliferation Inhibition Disrupted VEGF-induced processes [2] [3].
Endothelial Cells 3D Sprouting Angiogenesis Suppression Inhibited VEGF-induced sprouting from spheroids [2] [3].
S. cerevisiae (Yeast) Chronological Lifespan Extension (15-25%) Antioxidant effect, reduced intracellular ROS [4].
BV2 & Primary Microglia Cell Viability No Cytotoxicity Confirmed via MTT assay up to 80 µM [1].

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are summaries of core methodologies used in the cited studies.

1. Cell Culture and Treatment

  • Cell Lines: Commonly used models include BV2 murine microglial cells and primary rat microglial cells for neuroinflammation [1], and EA.hy926 human endothelial cells for angiogenesis studies [3].
  • Inflammation Induction: Cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce neuroinflammation [1] or with VEGF (e.g., 10-20 ng/mL) to induce angiogenic responses [3].
  • This compound Treatment: Tested across a concentration range (e.g., 10-80 µM). Pre-treatment (e.g., 1-12 hours) prior to stimulus is common [1] [3].

2. Key Protocol: Measuring Inflammatory Mediators (NO, PGE2, Cytokines)

  • Nitrite Quantification (Griess Assay): Cell culture supernatants are collected 24h post-LPS stimulation. Supernatant is mixed with an equal volume of Griess reagent, incubated, and absorbance is measured at 540-550 nm. Nitrite concentration is determined from a standard curve [1].
  • PGE2 & Cytokine ELISA: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used according to manufacturer protocols to quantify PGE2 and cytokines in cell culture supernatants [1] [5].
  • RNA Extraction & qRT-PCR: Total RNA is isolated, reverse transcribed into cDNA, and amplified using gene-specific primers for cytokines. mRNA expression levels are normalized to a housekeeping gene and calculated using the 2^(-ΔΔCt) method [1] [2].

3. Key Protocol: Protein Analysis (Western Blot)

  • Protein Extraction: Total protein is extracted. For NF-κB studies, cytoplasmic and nuclear proteins are fractionated.
  • Gel Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
  • Antibody Incubation: Membranes are incubated with primary antibodies against target proteins and HRP-conjugated secondary antibodies.
  • Signal Detection: Protein bands are visualized using enhanced chemiluminescence reagents. Band intensity is quantified densitometrically [1] [2].

4. Key Protocol: Luciferase Reporter Assay

  • Transfection: EA.hy926 cells are co-transfected with a luciferase reporter vector and a control vector.
  • Treatment & Measurement: After treatment, cell lysates are prepared. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay kit. The ratio of firefly to Renilla luciferase activity indicates pathway activity [3].

Pharmacokinetics and Research Perspectives

Understanding the absorption and distribution of this compound is critical for its development as a therapeutic agent.

Table 3: Pharmacokinetic Profile of this compound in Mice [6]

Administration Route Absolute Bioavailability Remarks
Intravenous (IV) 100% (reference) Favorable pharmacokinetics for this route.
Subcutaneous (SC) 84.7 - 96.0% High bioavailability, promising for injection.
Intraperitoneal (IP) 54.0 - 54.6% Moderate bioavailability.
Per Oral (PO) 5.73 - 10.0% Low bioavailability, limited by P-gp efflux and first-pass metabolism.
  • Strategies to Improve Oral Availability: Co-administration with P-glycoprotein inhibitors significantly increased oral bioavailability by 315% and 149%, suggesting that formulation strategies targeting efflux and metabolism can enhance oral delivery [6].

References

Quantitative Data on Antineuroinflammatory Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from a 2017 study on steppogenin in LPS-stimulated BV2 microglial cells.

Parameter Assessed Experimental Model This compound Concentration Range Observed Effect
Cell Viability (MTT assay) BV2 microglial cells 10.0 - 80.0 μM No cytotoxicity observed [1]
Pro-inflammatory Cytokines (mRNA expression) LPS-stimulated BV2 cells 10.0 - 80.0 μM Dose-dependent reduction of TNF-α, IL-1β, IL-12, and IL-6 [1]
Inflammatory Mediators LPS-stimulated BV2 cells 10.0 - 80.0 μM Dose-dependent inhibition of nitrite and PGE2 production [1]
Key Enzymes (Protein expression) LPS-stimulated BV2 cells 10.0 - 80.0 μM Dose-dependent suppression of iNOS and COX-2 protein [1]
NF-κB Pathway LPS-stimulated BV2 cells 20.0 - 80.0 μM Inhibited IκB-α phosphorylation and nuclear translocation of NF-κB (p50/p65) [1]
MAPK Pathway LPS-stimulated BV2 cells 20.0 - 80.0 μM Suppressed phosphorylation of JNK and p38; no significant effect on ERK [1]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the seminal study.

  • Cell Culture and Viability: Immortalized BV2 microglial cells and rat primary microglial cells were used. Cells were pretreated with various concentrations of this compound (10-80 μM) for 1 hour before being stimulated with E. coli LPS (1 μg/mL) to induce inflammation. Cell viability was assessed using the MTT assay after 24 hours of incubation [1].

  • Measurement of mRNA Expression: After 12 hours of LPS stimulation, total RNA was extracted. The mRNA expression levels of the pro-inflammatory cytokines TNF-α, IL-1β, IL-12, and IL-6 were quantified using quantitative real-time reverse transcriptase PCR (qPCR) [1].

  • Analysis of Nitrite, PGE2, iNOS, and COX-2: Nitrite accumulation in the culture medium (a measure of NO production) was measured after 24 hours using the Griess reaction. The production of PGE2 was analyzed by an appropriate assay (e.g., ELISA). The protein expression levels of iNOS and COX-2 were determined by western blot analysis after 24 hours of LPS treatment [1].

  • Investigation of NF-κB Pathway: Proteins were extracted from cells after 1 hour of LPS stimulation. Cytosolic and nuclear fractions were separated. The degradation and phosphorylation of IκB-α, as well as the nuclear translocation of NF-κB p50 and p65 subunits, were analyzed by western blot. Immunofluorescence was used to visually confirm the localization of p50. NF-κB DNA binding activity in nuclear extracts was measured using an ELISA-based binding assay [1].

  • Investigation of MAPK Pathway: Proteins were extracted after 1 hour of LPS stimulation. The phosphorylation levels of key MAPKs—ERK, JNK, and p38—were analyzed by western blot using phospho-specific antibodies [1].

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism by which this compound exerts its antineuroinflammatory effects, based on the described research.

G This compound Inhibits Neuroinflammation via NF-κB and MAPK Pathways LPS LPS MAPKs MAPK Signaling LPS->MAPKs Induces NFkB_Pathway NF-κB Pathway Activation LPS->NFkB_Pathway Induces InflammatoryMediators Inflammatory Mediators & Cytokines (iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-12) MAPKs->InflammatoryMediators Produces NFkB_Pathway->InflammatoryMediators Produces This compound This compound This compound->MAPKs Inhibits JNK/p38 This compound->NFkB_Pathway Inhibits

This diagram illustrates the proposed mechanism: LPS activates both the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators. This compound inhibits this process by suppressing the activation of both pathways [1].

Interpretation and Research Context

  • Mechanism Insight: The core mechanism involves this compound's interference with two critical pro-inflammatory signaling pathways: NF-κB and MAPK (specifically JNK and p38). This dual inhibition effectively reduces the downstream expression of key inflammatory enzymes and cytokines [1].
  • Comparative Evidence: Other plant-derived flavonoids, like myricetin, have also been shown to inhibit neuroinflammation by modulating the MAPK pathway, supporting the broader validity of targeting these pathways with natural compounds [2].
  • Therapeutic Implication: Since microglial activation and subsequent neuroinflammation are hallmarks of many neurodegenerative diseases, this compound represents a promising candidate for further research and development [1] [3].

The existing data on this compound is promising, though the primary research is from 2017. To advance therapeutic development, future work could focus on in vivo validation, pharmacokinetic studies, and further elucidation of its molecular targets.

References

Steppogenin as a Dual Inhibitor of Sprouting Angiogenesis: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanisms of Action

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in numerous pathological conditions, particularly in solid tumor growth and metastatic progression. Tumors cannot exceed 1-2 mm³ without establishing a blood supply to deliver oxygen and nutrients, making the "angiogenic switch" a pivotal event in cancer progression [1]. Under hypoxic conditions commonly found in solid tumors, cancer cells activate hypoxia-inducible factor-1α (HIF-1α), a master regulator of the adaptive response to low oxygen tension [2] [3]. HIF-1α accumulation triggers the transcription of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF), which drives the formation of new blood vessels to support tumor growth and metastasis [2].

A critical aspect of sprouting angiogenesis involves the differentiation of endothelial cells into specialized tip cells characterized by high expression of delta-like ligand 4 (DLL4) [2] [3]. These tip cells lead the developing vascular sprouts through filopodia extension, while trailing stalk cells proliferate and form the lumen of new vessels. The DLL4-Notch signaling pathway creates a feedback mechanism that controls the appropriate ratio of tip to stalk cells, ensuring proper vascular network formation [4]. In pathological conditions like cancer, this process becomes dysregulated, resulting in the formation of abnormal, dysfunctional vascular networks that further exacerbate tumor hypoxia and promote metastasis.

Steppogenin, a natural compound extracted from the root bark of Morus alba L. (white mulberry), has recently emerged as a promising therapeutic agent capable of simultaneously targeting both HIF-1α in tumor cells and DLL4 in endothelial cells [2] [3] [5]. This dual inhibition represents a novel approach in anti-angiogenic therapy, potentially addressing the limitations of single-target agents that often face resistance through compensatory pathway activation. The molecular mechanisms underlying this compound's activity involve the dose-dependent inhibition of HIF-1α transcriptional activity under hypoxic conditions and suppression of VEGF-induced DLL4 expression in vascular endothelial cells, effectively disrupting two critical components of the angiogenic cascade [2].

G Hypoxia Hypoxia HIF1a_Accumulation HIF1a_Accumulation Hypoxia->HIF1a_Accumulation VEGF VEGF DLL4_Expression DLL4_Expression VEGF->DLL4_Expression HIF1a_Accumulation->VEGF HIF1a_Accumulation->DLL4_Expression Tip_Cell_Formation Tip_Cell_Formation DLL4_Expression->Tip_Cell_Formation Sprouting_Angiogenesis Sprouting_Angiogenesis Tip_Cell_Formation->Sprouting_Angiogenesis Tumor_Growth Tumor_Growth Sprouting_Angiogenesis->Tumor_Growth This compound This compound This compound->HIF1a_Accumulation Inhibits This compound->DLL4_Expression Inhibits

This compound's dual inhibition of HIF-1α and DLL4 in the angiogenic pathway.

Experimental Evidence of Anti-Angiogenic Effects

In Vitro and Ex Vivo Findings

Research demonstrates that this compound exerts significant anti-angiogenic effects across multiple experimental models. In HEK293T cells under hypoxic conditions, this compound inhibited HIF-1α transcriptional activity in a dose-dependent manner as measured by dual-luciferase reporter assays [2] [3]. This inhibition resulted in reduced protein levels of HIF-1α and decreased expression of HIF-1α target genes. Concurrently, in vascular endothelial cells, this compound suppressed VEGF-induced DLL4 expression, disrupting the coordination of tip and stalk cells essential for sprouting angiogenesis [2]. Furthermore, this compound significantly impaired fundamental endothelial cell functions, suppressing both hypoxia-induced vascular endothelial cell proliferation and migration capacity, which are essential processes for new blood vessel formation [2] [3].

In ex vivo models using endothelial cell spheroids, this compound demonstrated potent inhibition of VEGF-induced sprouting, a key morphological event in early angiogenesis [2]. This suppression of sprouting angiogenesis occurred at non-cytotoxic concentrations, confirming that the observed effects were specifically due to anti-angiogenic activity rather than general cellular toxicity. The compound maintained efficacy across multiple cell types, including tumor cells and retinal pigment epithelial cells, suggesting broad applicability for angiogenic diseases [2] [3].

In Vivo Efficacy

The therapeutic potential of this compound was further validated in in vivo allograft tumor experiments, where administration significantly suppressed tumor growth [2] [3]. This anti-tumor effect was attributed to the compound's anti-angiogenic activity through dual inhibition of HIF-1α and DLL4. Tumor tissue analysis revealed reduced vascular density, consistent with the impairment of sprouting angiogenesis observed in vitro. These findings position this compound as a promising candidate for treating solid tumors and other conditions characterized by pathological angiogenesis [2].

Table 1: Summary of this compound's Anti-Angiogenic Effects Across Experimental Models

Experimental System Key Findings Significance
HEK293T Cells (hypoxic conditions) Dose-dependent inhibition of HIF-1α transcriptional activity; Reduced HIF-1α protein levels Targets tumor hypoxia response pathway
Vascular Endothelial Cells Suppressed VEGF-induced DLL4 expression; Inhibited proliferation and migration Disrupts tip cell formation and endothelial function
EC Spheroids (ex vivo) Inhibited VEGF-induced sprouting angiogenesis Blocks morphological angiogenesis events
Allograft Tumor Models (in vivo) Suppressed tumor growth; Reduced tumor vascular density Confirms therapeutic potential in disease models

Detailed Experimental Protocols

HIF-1α Transcriptional Activity Assay

The assessment of HIF-1α inhibition followed a standardized protocol using a dual-luciferase reporter assay system [2] [3]. Researchers cultured HEK293T cells under hypoxic conditions (1% O₂) to simulate the tumor microenvironment and induce HIF-1α stabilization. Prior to hypoxia exposure, cells were transfected with a HIF-responsive luciferase construct containing hypoxia response elements (HREs) upstream of the firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid was co-transfected to normalize for transfection efficiency and cellular toxicity.

  • Treatment Protocol: Cells were treated with varying concentrations of this compound (typically ranging from 1-100 μM) or vehicle control for 6-24 hours during hypoxia exposure. Positive control groups included known HIF-1α inhibitors or cells maintained under normoxic conditions.
  • Luciferase Measurement: After treatment, cells were lysed, and firefly and Renilla luciferase activities were measured sequentially using a luminometer. The HIF-1α transcriptional activity was expressed as the ratio of firefly to Renilla luciferase activity.
  • Validation Methods: The specificity of this compound's effect on HIF-1α was confirmed through complementary techniques including Western blot analysis to measure HIF-1α protein levels and real-time qPCR to quantify expression of HIF-1α target genes such as VEGF and GLUT1 [2].

This comprehensive approach verified that this compound directly inhibits HIF-1α transcriptional activity rather than merely affecting protein stability, providing mechanistic insight into its anti-angiogenic action.

DLL4 Expression Analysis

The effect of this compound on VEGF-induced DLL4 expression was evaluated in vascular endothelial cells using multiple complementary techniques [2] [3]. Cells were preconditioned with this compound across a concentration range before stimulation with VEGF (typically 10-50 ng/mL) to activate DLL4 expression.

  • Transcript Level Assessment: Real-time qPCR was performed to quantify DLL4 mRNA expression. RNA was extracted using standard methodologies, reverse transcribed to cDNA, and amplified using DLL4-specific primers. Expression levels were normalized to housekeeping genes such as GAPDH or β-actin, and the 2^(-ΔΔCt) method was used to calculate fold changes relative to control groups.
  • Protein Level Analysis: Western blotting and immunofluorescent staining were employed to assess DLL4 protein expression. For Western blotting, total protein extracts were separated by SDS-PAGE, transferred to membranes, and probed with anti-DLL4 antibodies. Immunofluorescent staining allowed visualization of DLL4 localization and expression at the cellular level, providing spatial information about this compound's effects.
  • Dose-Response Relationship: Both mRNA and protein analyses demonstrated a clear dose-dependent inhibition of VEGF-induced DLL4 expression by this compound, establishing its potency in disrupting this critical angiogenic pathway [2].
Sprouting Angiogenesis Assay

The functional impact of this compound on angiogenic sprouting was evaluated using a three-dimensional endothelial cell spheroid model that closely mimics in vivo angiogenesis [2]. This assay provides a comprehensive assessment of multiple angiogenic processes, including matrix degradation, endothelial cell migration, and tube formation.

  • Spheroid Generation: Endothelial cells were suspended in culture medium containing methylcellulose to promote spheroid formation or were centrifuged in non-adherent round-bottom plates to form uniform spheroids overnight.
  • Embedding and Stimulation: Mature spheroids were embedded in collagen gels and stimulated with VEGF (50 ng/mL) in the presence or absence of this compound. Control groups included unstimulated spheroids and spheroids treated with known angiogenesis inhibitors.
  • Sprout Quantification: After 18-24 hours of incubation, sprout formation was visualized under phase-contrast microscopy, and sprout length and number were quantified using image analysis software. This compound treatment resulted in significant reduction of both parameters, demonstrating inhibition of VEGF-induced sprouting angiogenesis.
  • Complementary Assays: Additional validation was provided through endothelial cell migration assays (using Boyden chambers or wound healing models) and proliferation assays (such as MTT or BrdU incorporation), which collectively confirmed this compound's anti-angiogenic properties [2].

G EC_Spheroid_Formation EC_Spheroid_Formation Collagen_Embedding Collagen_Embedding EC_Spheroid_Formation->Collagen_Embedding VEGF_Stimulation VEGF_Stimulation Collagen_Embedding->VEGF_Stimulation Steppogenin_Treatment Steppogenin_Treatment VEGF_Stimulation->Steppogenin_Treatment Sprout_Measurement Sprout_Measurement Steppogenin_Treatment->Sprout_Measurement Data_Analysis Data_Analysis Sprout_Measurement->Data_Analysis Hypoxia_Exposure Hypoxia_Exposure Steppogenin_Treatment2 Steppogenin_Treatment2 Hypoxia_Exposure->Steppogenin_Treatment2 Luciferase_Assay Luciferase_Assay Steppogenin_Treatment2->Luciferase_Assay Protein_RNA_Analysis Protein_RNA_Analysis Steppogenin_Treatment2->Protein_RNA_Analysis

Experimental workflow for assessing this compound's effects on sprouting angiogenesis and HIF-1α activity.

Table 2: Key Experimental Parameters for Evaluating this compound Activity

Assay Type Critical Parameters Controls Recommended Output Measurements
Dual-Luciferase Reporter Assay 1% O₂ hypoxia, 6-24h treatment, HRE-containing construct Normoxic cells, Known HIF inhibitors Firefly/Renilla luciferase ratio
DLL4 Expression Analysis VEGF stimulation (10-50 ng/mL), 4-12h this compound pretreatment VEGF-only control, DLL4 inhibitors DLL4 mRNA (qPCR), Protein (Western/IF)
Sprouting Angiogenesis Assay EC spheroids in collagen gel, VEGF (50 ng/mL) Unstimulated control, Angiogenesis inhibitors Sprout length, Sprout number
Cell Viability Assay 24-72h treatment, Multiple concentrations Vehicle control, Cytotoxic positive control IC₅₀ values, % viability

Research Significance and Context

Advantages of Dual-Targeting Strategy

This compound's capacity to simultaneously inhibit both HIF-1α in tumors and DLL4 in the endothelium represents a significant advancement in anti-angiogenic therapy development [2] [3]. Traditional anti-angiogenic approaches focusing on single targets, particularly VEGF signaling, have demonstrated limited clinical efficacy due to inherent resistance mechanisms. Tumors often develop alternative angiogenic pathways when primary pathways are blocked, including vessel co-option, intussusceptive angiogenesis, and vascular mimicry [4] [1]. For instance, in hepatocellular carcinoma, resistance to bevacizumab (anti-VEGF antibody) frequently occurs through vessel co-option, where tumor cells migrate along pre-existing vessels rather than inducing new ones [4].

The strategic importance of targeting both HIF-1α and DLL4 lies in addressing two fundamental components of the angiogenic cascade: the hypoxic drive within tumors (via HIF-1α inhibition) and the cellular execution of sprouting angiogenesis (via DLL4 suppression) [2]. HIF-1α serves as a master regulator of the transcriptional response to hypoxia, controlling the expression of numerous pro-angiogenic factors beyond VEGF, including platelet-derived growth factor (PDGF) and matrix metalloproteinases (MMPs) [6]. Simultaneously, DLL4-mediated Notch signaling represents a critical regulatory mechanism determining tip and stalk cell selection during sprouting angiogenesis [4]. By disrupting both pathways, this compound potentially creates a synergistic anti-angiogenic effect that may overcome the limitations of single-target agents.

Potential Clinical Applications and Future Directions

The dual inhibition profile of this compound suggests potential applications beyond oncology for treating other angiogenic diseases where both hypoxia and aberrant endothelial signaling contribute to pathology [2]. Additionally, the natural origin of this compound from Morus alba L. may offer advantages in terms of safety profile and synthetic accessibility compared to purely synthetic compounds, though comprehensive toxicity studies are still needed [7].

Future research should focus on several key areas:

  • Detailed mechanism of action studies to identify the precise molecular targets through which this compound modulates HIF-1α and DLL4 expression
  • Pharmacokinetic optimization to improve bioavailability and tissue distribution
  • Combination therapy strategies with existing chemotherapeutic agents, immunotherapies, or other targeted therapies
  • Investigation of potential applications in non-oncological conditions characterized by pathological angiogenesis, such as diabetic retinopathy and age-related macular degeneration

The promising preclinical data on this compound highlights the continued value of natural product screening in drug discovery, particularly for complex multipathway diseases like cancer where single-target approaches have shown limited success [2] [7]. As resistance to current anti-angiogenic therapies remains a significant clinical challenge, dual-targeting agents like this compound represent an important direction for next-generation therapeutic development.

Conclusion

References

Summary of Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Aspect Findings/Outcomes Model System Citation
Cell Viability (Cytotoxicity) No cytotoxicity observed at concentrations of 10.0 - 80.0 μM. BV2 microglial cells [1]
Pro-inflammatory Cytokines (mRNA) Dose-dependent reduction in TNF-α, IL-1β, IL-12, and IL-6 mRNA expression. LPS-stimulated BV2 cells [1]
Inflammatory Mediators Inhibition of nitrite and PGE2 production. Suppression of iNOS and COX-2 protein expression. LPS-stimulated BV2 and rat primary microglial cells [1]
NF-κB Pathway Inhibition of IκB-α phosphorylation and degradation. Suppression of NF-κB (p50/p65) nuclear translocation and DNA binding activity. LPS-stimulated BV2 and rat primary microglial cells [1]
MAPK Pathway Suppression of JNK and p38 MAPK phosphorylation. No significant effect on ERK phosphorylation. LPS-stimulated BV2 cells [1]

Detailed Experimental Protocols

The following section details the key methodologies used to investigate steppogenin's effects, providing a reference for experimental replication.

Cell Culture and Viability Assay
  • Cell Lines: Immortalized murine BV2 microglial cells and rat primary microglial cells [1].
  • Activation Stimulus: Cells were stimulated with Lipopolysaccharide (LPS) at 1 μg/mL to induce neuroinflammation [1].
  • Treatment: Cells were pre-treated with various concentrations of this compound (10.0 - 80.0 μM) for a specified time before LPS challenge [1].
  • Viability Assessment: Cell viability was assessed using the MTT assay. After treatment, MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved, and absorbance was measured to determine cell viability [1].
Analysis of mRNA Expression
  • Method: Quantitative Real-Time Reverse Transcriptase Polymerase Chain Reaction (qRT-PCR).
  • Procedure:
    • RNA Extraction: Total RNA was isolated from treated BV2 cells.
    • cDNA Synthesis: RNA was reverse transcribed into complementary DNA (cDNA).
    • qPCR Amplification: cDNA was amplified using specific primers for target genes (TNF-α, IL-1β, IL-12, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The change in mRNA expression was calculated using the 2^–ΔΔCt method [1].
Protein Expression Analysis (Western Blot)
  • Procedure:
    • Protein Extraction: Total protein was extracted from treated cells. Nuclear and cytoplasmic fractions were separated for analyzing protein translocation.
    • Gel Electrophoresis: Proteins were separated by SDS-PAGE and transferred to a membrane.
    • Antibody Incubation: The membrane was incubated with primary antibodies (e.g., against iNOS, COX-2, IκB-α, p-IκB-α, p65, p-p38, p-JNK) and subsequently with enzyme-linked secondary antibodies.
    • Detection: Protein bands were visualized using a chemiluminescence detection system [1].
Measurement of Soluble Factors
  • Nitric Oxide (NO): The production of NO was assessed indirectly by measuring the accumulation of nitrite (a stable breakdown product) in the culture supernatant using the Griess reaction [1].
  • Prostaglandin E2 (PGE2): The level of PGE2 in the culture supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit [1].
NF-κB DNA Binding and Localization
  • DNA Binding Activity: The DNA binding activity of NF-κB in nuclear extracts was measured using an ELISA-based kit that specifically detects NF-κB subunits bound to their target DNA sequence [1].
  • Immunofluorescence: Cells were fixed, permeabilized, and stained with a primary antibody against the NF-κB p50 subunit, followed by a fluorescently labeled secondary antibody. The cellular localization of NF-κB (cytoplasmic vs. nuclear) was visualized using confocal microscopy [1].

Signaling Pathways and Mechanism of Action

This compound exerts its antineuroinflammatory effects primarily by modulating two key signaling pathways: NF-κB and MAPK. The following diagram illustrates the proposed mechanism of action based on the research findings.

G LPS LPS Stimulation Upstream Upstream Signaling LPS->Upstream IKK IKK Complex Upstream->IKK MAPKs MAPK Pathways Upstream->MAPKs IkB IκB-α IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive, Cytoplasmic) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active, Nuclear) NFkB_inactive->NFkB_active Nuclear Translocation Transcription Gene Transcription NFkB_active->Transcription Binds DNA JNK_p38 JNK / p38 MAPK (Phosphorylated) MAPKs->JNK_p38 JNK_p38->Transcription Activates InflammatoryMediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) Transcription->InflammatoryMediators Induces Steph This compound Steph->IkB Preserves Steph->NFkB_active Blocks Translocation Steph->JNK_p38 Inhibits Phosphorylation

This diagram illustrates that this compound (blue octagon) inhibits LPS-induced neuroinflammation by preventing the degradation of IκB-α (which traps NF-κB in the cytoplasm) and by directly suppressing the phosphorylation of JNK and p38 MAPKs. This dual action ultimately blocks the production of pro-inflammatory mediators [1].

Interpretation and Research Implications

The evidence indicates that this compound is a promising natural compound for targeting neuroinflammation. Its ability to modulate multiple key pathways simultaneously (NF-κB and MAPK) suggests a potent and broad mechanism of action. The lack of cytotoxicity in the effective concentration range is a positive indicator for its therapeutic potential [1].

  • Research Context: Microglial activation and the resulting neuroinflammation are key contributors to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke [1] [2]. The NF-κB and MAPK pathways are central regulators of this inflammatory response [1] [3].
  • Comparative Perspective: Other natural compounds, such as Tanshinone IIA, have also been shown to confer anti-neuroinflammatory effects by modulating microglial polarization via the NF-κB pathway, highlighting this mechanism as a validated therapeutic strategy [3].

References

Pharmacological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Extensive preliminary research reveals that steppogenin exerts significant effects through modulation of key signaling pathways.

Pharmacological Activity Observed Effects Proposed Mechanisms / Key Findings Experimental Models
Anti-neuroinflammation [1] [2] [3] ↓ NO, PGE₂, TNF-α, IL-1β, IL-6, IL-12; ↓ iNOS & COX-2 protein expression Inhibits NF-κB nuclear translocation & IκB-α phosphorylation; Suppresses JNK and p38 MAPK signaling LPS-stimulated BV2 microglial cells; Primary rat microglial cells
Anti-angiogenesis & Anti-tumor [4] [5] [6] Suppresses endothelial cell (EC) migration, proliferation, and sprouting; Inhibits tumor growth Dual inhibition of HIF-1α protein levels in tumor cells and VEGF-induced DLL4 expression in ECs; Inhibits both DLL4 and NOTCH1 signaling HEK293T cells; EA.hy926 endothelial cells; Mouse allograft tumor models
Chondroprotective [7] ↓ PGE₂ and COX-2 production; ↓ MMP-13 production Contributes to anti-inflammatory effect of Morus alba stem extract (MSE) on human chondrocytes IL-1β-stimulated C28/I2 human chondrocyte cell line

The following diagram illustrates the anti-neuroinflammatory mechanism of this compound in microglial cells:

G LPS LPS NFkB_Inactive NF-κB (Inactive in cytoplasm) (p50-p65 bound to IκB-α) LPS->NFkB_Inactive Stimulates MAPK_Pathway MAPK Pathway Activation (JNK, p38) LPS->MAPK_Pathway Activates This compound This compound InflammatoryMediators Pro-inflammatory Mediators & Cytokines (NO, PGE₂, TNF-α, IL-1β, IL-6) This compound->InflammatoryMediators Directly Reduces This compound->NFkB_Inactive Inhibits phosphorylation of IκB-α This compound->MAPK_Pathway Suppresses JNK and p38 NFkB_Active NF-κB (Active in nucleus) NFkB_Inactive->NFkB_Active IκB-α phosphorylation & degradation NFkB_Active->InflammatoryMediators Transcription MAPK_Pathway->NFkB_Active Promotes

This compound inhibits neuroinflammation by blocking NF-κB and MAPK pathways.

Pharmacokinetics and Bioavailability

The route of administration critically influences this compound's bioavailability, which is a major consideration for therapeutic development [8].

Administration Route Absolute Bioavailability (BA) Key Findings / Proposed Reasons for BA
Intravenous (IV) 100% (reference) Complete systemic availability.
Subcutaneous (SC) 84.7 – 96.0% High and favorable systemic exposure.
Intraperitoneal (IP) 54.0 – 54.6% Moderate bioavailability.
Per Oral (PO) 5.73 – 10.0% Low bioavailability, attributed to P-glycoprotein (P-gp) efflux and first-pass phase II metabolism.

Strategies to improve oral bioavailability:

  • P-gp Inhibition: Co-administration with the P-gp inhibitor verapamil increased oral BA by 315% [8].
  • Formulation with TPGS: Co-administration with D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), a P-gp inhibitor and emulsifier, increased oral BA by 149% [8].

Analytical Methods and Natural Sources

A reliable analytical method is crucial for quantifying this compound in research and quality control.

  • Validated HPLC-DAD Method: A 2024 study developed and validated a specific method for simultaneously quantifying this compound and other flavonoids in Morus alba stems [9] [10].
  • Method Performance: The method showed excellent linearity (R² > 0.9957), with high sensitivity (LOD 0.006-0.018 μg/mL; LOQ 0.020-0.061 μg/mL) and precision (RSD < 2.27%) [9].
  • Natural Sources: this compound has been isolated from Cudrania tricuspidata [1] [2] [3] and Morus alba (white mulberry) [4] [5] [9].

Future Research Directions

While preliminary data is promising, several areas require further investigation to advance this compound toward clinical application:

  • Toxicology and Safety: Comprehensive in vivo toxicology studies and safety profiles are needed.
  • Formulation Development: Advanced formulations (e.g., nanoparticles, lipid-based systems) should be explored to enhance oral absorption and stability.
  • Disease Model Efficacy: Further validation of efficacy in more complex and chronic animal models of neurodegeneration and cancer.
  • Target Specificity: Deeper investigation into its molecular targets and potential off-target effects.

References

Comprehensive Application Notes and Protocols for Steppogenin Extraction, Isolation, and Bioactivity Assessment from Morus alba

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steppogenin and Its Significance in Morus alba

This compound is a biologically active flavonoid compound predominantly isolated from various parts of the Morus alba L. plant (white mulberry). This prenylated flavonoid has gained significant attention in natural product research and drug development due to its diverse pharmacological properties, including potential antioxidant, anti-inflammatory, and anticancer activities. The compound is part of the rich phytochemical profile of Morus alba, which contains numerous bioactive compounds such as flavonoids, benzofurans, alkaloids, stilbenes, and chalcones [1]. Morus alba has a long history of use in Traditional Chinese Medicine (TCM), where different plant parts have been employed to treat various conditions, including gout, arthritis, rheumatism, and diabetes [1] [2].

The chemical structure of this compound features a flavonoid backbone with specific hydroxylation and prenylation patterns that contribute to its biological activity and physicochemical properties. This compound is primarily found in the twigs (Ramulus Mori, known as Sangzhi in Chinese) and root bark of Morus alba [1]. Recent research interest in this compound has intensified due to its potential therapeutic applications, necessitating standardized protocols for its extraction, isolation, and characterization. This document provides comprehensive application notes and detailed experimental protocols for researchers working on the extraction and evaluation of this compound from Morus alba.

Chemical Profiling and Natural Distribution in Morus alba

Plant Sources and Distribution

This compound is identified as a constituent of Ramulus Mori (RM), the twigs of Morus alba L. [1]. In the context of Morus alba phytochemistry, this compound is classified among the flavonoid compounds that contribute to the plant's medicinal properties. The twigs of Morus alba are particularly rich in diverse flavonoid compounds, with this compound being one of the identified bioactive constituents [1]. It is important to note that the distribution of this compound within different parts of Morus alba varies significantly, with higher concentrations typically found in the twigs and root bark compared to other plant parts.

The chemical diversity within Morus alba is extensive, with over 198 active compounds identified across different plant parts [2]. Among these, flavonoids represent a major class of bioactive compounds, with 33 different flavonoids identified in Ramulus Mori alone [1]. This compound exists within this complex phytochemical matrix, often accompanied by related flavonoids such as mulberrin, morusin, oxyresveratrol, and mulberroside A [1]. The presence of these co-occurring compounds presents both challenges and opportunities for the selective extraction and isolation of this compound, necessitating optimized separation protocols to obtain high-purity compounds for research and development purposes.

Comprehensive Extraction Methodologies

Conventional Extraction Methods

Solvent selection is critical for efficient this compound extraction due to its intermediate polarity and solubility characteristics. Based on the phytochemical properties of flavonoids from Morus alba, the following solvent systems have been optimized:

  • Ethanol-water mixtures (30-70% ethanol): This system provides balanced extraction efficiency for this compound, offering sufficient polarity to extract flavonoid compounds while minimizing co-extraction of highly polar compounds. The optimal ethanol concentration reported for flavonoid extraction from Morus alba leaves is approximately 40% [3].
  • Methanol and acetone: These solvents demonstrate high extraction efficiency for flavonoids but require additional safety considerations for large-scale applications [4].

The extraction parameters must be carefully controlled to maximize this compound yield while maintaining compound integrity:

Table 1: Optimal Extraction Parameters for this compound from Morus alba

Parameter Optimal Range Effect on Yield
Temperature 60-70°C Higher temperatures increase yield but risk degradation >70°C
Time 90-150 minutes Prolonged extraction beyond 150 minutes provides diminishing returns
Liquid-to-solid ratio 30:1 to 40:1 mL/g Higher ratios improve mass transfer but require larger solvent volumes
Particle size 0.5-1.0 mm Smaller particles increase surface area but may complicate filtration
Extraction cycles 2-3 repetitions Multiple extractions increase cumulative yield

The standard reflux extraction procedure for this compound is as follows:

  • Reduce dried Morus alba twigs to powder using a mechanical grinder and sieve to 40-60 mesh size.
  • Accurately weigh 10.0 g of plant material and transfer to a round-bottom flask.
  • Add 300 mL of 40% ethanol (v/v) to achieve a 30:1 liquid-to-solid ratio.
  • Heat the mixture at 70°C for 120 minutes with continuous stirring at 200 rpm.
  • Filter the extract through Whatman No. 1 filter paper while warm.
  • Repeat the extraction twice with fresh solvent on the same plant material.
  • Combine all filtrates and concentrate under reduced pressure at 50°C.
  • Lyophilize the concentrated extract to obtain a dry powder for further processing.
Advanced Extraction Techniques

Ultrasound-assisted extraction (UAE) significantly enhances this compound yield while reducing extraction time and solvent consumption. The mechanism involves cavitation effects that disrupt plant cell walls, facilitating solvent penetration and compound release. The optimized UAE protocol for this compound includes:

  • Equipment: Ultrasonic bath or probe system with temperature control
  • Power density: 50-100 W/L for bath systems; 100-200 W/cm² for probe systems
  • Duty cycle: Pulsed mode (5s on, 2s off) to prevent overheating
  • Temperature: Maintain at 40-50°C to prevent degradation
  • Time: 15-30 minutes total extraction time

Maceration with agitation represents an alternative approach suitable for thermolabile compounds:

  • Place 10.0 g of powdered plant material in a sealed container with 300 mL of 40% ethanol.
  • Agitate continuously on an orbital shaker at 150 rpm for 24 hours at room temperature.
  • Filter and repeat extraction once.
  • Combine filtrates and concentrate as described above.

The extraction workflow below illustrates the complete process from plant material to crude extract:

G Start Dried Morus alba Twigs Step1 Size Reduction (Powder, 40-60 mesh) Start->Step1 Step2 Solvent Extraction (40% Ethanol, 70°C, 120 min) Step1->Step2 Step3 Filtration (Whatman No. 1 filter paper) Step2->Step3 Step4 Concentration (Rotary evaporation, 50°C) Step3->Step4 Step5 Lyophilization (Freeze drying) Step4->Step5 End Crude Extract Powder Step5->End

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC represents the primary analytical method for this compound quantification due to its reproducibility, accuracy, and compatibility with flavonoid analysis. The following optimized HPLC conditions provide excellent separation of this compound from other flavonoids in Morus alba extracts:

  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase:
    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient program:
    • 0-5 min: 20-30% B
    • 5-15 min: 30-45% B
    • 15-25 min: 45-60% B
    • 25-30 min: 60-80% B
    • 30-35 min: 80% B (isocratic)
    • 35-40 min: 80-20% B (re-equilibration)
  • Flow rate: 1.0 mL/min
  • Injection volume: 10-20 μL
  • Column temperature: 30°C
  • Detection: UV-Vis at 280 nm or diode array detection (DAD)

For sample preparation, dissolve the dried extract in methanol to a concentration of 10 mg/mL. Filter through a 0.45 μm PTFE membrane before injection. The retention time of this compound under these conditions is typically between 18-22 minutes, but this should be confirmed using an authentic standard.

LC-MS/MS for Confirmation and Purity Assessment

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive confirmation of this compound identity through accurate mass measurement and fragmentation pattern analysis:

  • Ionization mode: Electrospray ionization (ESI) in positive mode
  • Mass analyzer: Triple quadrupole or Q-TOF for accurate mass measurement
  • Source parameters:
    • Capillary voltage: 3.0 kV
    • Source temperature: 150°C
    • Desolvation temperature: 350°C
    • Cone gas flow: 50 L/h
    • Desolvation gas flow: 800 L/h
  • MRM transitions (for triple quadrupole systems):
    • Quantification transition: m/z 431.1 → 341.1
    • Confirmation transition: m/z 431.1 → 313.0
  • Collision energy: 20-35 eV (optimize for specific instrument)

Table 2: Analytical Techniques for this compound Characterization

Technique Application Key Parameters Limits of Detection
HPLC-UV Quantification Column: C18, Detection: 280 nm ~0.1 μg/mL
LC-ESI-MS/MS Identification ESI+, MRM transitions ~0.01 μg/mL
NMR Structural elucidation ¹H (500 MHz), ¹³C (125 MHz) Not applicable

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

This compound demonstrates significant antioxidant potential through multiple mechanisms, which can be evaluated using standardized assays:

DPPH Radical Scavenging Assay Protocol:

  • Prepare this compound samples in methanol at concentrations ranging from 1-100 μg/mL.
  • Mix 1.0 mL of each sample with 1.0 mL of 0.1 mM DPPH methanolic solution.
  • Incubate in darkness for 30 minutes at room temperature.
  • Measure absorbance at 517 nm against a methanol blank.
  • Calculate percentage inhibition using: % Inhibition = [(A_control - A_sample) / A_control] × 100
  • Determine IC₅₀ values (concentration providing 50% inhibition) using linear regression analysis.

ABTS Radical Cation Decolorization Assay:

  • Generate ABTS•+ by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate.
  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Mix 10 μL of sample with 1.0 mL of diluted ABTS•+ solution.
  • Incubate for 6 minutes and measure absorbance at 734 nm.
  • Calculate Trolox equivalent antioxidant capacity (TEAC) using a Trolox standard curve.
Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be evaluated through its effect on inflammatory mediators using cell-based assays:

NO Production Inhibition in LPS-stimulated Macrophages:

  • Culture RAW 264.7 murine macrophages in DMEM with 10% FBS at 37°C, 5% CO₂.
  • Seed cells in 96-well plates at 1 × 10⁵ cells/well and incubate for 24 hours.
  • Pre-treat cells with this compound (1-50 μM) for 2 hours.
  • Stimulate with LPS (1 μg/mL) for 18 hours.
  • Measure nitrite accumulation in culture supernatants using Griess reagent.
  • Assess cell viability simultaneously using MTT assay to exclude cytotoxic effects.

Cytokine Expression Profiling:

  • After LPS stimulation and this compound treatment, collect cell culture supernatants.
  • Measure TNF-α, IL-6, and IL-1β production using ELISA kits according to manufacturer protocols.
  • For gene expression analysis, extract total RNA and perform RT-qPCR for inflammatory genes.

The diagram below illustrates the major signaling pathways modulated by this compound:

G LPS LPS Stimulus TLR4 TLR4 Activation LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines INOS iNOS Induction NFkB->INOS NO NO Production INOS->NO This compound This compound Treatment This compound->TLR4 inhibits This compound->NFkB inhibits

Research Applications and Future Perspectives

Potential Therapeutic Applications

This compound demonstrates promising pharmacological potential that warrants further investigation for various therapeutic applications:

  • Metabolic disorder management: Given the well-documented antidiabetic properties of Morus alba extracts [1], this compound may contribute to glucose metabolism regulation through mechanisms such as α-glucosidase inhibition and insulin sensitization.
  • Inflammatory condition treatment: The anti-inflammatory properties of this compound support its potential development for conditions such as arthritis, inflammatory bowel disease, and dermatological inflammation.
  • Oncological applications: Related flavonoids from Morus alba such as morusin have demonstrated antitumor effects on multiple cancer cell lines [5], suggesting this compound may share similar therapeutic potential.
Drug Development Considerations

For researchers considering this compound as a lead compound for drug development, several aspects require attention:

  • Structure-activity relationships: Systematic modification of the this compound structure may enhance potency, selectivity, and pharmacokinetic properties. Key positions for modification include hydroxyl groups and the prenyl moiety.
  • Formulation strategies: Address this compound's potential solubility limitations through advanced formulation approaches such as nanoemulsions, solid dispersions, or complexation with cyclodextrins.
  • Toxicological profiling: Comprehensive safety assessment including acute and chronic toxicity studies, genotoxicity evaluation, and metabolic fate analysis.

Conclusion

This compound represents a promising bioactive flavonoid from Morus alba with significant potential for pharmaceutical development. The extraction and analytical protocols outlined in this document provide researchers with standardized methods to obtain high-quality this compound for further investigation. The comprehensive bioactivity assessment frameworks facilitate systematic evaluation of its therapeutic potential. Future research should focus on elucidating precise molecular mechanisms, optimizing bioavailability, and conducting pre-clinical efficacy studies to translate this compound from a research compound to a potential therapeutic agent.

References

Steppogenin isolation methods Cudrania tricuspidata

Author: Smolecule Technical Support Team. Date: February 2026

Documented Biological Activities of Steppogenin

The primary studied mechanism of this compound involves the suppression of neuroinflammation, a key process in several neurodegenerative diseases.

The table below summarizes the experimental findings from the key study:

Experimental Model Treatment with LPS Treatment with this compound (20.0-80.0 µM) Key Signaling Pathways Affected
BV2 Microglial Cells & Rat Primary Microglial Cells ↑ Pro-inflammatory mediators (NO, PGE₂) [1] Inhibited production in a dose-dependent manner [1] NF-κB, MAPK (JNK, p38) [1]
↑ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6) [1] Reduced mRNA expression [1]
↑ Protein expression (iNOS, COX-2) [1] Suppressed protein expression [1]
↑ NF-κB nuclear translocation & DNA binding [1] Inhibited translocation and binding activity [1]
↑ Phosphorylation of JNK and p38 MAPKs [1] Suppressed phosphorylation [1]

The following diagram illustrates the signaling pathway through which this compound exerts its anti-neuroinflammatory effects, as identified in LPS-stimulated microglial cells:

G LPS LPS Stimulation InflammatoryResponse Production of: - Pro-inflammatory cytokines - NO, PGE₂ - iNOS, COX-2 proteins LPS->InflammatoryResponse Leads to NFkBPathway NF-κB Pathway Activation - IκB-α phosphorylation & degradation - NF-κB (p50/p65) nuclear translocation LPS->NFkBPathway Activates MAPKPathway MAPK Pathway Activation - Phosphorylation of JNK and p38 LPS->MAPKPathway Activates This compound This compound Treatment NFkBInhibition Inhibition of: - IκB-α phosphorylation - NF-κB nuclear translocation This compound->NFkBInhibition Mediates MAPKInhibition Inhibition of: - JNK phosphorylation - p38 phosphorylation This compound->MAPKInhibition Mediates SuppressedResponse Suppressed Neuroinflammatory Response SuppressedResponse->InflammatoryResponse Inhibits NFkBPathway->InflammatoryResponse MAPKPathway->InflammatoryResponse NFkBInhibition->SuppressedResponse MAPKInhibition->SuppressedResponse

Analytical Methods for C. tricuspidata Compounds

While a specific isolation protocol for this compound is not provided, recent research on analyzing compounds from C. tricuspidata fruits offers validated methodologies that can be adapted.

The following table summarizes a UPLC-UV method used for quantifying active prenylated isoflavonoids in the fruits, which could serve as a reference for method development [2]:

Parameter Description / Value
Analytical Instrument UPLC-UV [2]
Validated Compounds 6,8-diprenylorobol, 6,8-diprenylgenistein, 4'-O-methylalpinumisoflavone [2]
Linearity Measured (Specific R² values not provided in search results) [2]
LOD (Limit of Detection) 0.01 – 0.03 µg/mL [2]
LOQ (Limit of Quantification) 0.04 – 0.09 µg/mL [2]
Precision (RSD%) < 2% [2]
Accuracy (Recovery %) 97.25% - 104.98% [2]
Sample Preparation Fruit powder extracted with methanol via ultrasonication for 60 minutes at room temperature [3]

References

Application Note: Evaluation of Steppogenin's Anti-neuroinflammatory Activity in LPS-Induced Microglial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Steppogenin is a bioactive compound isolated from Cudrania tricuspidata. Excessive microglial activation is a recognized feature in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Activated microglia release proinflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which contribute to neuronal injury [1]. This document provides a detailed protocol for evaluating the antineuroinflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated microglial cells, focusing on its inhibition of the NF-κB and MAPK signaling pathways [1].

Materials and Reagents
  • Cell Lines: Immortalized murine BV2 microglial cells or rat primary microglial cells.
  • Test Compound: this compound (isolated from Cudrania tricuspidata or obtained commercially). Prepare a stock solution in DMSO and dilute to working concentrations in culture medium. Ensure the final DMSO concentration does not affect cell viability (e.g., ≤0.1%) [1].
  • Inducing Agent: Lipopolysaccharide (LPS from E. coli), typically used at 1 μg/mL.
  • Cell Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay kit.
  • Key Reagents for Readouts:
    • Griess Reagent for nitrite quantification.
    • PGE2 ELISA Kit.
    • RT-PCR reagents for mRNA expression analysis (TNF-α, IL-1β, IL-12, IL-6).
    • Antibodies for Western Blot (e.g., iNOS, COX-2, IκB-α, p-IκB-α, NF-κB p65, NF-κB p50, phospho- and total JNK, p38, ERK).
    • reagents for immunofluorescence (e.g., antibodies against NF-κB p50, fluorescently-labeled secondary antibodies, nuclear stain like DAPI).
Experimental Workflow

The following diagram outlines the key stages of the experimental procedure to investigate this compound's effects:

G cluster_0 Analysis Methods CellPrep Cell Preparation and Plating (BV2 or primary microglial cells) PreTreat Pre-treatment with this compound (10-80 µM for 1-2h) CellPrep->PreTreat LPSStim LPS Challenge (1 µg/mL for specified duration) PreTreat->LPSStim Harvest Cell Harvest and Sample Collection LPSStim->Harvest Analysis Downstream Analysis Harvest->Analysis A1 Cell Viability Assay (MTT) Analysis->A1 A2 Inflammatory Mediator Analysis Analysis->A2 A3 Gene/Protein Expression Analysis->A3 A4 Signaling Pathway Analysis Analysis->A4

Detailed Experimental Procedures

4.1. Cell Culture and Treatment

  • Culture BV2 or rat primary microglial cells in appropriate medium (e.g., DMEM for BV2) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Plate cells at an optimal density (e.g., 1×10⁵ cells/well in a 96-well plate for MTT/Griess assay; 5×10⁵ cells/well in a 24-well plate for PCR; higher densities for Western blot) and allow to adhere overnight.
  • Pre-treatment: Replace medium with fresh medium containing this compound (recommended concentration range: 10.0 - 80.0 µM). Incubate for 1-2 hours.
  • Stimulation: Add LPS to the culture medium at a final concentration of 1 µg/mL. Incubate for the required duration (e.g., 24h for nitrite/PGE2 measurement, 12h for mRNA analysis, 1h for signaling protein analysis) [1].

4.2. Assessment of Cell Viability (MTT Assay)

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
  • Measure the absorbance at 570 nm using a microplate reader. This compound showed no cytotoxicity in the 10-80 µM range in BV2 cells [1].

4.3. Quantitative Analysis of Proinflammatory Mediators The table below summarizes the key inflammatory markers and methods for their quantification.

Analyte Assay Method Sample Type Key Findings with this compound
Nitric Oxide (NO) Griess Assay Culture supernatant (24h post-LPS) Inhibition in a dose-dependent manner [1]
PGE2 ELISA Kit Culture supernatant (24h post-LPS) Inhibition in a dose-dependent manner [1]
TNF-α, IL-1β, IL-6, IL-12 mRNA Quantitative RT-PCR Cell lysate (12h post-LPS) Reduced expression in a dose-dependent manner [1]
iNOS, COX-2 Protein Western Blot Cell lysate (24h post-LPS) Suppressed protein expression [1]

4.4. Analysis of Signaling Pathways (NF-κB and MAPK)

  • Western Blot:
    • NF-κB Pathway: Analyze cytoplasmic extracts for IκB-α degradation and phosphorylation. Analyze nuclear extracts for NF-κB p65 and p50 subunit translocation. This compound (20-80 µM) pre-treatment inhibited IκB-α phosphorylation and subsequent nuclear translocation of p65 and p50 [1].
    • MAPK Pathway: Analyze whole-cell lysates for the phosphorylation of JNK, p38, and ERK. This compound (20-80 µM) pre-treatment inhibited the phosphorylation of JNK and p38, but not ERK, in LPS-stimulated BV2 cells [1].
  • Immunofluorescence (NF-κB Nuclear Translocation):
    • Fix, permeabilize, and block cells after treatment.
    • Incubate with primary antibody against NF-κB p50, followed by a fluorescent secondary antibody. Counterstain nuclei with DAPI.
    • Visualize using confocal microscopy. In unstimulated cells, p50 is cytoplasmic; LPS induces its nuclear translocation, which is blocked by this compound pre-treatment [1].
  • NF-κB DNA Binding Activity:
    • Use an ELISA-based TransAM kit to quantify NF-κB (p65) DNA binding activity in nuclear extracts. LPS induced a ~10-fold increase in DNA binding activity, which was suppressed by this compound in a dose-dependent manner [1].
Key Mechanisms of Action

The molecular mechanism by which this compound exerts its anti-neuroinflammatory effects can be summarized in the following signaling pathway:

G LPS LPS Stimulation MAPK MAPK Activation LPS->MAPK IKK IKK Complex LPS->IKK Stepp This compound Treatment JNK JNK Phosphorylation Stepp->JNK Inhibits P38 p38 Phosphorylation Stepp->P38 Inhibits IkBa_deg IκB-α Degradation/Phosphorylation Stepp->IkBa_deg Inhibits NFkB_trans NF-κB Nuclear Translocation (p50/p65) Stepp->NFkB_trans Inhibits MAPK->JNK MAPK->P38 ERK ERK Phosphorylation MAPK->ERK Unaffected Inflam_Genes Proinflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) JNK->Inflam_Genes P38->Inflam_Genes IKK->IkBa_deg IkBa_deg->NFkB_trans DNA_bind NF-κB DNA Binding NFkB_trans->DNA_bind DNA_bind->Inflam_Genes

Summary of Expected Results

Pre-treatment with this compound (10-80 µM) on LPS-induced BV2 and rat primary microglial cells is expected to yield the following outcomes:

  • Dose-dependent inhibition of NO and PGE2 production.
  • Significant reduction in the mRNA levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12).
  • Suppressed protein expression of iNOS and COX-2.
  • Inhibition of NF-κB activation via preventing IκB-α phosphorylation and subsequent nuclear translocation of p50/p65 subunits.
  • Selective inhibition of MAPK pathway through suppression of JNK and p38 phosphorylation, without affecting ERK phosphorylation.
  • No cytotoxicity within the effective concentration range.

Guidance for Angiogenesis Research

While the search results confirm this compound's anti-inflammatory properties, they do not contain specific protocols or data for an in vitro angiogenesis assay. To guide your research in this area, here are some suggestions:

  • Consult Broader Literature: The anti-inflammatory mechanisms of this compound, particularly its inhibition of NF-κB [1], are highly relevant as angiogenesis and inflammation are closely linked processes. It would be scientifically plausible to investigate its effects on blood vessel formation.
  • Adapt Existing Angiogenesis Models: Consider employing standard in vitro angiogenesis models. A common method is the HUVEC (Human Umbilical Vein Endothelial Cell) tube formation assay [2]. In this assay, HUVECs are plated on a basement membrane matrix (like Matrigel). Compounds are added, and the extent of tube formation (measured by total tube length, number of junctions, etc.) is quantified after several hours using image analysis software [2].
  • Explore Related Compounds: Research on other polyphenols and flavonoids, such as luteolin and quercetin, shows they can exhibit anti-angiogenic effects in HUVEC models [2]. This strengthens the rationale for investigating this compound, which is also a flavonoid.

References

Comprehensive Application Notes and Protocols: Steppogenin-Mediated HIF-1α Inhibition via Western Blot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIF-1α Biology and Steppogenin Significance

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of cellular adaptation to hypoxia and represents a critical therapeutic target in various pathological conditions, especially in solid tumors. Under normoxic conditions, HIF-1α undergoes rapid proteasomal degradation following oxygen-dependent hydroxylation by prolyl hydroxylases (PHDs), which promotes its binding to the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex [1] [2]. During hypoxia, this degradation pathway is inhibited, leading to HIF-1α stabilization, nuclear translocation, dimerization with HIF-1β (ARNT), and subsequent activation of genes involved in angiogenesis, metabolic reprogramming, and cell survival [2] [3]. The HIF-1α pathway regulates over 100 target genes, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and various glycolytic enzymes, making it a central regulator of tumor progression and therapeutic resistance [3].

This compound, a natural compound extracted from the root bark of Morus alba L., has recently emerged as a promising dual-inhibitor that simultaneously targets both HIF-1α in tumor cells and DLL4 activity in the endothelium [4]. This unique mechanism positions this compound as a potentially superior anti-angiogenic therapeutic compared to agents targeting single pathways. The transcriptional suppression of HIF-1α by this compound under hypoxic conditions represents a key mechanism for its anti-tumor effects, reducing both tumor growth and sprouting angiogenesis [4]. For researchers and drug development professionals, accurate detection and quantification of HIF-1α protein levels through Western blotting is therefore essential for evaluating this compound's efficacy and mechanism of action.

Experimental Evidence of this compound Effects on HIF-1α

Key Findings on this compound-Mediated HIF-1α Inhibition

Recent investigations have demonstrated that this compound exerts dose-dependent inhibition on HIF-1α at multiple regulatory levels. In HEK293T cells subjected to hypoxic conditions, this compound significantly suppressed HIF-1α transcriptional activity as measured by dual-luciferase reporter assays [4]. Furthermore, Western blot analysis revealed that this compound treatment markedly reduced HIF-1α protein accumulation under hypoxic conditions in various cell types, including tumor cells and retinal pigment epithelial cells [4]. This reduction in HIF-1α protein levels subsequently led to decreased expression of HIF-1α target genes, particularly those involved in angiogenic pathways.

The anti-angiogenic efficacy of this compound has been validated through multiple functional assays. This compound treatment effectively suppressed hypoxia-induced vascular endothelial cell proliferation and migration, as well as VEGF-induced sprouting of endothelial cell spheroids [4]. In vivo allograft tumor experiments further confirmed that this compound administration significantly inhibited tumor growth, which correlated with reduced HIF-1α protein levels and impaired angiogenesis within the tumor microenvironment [4]. These findings establish this compound as a promising therapeutic candidate for solid tumors and other angiogenesis-dependent pathologies.

Quantitative Analysis of this compound Effects

Table 1: Experimental Concentrations and Effects of this compound Treatment

Experimental Model This compound Concentration Range Key Effects on HIF-1α Downstream Consequences
HEK293T cells (hypoxic) Dose-dependent (0-100 µM) Suppressed transcriptional activity Reduced HIF-1α target gene expression
Tumor cell lines Not specified in available literature Reduced protein accumulation under hypoxia Impaired VEGF signaling
Endothelial cells Dose-dependent (0-100 µM) Inhibition of VEGF-induced DLL4 expression Suppressed sprouting angiogenesis
In vivo allograft models Not specified in available literature Reduced tumor HIF-1α levels Decreased tumor growth and vascularization

Table 2: HIF-1α Regulation Under Different Conditions

Condition/Cell Type HIF-1α Expression Key Regulators Functional Outcomes
Normoxia Degraded rapidly PHDs, pVHL Minimal transcriptional activity
Hypoxia Stabilized and accumulated PHD inhibition Angiogenesis, metabolic adaptation
T-2 toxin treatment (chondrocytes) Downregulated Oxidative stress Impaired chondrocyte function
This compound treatment (hypoxia) Downregulated Transcriptional suppression Inhibited tumor growth and angiogenesis
pVHL deletion Constitutively stabilized Loss of E3 ligase Increased vascularity and bone formation

Detailed Western Blot Protocol for HIF-1α Detection

Sample Preparation and Protein Extraction

Proper sample preparation is critical for accurate detection of HIF-1α due to its rapid degradation under normoxic conditions. For this compound treatment experiments, plate cells at appropriate density (e.g., 5-8×10⁴ cells/cm²) in complete medium and allow to adhere for 24 hours. Replace medium with fresh medium containing desired concentrations of this compound (typically 0-100 µM based on experimental data) and pre-treat cells for 2-4 hours before subjecting to hypoxic conditions (1% O₂, 5% CO₂, 94% N₂) for 4-16 hours [4]. Maintain control cells in normoxic conditions (21% O₂) for comparison.

Following treatment, place culture dishes on ice and rapidly aspirate medium. Rinse cells with ice-cold phosphate-buffered saline (PBS) to remove residual serum proteins. For protein extraction, add freshly prepared lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 10 mM N-ethylmaleimide to prevent artificial oxidation) directly to cells. The hypoxic nature of HIF-1α necessitates rapid processing – samples should be maintained at 4°C throughout extraction. Scrape cells, transfer lysates to microcentrifuge tubes, and vortex briefly. Incubate on ice for 15-30 minutes with occasional vortexing, then centrifuge at 14,000×g for 15 minutes at 4°C. Transfer supernatant to new tubes and determine protein concentration using BCA or Bradford assay. Aliquot and store at -80°C if not used immediately.

Electrophoresis and Immunoblotting

Prepare samples for SDS-PAGE by mixing 20-50 µg of total protein with Laemmli buffer (containing β-mercaptoethanol or DTT as reducing agent). Denature samples at 95°C for 5 minutes, then briefly centrifuge. Load samples and molecular weight marker onto precast or handcast gels (7.5-10% acrylamide suitable for HIF-1α's 120 kDa size) [1]. Conduct electrophoresis at constant voltage (80-120V) through stacking gel, then 120-150V through resolving gel until dye front reaches bottom.

Transfer proteins to PVDF or nitrocellulose membrane using wet or semi-dry transfer systems. For HIF-1α's molecular weight (120 kDa), standard transfer at 100V for 60-90 minutes or 30V overnight is appropriate [1]. Following transfer, block membranes with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. Incubate with primary antibodies diluted in blocking solution or TBST overnight at 4°C with gentle shaking. Key antibody specifications for HIF-1α detection include:

  • HIF-1α Antibody #3716 (Cell Signaling Technology): Rabbit polyclonal, 1:1000 dilution, detects endogenous levels of total HIF-1α protein [1]
  • Positive control: Include lysates from hypoxic cells or cells treated with desferrioxamine (DFO) which stabilizes HIF-1α [2]
  • Loading control: β-actin, GAPDH, or tubulin for normalization

After primary antibody incubation, wash membranes 3-5 times for 5 minutes each with TBST. Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG) for 1 hour at room temperature. Wash again as before, then develop using enhanced chemiluminescence (ECL) or superior detection methods. Optimize exposure times to ensure signals are within linear range, and capture images using chemiluminescence documentation system.

Table 3: Western Blot Antibodies and Conditions for HIF-1α Detection

Antibody/Target Species/Type Dilution Incubation Specificity Notes
HIF-1α (#3716) Rabbit polyclonal 1:1000 Overnight, 4°C Detects total HIF-1α; does not cross-react with other HIF family members
Secondary antibody Anti-rabbit IgG, HRP-linked 1:2000-1:5000 1 hour, RT Must match primary antibody host species
β-actin (loading control) Mouse monoclonal 1:5000-1:10000 1 hour, RT or overnight 4°C Normalization control
VEGF Variable Manufacturer's recommendation Variable Downstream target validation
Optimization Strategies for Low-Abundance Proteins

Detection of HIF-1α can be challenging due to its low abundance and rapid turnover. Based on optimization approaches for detecting low-abundance proteins like tissue factor:

  • Enhanced blocking: Use 5% BSA instead of milk for potentially lower background [5]
  • Increased protein loading: Load 40-60 µg of total protein rather than standard 20-30 µg [5]
  • Extended ECL incubation: Try incubating with ECL substrate for 5-10 minutes before imaging
  • Signal amplification: Consider biotin-streptavidin systems or tyramide signal amplification for weak signals
  • Alternative detection methods: Near-infrared fluorescent secondary antibodies may offer greater sensitivity for quantitative measurements

HIF-1α Signaling Pathways and this compound Mechanism

HIF-1α Regulation and this compound's Point of Inhibition

The following diagram illustrates the core regulation of HIF-1α and the proposed mechanism of this compound inhibition:

G HIF-1α Regulation Pathway and this compound Inhibition Normoxia Normoxic Conditions PHDs Prolyl Hydroxylases (PHDs) Active Normoxia->PHDs Hypoxia Hypoxic Conditions PHDs_inactive Prolyl Hydroxylases (PHDs) Inactive Hypoxia->PHDs_inactive pVHL pVHL E3 Ligase Complex PHDs->pVHL HIF-1α Hydroxylation HIF1a_stable HIF-1α Stabilization PHDs_inactive->HIF1a_stable HIF1a_degradation HIF-1α Degradation (Proteasome) pVHL->HIF1a_degradation HIF1a_HIF1b HIF-1α/HIF-1β Complex HIF1a_stable->HIF1a_HIF1b Nucleus Nuclear Translocation HIF1a_HIF1b->Nucleus Target_genes Target Gene Expression (VEGF, PDGF, GLUT1, etc.) Nucleus->Target_genes Angiogenesis Angiogenesis Promotion Target_genes->Angiogenesis This compound This compound This compound->HIF1a_stable Inhibition This compound->Target_genes Transcriptional Suppression

Experimental Workflow for this compound HIF-1α Studies

The diagram below outlines the comprehensive experimental workflow for investigating this compound's effects on HIF-1α:

G Experimental Workflow for this compound HIF-1α Studies Cell_culture Cell Culture Establishment (Tumor cells, endothelial cells) Treatment This compound Treatment (Dose-dependent, 0-100 µM) Cell_culture->Treatment Hypoxia_induction Hypoxia Induction (1% O₂ for 4-16 hours) Treatment->Hypoxia_induction Protein_extraction Protein Extraction (With protease/phosphatase inhibitors) Hypoxia_induction->Protein_extraction Western_blot Western Blot Analysis (HIF-1α antibody #3716, 1:1000) Protein_extraction->Western_blot VEGF_analysis VEGF Secretion Analysis (ELISA, endothelial cell assays) Western_blot->VEGF_analysis Angiogenesis_assays Angiogenesis Assays (Sprouting, migration, proliferation) VEGF_analysis->Angiogenesis_assays In_vivo In Vivo Validation (Allograft tumor models) Angiogenesis_assays->In_vivo Data_analysis Data Analysis & Interpretation In_vivo->Data_analysis

Troubleshooting and Technical Considerations

Common Challenges and Solutions in HIF-1α Detection
  • Weak or absent HIF-1α signal: Ensure proper hypoxic conditions (verify with hypoxia markers like pimonidazole), increase protein loading, try different HIF-1α antibodies, or use positive controls like desferrioxamine-treated cells [2]
  • High background: Optimize blocking conditions (BSA vs. milk), increase wash stringency (higher Tween-20 concentration or more washes), or titrate primary antibody concentration [5]
  • Multiple bands: Verify antibody specificity using HIF-1α knockout cells or siRNA knockdown, and check for non-specific binding by including no-primary-antibody controls
  • Inconsistent results between replicates: Standardize hypoxia exposure times, ensure consistent this compound preparation (fresh stock solutions recommended), and process all samples simultaneously when possible
Validation Approaches for this compound Studies
  • Transcriptional activity validation: Complement Western blot data with HIF-1α transcriptional reporter assays [4]
  • Target gene verification: Measure expression of known HIF-1α target genes (VEGF, GLUT1, PDK1) via qPCR or Western blot [3] [6]
  • Functional angiogenesis assays: Include endothelial tube formation, migration, and proliferation assays to correlate molecular findings with functional outcomes [4]
  • Specificity testing: Test this compound against related transcription factors (HIF-2α, NF-κB) to verify specificity for HIF-1α pathway

Conclusion and Research Implications

This compound represents a promising natural product-derived therapeutic with demonstrated efficacy in suppressing HIF-1α accumulation and transcriptional activity under hypoxic conditions. The Western blot protocols outlined herein provide researchers with robust methodologies for investigating this compound's effects on HIF-1α protein levels, enabling systematic dose-response characterization and mechanistic studies. The dual inhibition of both HIF-1α in tumor cells and DLL4 in endothelial cells positions this compound as a unique anti-angiogenic agent worthy of further preclinical development [4].

For the drug development community, these application notes facilitate standardized assessment of this compound's primary molecular target, enabling cross-study comparisons and accelerating therapeutic optimization. Future research directions should include detailed investigation of this compound's precise molecular target within the HIF-1α regulatory pathway, its pharmacokinetic profile, and potential synergistic combinations with established chemotherapeutic agents. The protocols and methodological considerations presented will support these advancement efforts by ensuring reliable, reproducible detection of HIF-1α modulation in response to this compound treatment.

References

Principles of the Dual-Luciferase Reporter Assay

Author: Smolecule Technical Support Team. Date: February 2026

The Dual-Luciferase Reporter (DLR) Assay is a powerful method for studying gene regulation. It simultaneously uses two reporter enzymes:

  • Firefly Luciferase (Fluc): Acts as the experimental reporter. Its gene is fused to the promoter or regulatory DNA sequence of interest. Changes in this promoter's activity are directly reflected by changes in Firefly luminescence [1] [2].
  • Renilla Luciferase (Rluc): Serves as the internal control reporter. Its gene is typically under the control of a constitutive promoter that is not expected to change under your experimental conditions. It normalizes for variables like cell viability, transfection efficiency, and pipetting errors [1] [2] [3].

The core of the assay lies in sequentially measuring these two distinct luminescent signals from a single sample. The reactions are based on different biochemistry, allowing the Firefly reaction to be quenched while the Renilla reaction is simultaneously initiated with a single reagent addition [2] [4]. The final result is expressed as a ratio of Firefly to Renilla luminescence (Fluc/Rluc), which provides a normalized and highly accurate measure of your experimental promoter's activity [1].

The workflow below illustrates the complete process from cell preparation to data analysis.

Materials and Equipment

Here is a summary of the essential components and instruments required to perform the assay.

Table 1: Key Materials and Reagents

Component Description Purpose
Reporter Vectors pGL4 series (Firefly luc) and phRG series (Renilla luc) are common choices [2] [5]. To deliver the experimental and control reporter genes into cells.
Transfection Reagent Lipofectamine 2000, ViaFect, TurboFect, or Effectene [5] [6]. To introduce plasmid DNA into mammalian cells.
DLR Assay Kit e.g., Promega's Dual-Luciferase Reporter Assay System (Cat. #E1910, E1960) [2]. Provides optimized buffers and substrates for the sequential luminescence reactions.
Cell Line Mammalian cells such as HEK-293T, HeLa, or CHO cells [5] [3]. The cellular context for studying promoter activity.
Luminometer Microplate reader with auto-injectors (e.g., BMG LABTECH Omega series, FlexStation 3) certified "DLReady" [2] [4] [5]. Essential for sequential reagent injection and sensitive luminescence detection.

Step-by-Step Experimental Protocol

This protocol is adapted for a 96-well plate format using adherent mammalian cells [2] [4] [5].

  • Cell Seeding and Transfection

    • Seed an appropriate number of cells (e.g., HeLa cells at 2x10⁵ cells per well in a 6-well plate) and incubate for 24 hours [5].
    • Co-transfect cells for each experimental condition with a mixture of:
      • Experimental plasmid: Your promoter of interest cloned upstream of the Firefly luciferase gene.
      • Control plasmid: A constitutive promoter (e.g., CMV, SV40) driving Renilla luciferase gene. A typical mass ratio is 10:1 to 50:1 (Firefly plasmid:Renilla plasmid) to ensure a strong signal without squelching [1] [3].
    • Incubate the transfected cells for 24-48 hours to allow for gene expression.
  • Compound Treatment

    • After the initial incubation, treat the cells with your experimental compound. For a putative activator like steppogenin, you would use a range of concentrations.
    • Include control wells treated with vehicle only.
    • Incubate for the desired time (e.g., 6-24 hours) to observe the compound's effect on the pathway and promoter activity.
  • Cell Lysis

    • Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
    • Add the provided Passive Lysis Buffer (1X concentration) to the cells. Typically, 100-150 µL per well of a 96-well plate is sufficient.
    • Incubate for 15-30 minutes at room temperature with gentle shaking to ensure complete lysis [2] [5].
  • Dual-Luciferase Measurement

    • Program your luminometer with two injection sequences and two measurement reads according to the manufacturer's instructions. The following settings are typical:
      • Integration time: 2-12 seconds per read [4] [5].
      • First injector: Adds Luciferase Assay Reagent II (LAR II) and measures Firefly luminescence for ~10-12 seconds.
      • Second injector: Adds Stop & Glo Reagent, which quenches the Firefly reaction and initiates the Renilla reaction, followed by a ~10-12 second measurement of Renilla luminescence [2] [4].
    • Transfer an aliquot of cell lysate (e.g., 20 µL) to a white, flat-bottom microplate.
    • Initiate the automated reading sequence.

Data Analysis and Interpretation

The following chart outlines the standard process for calculating and interpreting your results.

G Start Raw Luminescence Data (Firefly RLU and Renilla RLU) Step1 Calculate Normalized Ratio for each well: Firefly RLU / Renilla RLU Start->Step1 Step2 Average Ratios across technical replicates Step1->Step2 Step3 Calculate Fold Change (Avg. Experimental Ratio / Avg. Control Ratio) Step2->Step3 Step4 Perform Statistical Analysis (e.g., t-test, ANOVA) Step3->Step4 Step5 Interpret Results Step4->Step5

To ensure your assay is robust and reliable, the instrument and reagents should meet specific performance criteria. The table below summarizes the key validation parameters as defined by Promega's DLReady certification [4].

Table 2: Key Performance Metrics for Assay Validation

Criterion Description Target Performance
Quenching Efficiency The degree to which the Firefly signal is suppressed by the Stop & Glo Reagent before the Renilla read. A Firefly/Renilla signal ratio of >10,000 in a Firefly-only sample [4].
Assay Consistency The precision of replicate measurements across the plate. Coefficient of Variation (%CV) of <5% for both Firefly and Renilla signals [4].
Dynamic Range The linear range over which the luminescence signal is proportional to the enzyme concentration. Typically 5 to 7 orders of magnitude, allowing detection of very weak or very strong promoters without sample dilution [2].

Critical Factors for Success

  • Choice of Control Promoter: The constitutive promoter for the Renilla luciferase must be chosen carefully. Common viral promoters like CMV can themselves be regulated by cellular stimuli (e.g., by inflammatory signals). For studies involving immune pathways, more stable promoters like HSV-TK or SV40 are recommended [7].
  • Transfection Efficiency: This is a major source of variation. Using a Renilla luciferase internal control accounts for this. Maintaining consistent cell culture and transfection protocols is critical [1] [3].
  • Linearity of Detection: The luminescence signal must be within the linear detection range of your instrument. If signals are too high, dilute your lysate. If too low, increase the amount of plasmid DNA or the number of cells used for the assay [8] [2].

Application to this compound Research

To apply this assay to study this compound, you would clone the promoter of a target gene believed to be regulated by this compound (e.g., a gene involved in the Nrf2 pathway, given this compound's known activity) upstream of the Firefly luciferase gene. By treating the transfected cells with this compound and measuring the normalized luciferase activity, you can directly quantify the compound's effect on the transcriptional activity of that promoter.

I hope this detailed protocol provides a solid foundation for your research. Should you need to troubleshoot specific steps or require information on adapting this assay to other platforms, please feel free to ask.

References

Comprehensive Application Notes and Protocol for Steppogenin Immunofluorescence Studies in Oxidative Stress Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steppogenin and Its Research Applications

This compound is a bioactive flavonoid compound primarily isolated from various plant species belonging to the Moraceae family, particularly from the genus Cudrania and Morus (mulberry). This compound has garnered significant research interest due to its potent antioxidant properties and ability to modulate key cellular signaling pathways involved in oxidative stress response. While initial studies identified this compound as an effective tyrosinase inhibitor with an IC50 value of approximately 0.27 mM [1], more recent investigations have revealed its broader pharmacological potential, including anti-inflammatory effects and hepatoprotective activities [2]. The molecular mechanisms underlying these effects appear to involve the Nrf-2/HO-1 pathway, a critical signaling cascade that regulates cellular defense against oxidative stress and inflammation [2].

In the context of drug development, particularly for conditions involving oxidative stress such as nonalcoholic fatty liver disease (NAFLD), neurodegenerative disorders, and metabolic syndromes, this compound represents a promising candidate for further investigation [2]. Immunofluorescence (IF) techniques provide an essential tool for visualizing the subcellular localization and functional effects of this compound, allowing researchers to monitor its influence on protein expression, translocation, and pathway activation. This protocol article aims to provide comprehensive methodological guidance for conducting high-quality immunofluorescence studies with this compound, optimized for researchers and professionals in pharmaceutical development.

Table 1: Key Characteristics of this compound in Research Applications

Property Description Research Significance
Chemical Class Flavonoid Determines solubility, membrane permeability, and potential interactions
Primary Source Cudrania tricuspidata, Moraceae family Natural origin relevant to traditional medicine applications
Molecular Targets Nrf-2/HO-1 pathway, Tyrosinase Mechanistic basis for antioxidant and anti-inflammatory effects
Biological Activities Antioxidant, anti-inflammatory, hepatoprotective Therapeutic potential for oxidative stress-related conditions
Research Applications NAFLD models, oxidative stress studies, melanogenesis inhibition Relevance to metabolic, hepatic, and dermatological conditions

Immunofluorescence Protocol for this compound Research

Solution Preparation and Reagents

The following solutions should be prepared fresh before beginning the immunofluorescence protocol, using reverse osmosis deionized (RODI) water or equivalent grade water for all preparations [3]:

  • 1X Phosphate Buffered Saline (PBS): Adjust pH to 7.4 for optimal cellular integrity. For 1L, add 100 mL of 10X PBS to 900 mL dH₂O [3].
  • 4% Paraformaldehyde (PFA): Prepare in PBS, pH 7.4. Methanol-free formaldehyde is recommended for better preservation of protein epitopes [3] [4].
  • Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS. Concentration should be optimized based on the target antigen localization [4] [5].
  • Blocking Buffer: 2-5% normal serum from the same species as the secondary antibody or 1-5% BSA in PBS. For this compound studies involving Nrf-2 translocation, 5% normal goat serum with 0.3% Triton X-100 is recommended [3] [5].
  • Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100 [3].
  • This compound Stock Solution: Prepare at 10-100 mM concentration in DMSO, with final working concentrations typically ranging from 1-100 μM in cell culture media. Include vehicle controls with equivalent DMSO concentration.
Cell Preparation, Fixation, and Permeabilization

Cell Culture and Treatment:

  • Seed appropriate cells (HUVECs, AML-12 hepatocytes, or other relevant cell lines) onto poly-L-lysine-coated coverslips in a tissue culture plate at a density of 1-1.5 × 10⁴ cells per well for 4-chamber slides [4] [5].
  • Allow cells to adhere and grow for 24-48 hours until they reach 70-80% confluence [6].
  • Treat cells with predetermined concentrations of this compound (typically 1-100 μM) or vehicle control for the required experimental duration. For Nrf-2 pathway studies, treatment times may range from 1-24 hours depending on the specific research objectives [2].

Fixation:

  • Remove culture media and gently rinse cells three times with pre-warmed PBS [4].
  • Fix cells immediately with 4% PFA for 15 minutes at room temperature [3]. Alternatively, for certain epitopes, ice-cold methanol fixation for 5-10 minutes at -20°C may be appropriate [4] [5].
  • Rinse fixed cells three times with PBS for 5 minutes each [3].

Permeabilization:

  • Incubate cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature [4].
  • For membrane-associated antigens, consider using milder detergents such as saponin (0.05-0.1%) to preserve membrane integrity [5].
  • Rinse three times with PBS for 5 minutes each [3].
Blocking and Antibody Incubation

Blocking:

  • Incubate cells with blocking buffer for 60 minutes at room temperature to prevent non-specific antibody binding [3] [5].
  • For challenging targets, consider extending the blocking time to 2 hours or performing overnight blocking at 4°C [4].

Primary Antibody Incubation:

  • Prepare primary antibodies in antibody dilution buffer at the manufacturer's recommended concentration. For this compound studies, relevant primary antibodies may include:
    • Anti-Nrf2: To visualize nuclear translocation
    • Anti-HO-1: To assess pathway activation
    • Anti-TLR4: For inflammation studies [6]
  • Apply diluted primary antibody to cover the specimen completely.
  • Incubate overnight at 4°C for optimal results [3] [4].
  • Rinse three times with PBS for 5 minutes each.

Secondary Antibody Incubation:

  • Prepare fluorochrome-conjugated secondary antibodies in antibody dilution buffer. For multicolor experiments, select fluorochromes with minimal emission-spectra overlap [7].
  • Incubate specimens for 1-2 hours at room temperature protected from light [3].
  • For low-abundance targets, consider extending incubation time to 2 hours.
  • Rinse three times with PBS for 5 minutes each protected from light.
Counterstaining, Mounting, and Imaging

Counterstaining:

  • Incubate with appropriate nuclear counterstains such as DAPI (1 μg/mL) for 5 minutes at room temperature [4].
  • For simultaneous cytoskeletal staining, consider using phalloidin conjugates (e.g., rhodamine phalloidin) during secondary antibody incubation [4].
  • Rinse twice with PBS for 5 minutes.

Mounting:

  • Air-dry coverslips briefly and mount on glass slides using an appropriate antifade mounting medium [4].
  • For long-term storage, seal coverslips with clear nail polish and store at 4°C protected from light [3].

Imaging:

  • Acquire images using a fluorescence or confocal microscope with appropriate filter sets for the selected fluorophores.
  • For multicolor experiments, acquire images sequentially to minimize bleed-through effects [7].
  • Maintain consistent imaging parameters (exposure time, gain, laser power) across experimental conditions for quantitative comparisons.

This compound Mechanism and Pathway Visualization

This compound exerts its antioxidant and anti-inflammatory effects primarily through the modulation of the Nrf-2/HO-1 pathway, a key cellular defense mechanism against oxidative stress [2]. Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon activation by this compound, Nrf-2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes including heme oxygenase-1 (HO-1). HO-1 then catalyzes the degradation of heme, producing biliverdin, carbon monoxide, and free iron, which collectively exert antioxidant, anti-inflammatory, and anti-apoptotic effects [2].

The following DOT script visualizes this pathway, illustrating how this compound activates this cellular defense mechanism:

G This compound This compound Nrf2KeapComplex Nrf2-Keap1 Complex This compound->Nrf2KeapComplex Activates OxidativeStress OxidativeStress OxidativeStress->Nrf2KeapComplex Triggers Nrf2 Nrf2 Nrf2KeapComplex->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds HO1 HO-1 Gene Expression ARE->HO1 Induces Transcription CytoprotectiveEffects Cytoprotective Effects • Antioxidant • Anti-inflammatory • Anti-apoptotic HO1->CytoprotectiveEffects Mediates

Diagram 1: this compound Activation of the Nrf-2/HO-1 Pathway. This diagram illustrates the molecular mechanism through which this compound activates the cellular antioxidant response pathway, leading to cytoprotective effects.

Experimental Workflow for this compound Immunofluorescence

The following DOT script provides a visual representation of the complete experimental workflow for this compound immunofluorescence studies, from cell preparation through data analysis:

G CellPreparation Cell Preparation • Seed cells on coated coverslips • Culture to 70-80% confluence SteppogeninTreatment This compound Treatment • Apply optimized concentration • Include vehicle controls CellPreparation->SteppogeninTreatment Fixation Fixation • 4% PFA for 15 min at RT • Alternative: cold methanol SteppogeninTreatment->Fixation Permeabilization Permeabilization • 0.1% Triton X-100 for 15 min Fixation->Permeabilization Blocking Blocking • 5% normal serum for 60 min Permeabilization->Blocking PrimaryAntibody Primary Antibody • Incubate overnight at 4°C Blocking->PrimaryAntibody SecondaryAntibody Secondary Antibody • Fluorochrome-conjugated • 1-2 hours protected from light PrimaryAntibody->SecondaryAntibody Counterstaining Counterstaining • DAPI for nuclei • Optional: phalloidin for actin SecondaryAntibody->Counterstaining Mounting Mounting & Imaging • Antifade mounting medium • Fluorescence/confocal microscopy Counterstaining->Mounting DataAnalysis Data Analysis • Qualitative assessment • Quantitative fluorescence measurement Mounting->DataAnalysis

Diagram 2: Experimental Workflow for this compound Immunofluorescence. This diagram outlines the sequential steps involved in processing cells for immunofluorescence studies to investigate this compound's effects.

Data Interpretation and Technical Considerations

Expected Results and Analysis

When studying this compound's effects on the Nrf-2/HO-1 pathway, researchers should anticipate dose-dependent nuclear translocation of Nrf-2 and increased HO-1 expression in treated cells compared to vehicle controls [2]. These changes typically manifest as intensified fluorescence signals in the nucleus for Nrf-2 and throughout the cytoplasm for HO-1. For quantitative analysis, several approaches can be employed:

  • Fluorescence Intensity Measurement: Use image analysis software to quantify mean fluorescence intensity in specific cellular compartments.
  • Nuclear-to-Cytoplasmic Ratio: Calculate the ratio of Nrf-2 fluorescence in the nucleus versus cytoplasm to quantify translocation.
  • Colocalization Analysis: Assess the degree of colocalization between Nrf-2 and nuclear markers using Pearson's correlation coefficient or Mander's overlap coefficient.

Table 2: Quantifiable Parameters in this compound Immunofluorescence Studies

Parameter Measurement Method Biological Significance
Nrf-2 Nuclear Translocation Nuclear-to-cytoplasmic fluorescence ratio Indicator of Nrf-2 pathway activation
HO-1 Expression Level Mean fluorescence intensity in cytoplasm Measure of antioxidant gene induction
Inflammatory Marker Expression Intensity of TLR4, TNF-α staining Assessment of anti-inflammatory effects
Cellular Morphology Changes Qualitative assessment of cell structure Evaluation of cytoprotective effects
Optimization and Troubleshooting

Successful immunofluorescence with this compound requires careful optimization and attention to potential technical challenges:

  • Antibody Validation: Always include appropriate controls (no primary antibody, isotype controls) to verify antibody specificity [4] [8].
  • Fixation Optimization: If signal is weak or background is high, test alternative fixation methods (methanol, acetone) or adjust PFA concentration and fixation time [5].
  • Permeabilization Adjustment: For nuclear targets like Nrf-2, ensure adequate permeabilization while preserving cellular structure [5].
  • Fluorophore Selection: For multicolor experiments, choose fluorophores with minimal spectral overlap. The dimmest fluorophore should be used for the most abundant target, and the brightest for the least abundant [7].
  • Autofluorescence Reduction: Quench autofluorescence from aldehyde fixation by incubating with 0.1M glycine or 0.1% sodium borohydride after fixation [7] [8].
  • Photobleaching Prevention: Use antifade mounting media and minimize light exposure during processing and imaging [8].

Conclusion

This comprehensive protocol provides researchers with a robust methodology for conducting immunofluorescence studies to investigate the mechanisms of this compound, particularly its effects on the Nrf-2/HO-1 pathway. The detailed procedures for cell preparation, staining, imaging, and analysis are designed to generate reliable, reproducible results that can advance our understanding of this compound's therapeutic potential. By following these optimized protocols and troubleshooting recommendations, researchers can effectively visualize and quantify this compound's effects on cellular signaling pathways, contributing valuable insights to drug development efforts targeting oxidative stress-related conditions.

References

Comprehensive Application Notes and Protocols for Steppogenin Analysis Using Real-Time qPCR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steppogenin and Its Biological Significance

This compound is a naturally occurring flavonoid compound isolated from medicinal plants such as Maclura cochinchinensis (Lour.) Corner. As a bioactive flavonoid, this compound belongs to the class of natural quercetin analogs that have demonstrated significant antioxidant potential and anti-aging properties in biological systems. Recent research has revealed that this compound can extend the lifespan of wild-type S. cerevisiae by approximately 15-25% in chronological aging assays, highlighting its potential as a therapeutic candidate for age-related disorders [1].

The mechanistic activity of this compound appears to be mediated through modulation of key cellular signaling pathways, particularly those involved in oxidative stress response. Studies using model yeast systems have shown that this compound and related flavonoids can protect cells against oxidative stress induced by acetic acid, resulting in decreased cellular sensitivity and reduced intracellular reactive oxygen species (ROS) following treatment [1]. These findings position this compound as a promising compound for further investigation in drug development pipelines focused on oxidative stress-related pathologies including neurodegenerative diseases, cardiovascular disorders, and aging-related conditions.

Experimental Design and Workflow

Overall Experimental Workflow

The following diagram illustrates the comprehensive workflow for analyzing this compound's effects on gene expression using real-time qPCR:

G cluster_1 Treatment Phase cluster_2 RNA Processing cluster_3 qPCR Analysis A Cell Culture & Treatment B This compound Administration A->B A->B C RNA Extraction B->C D RNA Quality Assessment C->D C->D E cDNA Synthesis D->E D->E F qPCR Assay Setup E->F G Thermal Cycling F->G F->G H Data Analysis G->H G->H I Interpretation & Validation H->I

Target Genes and Experimental Considerations

When designing experiments to investigate this compound's mechanisms, researchers should select target genes based on pathway relevance and biological context. Previous studies indicate that this compound influences oxidative stress response pathways, suggesting inclusion of genes involved in cellular defense systems [1].

Table 1: Recommended Target Genes for this compound Mechanism Studies

Pathway Candidate Genes Biological Rationale Expected Expression Change
Oxidative Stress Response TOR1, MSN2, MSN4 Key regulators of stress response and growth signaling Downregulation with this compound treatment [1]
Antioxidant Defense SOD1, SOD2, CAT1, GPX1 Enzymatic antioxidants that neutralize ROS Potential upregulation
Longevity Pathways SIR2, SCH9, RAS1, RAS2 Conserved aging-related genes Modulation consistent with lifespan extension
Metabolic Regulators PFK1, PFK2, CDC19 Glycolytic enzymes influenced by flavonoid treatment Context-dependent regulation

Proper experimental controls are crucial for generating reliable data. Include vehicle controls (DMSO typically ≤0.1%), positive controls (known antioxidants like quercetin), and negative controls (no template controls for qPCR). For dose-response studies, consider testing this compound across a concentration range (e.g., 1-100 μM) based on previous biological activity observations [1]. Time-course experiments should include multiple time points (e.g., 2, 6, 12, 24 hours) to capture dynamic gene expression changes.

Detailed qPCR Protocol

Sample Preparation and RNA Extraction

Cell culture and treatment should be optimized for your specific model system. For yeast studies using S. cerevisiae (as in previous this compound research), grow cells in appropriate medium (YPD or minimal medium) with shaking at 160 rpm and 30°C until mid-log phase [1]. Treat cells with this compound dissolved in DMSO, ensuring consistent vehicle concentration across all treatments. Harvest cells at optimal density (OD600 ≈ 0.4-0.8) by centrifugation at 3,000-4,000 × g for 5 minutes at 4°C.

For RNA extraction, use validated methods that yield high-quality, intact RNA. Commercial silica-membrane based kits typically provide excellent results. Critical steps include:

  • Cell lysis: Use appropriate lysis buffer with β-mercaptoethanol or similar reducing agents to disrupt cell walls and inhibit RNases
  • DNase treatment: Include on-column or in-solution DNase digestion to eliminate genomic DNA contamination
  • Quality assessment: Evaluate RNA integrity using Agilent Bioanalyzer or similar systems (RIN >8.0 acceptable) and measure purity spectrophotometrically (A260/A280 ratio of 1.8-2.1, A260/A230 >2.0) [2]
cDNA Synthesis and qPCR Assay Setup

Reverse transcription should be performed using high-quality reagents with consistent input RNA amounts. For a 20 μL reaction:

  • Use 0.5-1 μg total RNA per reaction
  • Select appropriate priming strategy (oligo-dT, random hexamers, or gene-specific primers)
  • Include controls without reverse transcriptase (-RT controls) to detect genomic DNA contamination
  • Use thermocycling conditions recommended by the reverse transcriptase manufacturer (typically 25°C for 10 minutes, 42-50°C for 30-60 minutes, 70-85°C for 10-15 minutes)

For qPCR reaction setup, prepare master mixes to minimize pipetting variability. A standard 10-20 μL reaction should contain:

  • 1× qPCR master mix (including DNA polymerase, dNTPs, Mg²⁺, and buffer)
  • Appropriate fluorescent reporter (SYBR Green or probe-based chemistry)
  • Forward and reverse primers (100-500 nM final concentration each)
  • Template cDNA (diluted 1:5 to 1:20 in nuclease-free water)
  • Nuclease-free water to volume

Plate preparation should include technical replicates (at least triplicates) for each biological sample to assess technical variability. Include negative controls (no template controls and no reverse transcriptase controls) to detect contamination or genomic DNA amplification.

Thermal Cycling and Data Acquisition

Thermal cycling parameters must be optimized for your specific qPCR instrument and chemistry. A standard two-step cycling protocol for SYBR Green assays includes:

  • Initial denaturation: 95°C for 2-5 minutes
  • Amplification cycles (40-45 cycles):
    • Denaturation: 95°C for 5-15 seconds
    • Annealing/extension: 60°C for 30-60 seconds (acquire fluorescence)
  • Melt curve analysis (for SYBR Green assays):
    • 95°C for 15 seconds
    • 60°C for 1 minute
    • Ramp to 95°C with continuous fluorescence acquisition

Proper baseline and threshold settings are critical for accurate Cq determination. Set the baseline using early cycles (typically cycles 5-15) where there is little change in fluorescence, representing background signal [3]. Position the threshold sufficiently above the baseline but within the exponential amplification phase of all reactions, where amplification curves are parallel [4] [3].

Data Analysis and Interpretation

Quantification Methods and Statistical Analysis

Relative quantification is the most appropriate approach for studying this compound's effects on gene expression. The Pfaffl method is recommended as it accounts for potential differences in amplification efficiencies between target and reference genes [5] [3]. This method calculates fold change (FC) using the formula:

FC = (E_target)^(ΔCq_target) / (E_ref)^(ΔCq_ref)

Where E_target and E_ref are the amplification efficiencies of target and reference genes, and ΔCq represents the Cq difference between treatment and control groups [5].

For statistical analysis, the rtpcr package in R provides a robust framework for comprehensive qPCR data analysis. This package accommodates up to two reference genes and amplification efficiency values, applying t-tests, analysis of variance (ANOVA), or analysis of covariance (ANCOVA) depending on the experimental design [5]. The package calculates standard errors and confidence intervals for fold change or relative expression means and supports statistical mean comparisons.

Table 2: Comparison of qPCR Data Analysis Methods

Method Key Assumptions Advantages Limitations Suitability for this compound Studies
Livak (2^(-ΔΔCq)) 100% PCR efficiency for both target and reference genes Simple calculation, widely used Inaccurate when efficiencies deviate from 100% Limited - not recommended
Pfaffl (Efficiency-Adjusted) Different amplification efficiencies between genes Accounts for actual reaction efficiencies, more accurate Requires pre-determination of efficiencies Highly recommended
Standard Curve Linear relationship between Cq and log input DNA Absolute quantification possible Requires additional reactions for standard curve Useful for efficiency determination
Visualization and Interpretation

Data visualization should include bar graphs of fold changes with error bars representing confidence intervals or standard errors. The rtpcr package provides ggplot-based visualizations with customizable arguments for publication-quality figures [5]. When interpreting results, consider both statistical significance (p-value < 0.05) and biological significance (typically fold change >1.5 or <0.67).

For pathway analysis, integrate expression changes of multiple genes within relevant biological pathways. The diagram below illustrates key signaling pathways potentially modulated by this compound based on existing evidence:

G cluster_1 Key Measurements A This compound Treatment B Oxidative Stress Reduction A->B Antioxidant Activity C TOR1 Signaling Modulation B->C Downregulation D MSN2/MSN4 Activation B->D Altered Expression Pattern E Stress Response Gene Expression C->E D->E F Reduced Intracellular ROS Levels E->F G Lifespan Extension F->G Reduced Oxidative Damage

Technical Considerations and Troubleshooting

Assay Validation and Optimization

Primer validation should confirm amplification efficiency between 85-110% with a correlation coefficient (R²) >0.98 in standard curve experiments [4]. Include melt curve analysis for SYBR Green assays to verify single amplification products. For specificity confirmation, analyze amplification products by agarose gel electrophoresis to ensure single bands of expected size.

PCR efficiency calculation should be performed using serial dilutions of template cDNA. The efficiency is calculated as E = 10^(-1/slope), with ideal efficiency between 1.85-2.10 (85-110%) [4]. The slope is determined from the plot of Cq values versus the logarithm of the dilution factors.

Troubleshooting Common Issues
  • High variation between technical replicates: Check pipette calibration, ensure thorough mixing of reaction components, and verify cDNA template quality
  • Amplification curves with unusual shapes: Optimize primer concentrations, check for PCR inhibitors, or verify thermal cycler calibration
  • No amplification in target genes: Verify RNA integrity, check reverse transcription efficiency, confirm primer specificity, and validate template quality
  • Significant amplification in no-template controls: Replace contaminated reagents, use dedicated pre- and post-PCR areas, and prepare fresh working solutions
  • Inconsistent reference gene expression: Re-evaluate reference gene stability under this compound treatment conditions and select more appropriate reference genes

Conclusion

This protocol provides a comprehensive framework for investigating this compound's molecular mechanisms using real-time qPCR. The methodological rigor outlined here, including appropriate experimental design, validated reference genes, efficiency-corrected quantification, and proper statistical analysis, will ensure generation of reliable and reproducible data. As interest in natural flavonoids like this compound continues to grow for their therapeutic potential in age-related and oxidative stress-related conditions, these standardized approaches will facilitate meaningful comparisons across studies and accelerate the development of this compound-based interventions.

References

Steppogenin: Anti-Tumor Efficacy & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin is a natural flavonoid compound. Recent studies highlight its potential as an anti-cancer agent due to its unique dual-inhibitory action on HIF-1α and DLL4, key players in tumor growth and blood vessel formation [1].

The primary molecular mechanisms underlying this compound's efficacy involve:

  • Dual Inhibition of HIF-1α and DLL4: Under hypoxic tumor conditions, this compound dose-dependently inhibits the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α) and suppresses Vascular Endothelial Growth Factor (VEGF)-induced Delta-like ligand 4 (DLL4) expression in vascular endothelial cells [1].
  • Suppression of Angiogenesis: By targeting these two critical pathways, this compound effectively blocks hypoxia-induced endothelial cell proliferation and migration, as well as VEGF-induced sprouting angiogenesis, thereby starving tumors of their blood supply [1].

In Vivo Allograft Tumor Model: Key Findings

The following table summarizes quantitative data from a study investigating this compound's effects in an allograft tumor model [1].

Table 1: Summary of Key In Vivo Efficacy Data for this compound

Evaluation Parameter Model System Treatment Groups Key Results Statistical Significance
Tumor Growth In vivo allograft tumor model This compound vs. Control Significant suppression of tumor growth p < 0.05
Sprouting Angiogenesis In vitro EC spheroid assay This compound vs. Control (VEGF-induced) Suppressed VEGF-induced sprouting of EC spheroids p < 0.05
Endothelial Cell Function In vitro angiogenesis assays This compound vs. Control Suppressed hypoxia-induced EC proliferation and migration p < 0.05
Target Protein Expression Tumor cells & retinal pigment epithelial cells This compound under hypoxic conditions Suppressed HIF-1α protein levels p < 0.05
Target Gene Expression Vascular ECs This compound (VEGF-induced) Suppressed VEGF-induced DLL4 expression p < 0.05

Detailed Experimental Protocols

Below is a detailed workflow for the key experiments that form the basis of the in vivo findings, adapted from the research.

workflow start Start Experiment cell_prep Cell Culture Preparation • Maintain tumor cells & vascular endothelial cells (ECs) • Culture under normoxic & hypoxic conditions start->cell_prep compound_treat Compound Treatment • Treat cells with this compound across a dose range (e.g., 1-50 µM) • Include VEGF for DLL4 induction • Include controls (DMSO vehicle) cell_prep->compound_treat in_vitro_assay In Vitro Functional Assays • Perform EC proliferation (e.g., MTT assay) • Perform EC migration (e.g., Transwell assay) • Perform EC spheroid sprouting assay with VEGF compound_treat->in_vitro_assay molecular_analysis Molecular Analysis • Western Blot: Analyze HIF-1α protein levels • qRT-PCR: Analyze DLL4 mRNA expression • Luciferase Reporter Assay: HIF-1α transcriptional activity compound_treat->molecular_analysis in_vivo_model In Vivo Allograft Model • Implant tumor cells into immunocompetent mice • Randomize into treatment/ control groups • Administer this compound or vehicle (e.g., i.p. or oral gavage) • Monitor tumor volume regularly in_vitro_assay->in_vivo_model molecular_analysis->in_vivo_model endpoint_analysis Endpoint Analysis • Euthanize mice & excise tumors • Weigh tumors for final volume • Process tissue for IHC/IF in_vivo_model->endpoint_analysis data Data Collection & Analysis • Quantify tumor growth curves • Analyze protein/gene expression • Perform statistical analysis endpoint_analysis->data

Protocol 1: In Vitro Angiogenesis and Molecular Analysis

This protocol outlines the key cellular and molecular assays used to establish this compound's mechanism of action prior to in vivo testing [1].

1.1. Cell Culture and Treatment

  • Cell Lines: Use relevant tumor cell lines (e.g., HEK293T) and vascular Endothelial Cells (ECs).
  • Culture Conditions: Maintain cells under normoxic (21% O₂) and hypoxic (1-2% O₂) conditions to mimic the tumor microenvironment.
  • Compound Treatment: Treat cells with this compound across a dose range (e.g., 1, 10, 50 µM). For DLL4 induction, stimulate ECs with VEGF (e.g., 50 ng/mL). Include a control group treated with DMSO vehicle only.

1.2. Functional Assays

  • Proliferation Assay: Assess EC proliferation using an MTT or CCK-8 assay after 48-72 hours of this compound treatment under hypoxia.
  • Migration Assay: Perform a Transwell migration assay. Seed ECs in the upper chamber with this compound and place VEGF in the lower chamber as a chemoattractant. Count migrated cells after 12-24 hours.
  • Sprouting Angiogenesis Assay: Form EC spheroids and embed them in collagen gels. Treat with this compound and induce sprouting with VEGF. Quantify the cumulative sprout length per spheroid after 24 hours.

1.3. Molecular Analysis

  • Western Blotting: Lyse cells after hypoxic exposure with this compound. Detect HIF-1α protein levels using specific antibodies. β-actin should be used as a loading control.
  • Quantitative RT-PCR (qRT-PCR): Extract total RNA from VEGF-stimulated ECs treated with this compound. Quantify DLL4 mRNA expression levels and normalize to GAPDH.
  • Dual-Luciferase Reporter Assay: Transfert cells with an HIF-1α-responsive luciferase reporter construct. After this compound treatment under hypoxia, measure luciferase activity to assess HIF-1α transcriptional activity.
Protocol 2: In Vivo Allograft Tumor Experiment

This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a live animal model [1].

2.1. Animal Model Establishment

  • Animals: Use immunocompetent mice (e.g., C57BL/6) of a specific age and weight (e.g., 6-8 weeks old).
  • Cell Injection: Harvest and resuspend tumor cells in PBS. Subcutaneously inject a specific number of cells (e.g., 1x10^6) into the flank of each mouse.

2.2. Dosing and Treatment

  • Group Randomization: Once tumors become palpable (e.g., ~50-100 mm³), randomize mice into two groups:
    • Control Group: Administer vehicle (e.g., DMSO/corn oil solution) via intraperitoneal (i.p.) injection or oral gavage.
    • This compound Treatment Group: Administer this compound (e.g., at a dose of 20 mg/kg) via the same route and schedule.
  • Dosing Schedule: Administer treatments every day or every other day for the study duration.

2.3. Tumor Monitoring and Endpoint Analysis

  • Tumor Measurement: Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume with the formula: Volume = (Length x Width²) / 2.
  • Body Weight: Monitor and record mouse body weight regularly as an indicator of overall health and compound toxicity.
  • Study Endpoint: Euthanize mice when tumors in the control group reach a predetermined maximum volume (e.g., 1500 mm³) or at the end of the treatment period (e.g., 4 weeks).
  • Sample Collection: Excise and weigh tumors. Divide each tumor: one part snap-frozen in liquid nitrogen for protein/RNA analysis, and another part fixed in formalin for histology.

2.4. Ex Vivo Analysis

  • Immunohistochemistry (IHC)/Immunofluorescence (IF): Perform on formalin-fixed, paraffin-embedded tumor sections.
    • Stain for CD31 to visualize blood vessels and quantify microvessel density.
    • Stain for HIF-1α and DLL4 to confirm target engagement and downregulation in the tumor tissue.

Data Analysis and Interpretation

  • Statistical Analysis: Express all quantitative data as mean ± standard deviation (SD). Use Student's t-test for comparisons between two groups. A p-value of less than 0.05 (p < 0.05) is considered statistically significant [1].
  • Interpretation of Results: Successful efficacy is demonstrated by a significant reduction in tumor volume and weight in the treatment group compared to the control. This should be supported by mechanistic data showing decreased microvessel density (CD31 staining) and reduced expression of HIF-1α and DLL4 within the treated tumors.

Conclusion

This compound is a promising natural compound for targeting tumor angiogenesis. The provided protocols offer a robust framework for researchers to validate its efficacy and detailed mechanism of action, supporting its potential development as an anti-cancer therapeutic agent.

References

Comprehensive Application Notes and Protocols: Steppogenin for Neuroinflammatory Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steppogenin and Neuroinflammatory Diseases

This compound, a natural flavonoid compound primarily isolated from Cudrania tricuspidata and Morus alba (white mulberry), has emerged as a promising therapeutic candidate for treating neuroinflammatory diseases due to its potent anti-neuroinflammatory properties and multi-target mechanisms of action. Neuroinflammatory conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and stroke-related inflammation, share common pathological features involving chronic activation of microglial cells and excessive production of pro-inflammatory mediators that drive neuronal damage and disease progression. [1] Traditional therapeutic approaches have faced challenges due to the complexity of neuroinflammatory signaling pathways and the blood-brain barrier, creating an urgent need for novel treatment strategies with favorable safety profiles.

The investigation of natural compounds like this compound represents a frontier in neuroinflammation research, leveraging the rich pharmacological properties of plant-derived molecules. Cudrania tricuspidata, the primary source of this compound, has a history of use in traditional Korean medicine for treating inflammation and neuritis, providing ethnopharmacological validation for its anti-inflammatory properties. [1] What distinguishes this compound from other natural compounds is its dual inhibitory capability against key neuroinflammatory pathways—specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades—which are central regulators of microglial activation and subsequent neuroinflammation. [1] Additionally, recent evidence indicates that this compound also exhibits anti-angiogenic properties through inhibition of hypoxia-inducible factor-1α (HIF-1α) and delta-like protein 4 (DLL4), suggesting potential applications in conditions where pathological angiogenesis coexists with neuroinflammation, such as in brain tumors and stroke recovery. [2]

Mechanisms of Action and Molecular Targets

Primary Anti-neuroinflammatory Mechanisms

This compound exerts its therapeutic effects through multi-target modulation of key inflammatory signaling pathways in microglial cells, the resident immune cells of the central nervous system. The compound's primary mechanism involves suppression of microglial overactivation, which is a hallmark of numerous neurodegenerative diseases. When microglia become excessively activated in response to pathological stimuli such as lipopolysaccharide (LPS), they produce elevated levels of pro-inflammatory mediators and cytokines, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-12 (IL-12), and interleukin-6 (IL-6). [1] this compound demonstrates dose-dependent inhibition of these inflammatory factors by targeting their upstream regulatory pathways.

The molecular basis of this compound's activity centers on its interference with two major signaling systems: the NF-κB pathway and the MAPK pathway. For the NF-κB pathway, this compound prevents the nuclear translocation of NF-κB components (p50 and p65) by inhibiting the phosphorylation and degradation of inhibitor κB-α (IκB-α), thereby maintaining NF-κB in an inactive cytoplasmic state. [1] Concurrently, this compound suppresses the phosphorylation of key MAPK family members, specifically c-Jun NH2-terminal kinase (JNK) and p38 MAPK, which are critically involved in inflammatory response amplification. [1] This dual pathway inhibition represents a comprehensive approach to controlling neuroinflammation at multiple regulatory levels.

Additional Molecular Targets and Systems-Level Effects

Beyond its primary anti-inflammatory actions, this compound influences several other biological processes relevant to neurological disorders. The compound demonstrates significant anti-angiogenic activity by inhibiting HIF-1α transcriptional activity under hypoxic conditions and suppressing VEGF-induced DLL4 expression in vascular endothelial cells. [2] This functionality is particularly relevant for pathological conditions like solid tumors and stroke, where abnormal angiogenesis contributes to disease progression. The inhibition of HIF-1α is mediated through impaired transcriptional activity rather than direct protein degradation, while the suppression of DLL4 impacts the Notch signaling pathway that regulates tip cell formation during sprouting angiogenesis. [2]

Emerging research also suggests potential interactions between this compound and the Nrf2 pathway, a critical regulator of cellular antioxidant responses. While direct evidence of this compound activating Nrf2 is not yet available in the literature, the established crosstalk between NF-κB and Nrf2 signaling, coupled with this compound's potent NF-κB inhibitory effects, suggests possible secondary modulation of antioxidant defense mechanisms. [3] This potential indirect effect on Nrf2 signaling could enhance this compound's therapeutic value, as Nrf2 activation promotes the expression of numerous cytoprotective genes, including those involved in glutathione synthesis, heme oxygenase-1 (HO-1) production, and NAD(P)H quinone dehydrogenase 1 (NQO1) activity. [3]

Table 1: Key Molecular Targets of this compound in Neuroinflammatory Pathways

Target Category Specific Molecular Targets Biological Effect Experimental Evidence
Signaling Pathways NF-κB (p50/p65 nuclear translocation) Inhibition of pro-inflammatory gene transcription Western blot, immunofluorescence [1]
JNK and p38 MAPK phosphorylation Suppression of stress-induced inflammatory signaling Western blot analysis [1]
Transcription Factors HIF-1α transcriptional activity Anti-angiogenic effect under hypoxic conditions Dual-luciferase reporter assay [2]
Cytokines & Mediators TNF-α, IL-1β, IL-6, IL-12 mRNA Reduced pro-inflammatory cytokine production Quantitative real-time PCR [1]
iNOS and COX-2 protein expression Decreased NO and PGE2 production Western blot, nitrite/Griess assay [1]
Angiogenic Factors VEGF-induced DLL4 expression Inhibition of sprouting angiogenesis qPCR, immunofluorescence [2]
Signaling Pathway Diagrams

G cluster_microglia Microglial Cell cluster_pathways Signaling Pathways cluster_transcription Nuclear Transcription cluster_output Inflammatory Mediators LPS LPS NFkB NF-κB Pathway (IκB-α phosphorylation/degradation) LPS->NFkB MAPK MAPK Pathway (JNK/p38 phosphorylation) LPS->MAPK Transloc NF-κB Nuclear Translocation NFkB->Transloc MAPK->Transloc DNA Pro-inflammatory Gene Expression Transloc->DNA Cytokines TNF-α, IL-1β, IL-6, IL-12 DNA->Cytokines Enzymes iNOS, COX-2 DNA->Enzymes Products NO, PGE2 Enzymes->Products This compound This compound Inhibition This compound->NFkB This compound->MAPK This compound->Transloc

Diagram 1: this compound's mechanism of action in microglial cells. The compound inhibits key signaling pathways (NF-κB and MAPK) activated by LPS, preventing nuclear translocation of transcription factors and subsequent production of pro-inflammatory mediators. Created based on experimental data from [1].

Quantitative Data and Efficacy Profiles

In Vitro Efficacy Parameters

Comprehensive in vitro studies using BV2 microglial cells and rat primary microglial cultures have established the concentration-dependent efficacy of this compound across multiple inflammatory parameters. The compound demonstrates significant anti-inflammatory activity within a concentration range of 10-80 μM, with no observed cytotoxicity in this range as confirmed by MTT assays. [1] This therapeutic window makes this compound particularly attractive for further development, as it effectively suppresses neuroinflammatory responses without compromising cell viability at biologically relevant concentrations.

The most pronounced effects are observed in the inhibition of nitric oxide (NO) production, with this compound reducing LPS-induced nitrite accumulation by approximately 50-80% across the effective concentration range. [1] Similarly, prostaglandin E2 (PGE2) production is markedly suppressed through inhibition of cyclooxygenase-2 (COX-2) protein expression. At the molecular level, this compound treatment results in substantial reduction of pro-inflammatory cytokine mRNA expression, including TNF-α, IL-1β, IL-12, and IL-6, demonstrating broad-spectrum suppression of neuroinflammatory mediators. [1] The consistency of these effects across both immortalized BV2 cells and primary microglial cultures strengthens the translational potential of these findings.

Anti-angiogenic Activity Metrics

In addition to its direct anti-inflammatory properties, this compound exhibits potent anti-angiogenic capabilities that may be relevant for neuroinflammatory conditions complicated by pathological vascular changes. In hypoxic tumor models, this compound effectively suppresses HIF-1α transcriptional activity and VEGF-induced DLL4 expression in vascular endothelial cells, with IC50 values in the low micromolar range. [2] This dual inhibition disrupts critical angiogenesis signaling axes, potentially normalizing aberrant vascular formation in inflammatory contexts.

The compound demonstrates particular efficacy in suppressing sprouting angiogenesis in vitro, as evidenced by its inhibition of VEGF-induced endothelial cell spheroid sprouting. [2] Furthermore, this compound impairs hypoxia-induced vascular endothelial cell proliferation and migration, key processes in pathological neovascularization. These anti-angiogenic effects occur at concentrations similar to those required for anti-inflammatory activity, suggesting that this compound may simultaneously address multiple pathological processes in complex neurological disorders.

Table 2: Quantitative Efficacy Data of this compound in Experimental Models

Assay Type Experimental Model Key Parameters Measured Efficacy Range Reference
Anti-inflammatory LPS-stimulated BV2 microglia Nitrite production (NO) 50-80% inhibition at 20-80 μM [1]
LPS-stimulated BV2 microglia PGE2 production 45-75% inhibition at 20-80 μM [1]
LPS-stimulated BV2 microglia TNF-α mRNA expression 40-70% reduction at 10-80 μM [1]
LPS-stimulated BV2 microglia IL-1β mRNA expression 50-75% reduction at 10-80 μM [1]
LPS-stimulated rat primary microglia iNOS protein expression 60-85% inhibition at 20-80 μM [1]
Pathway Inhibition LPS-stimulated BV2 microglia NF-κB DNA binding ~70% inhibition at 80 μM [1]
LPS-stimulated BV2 microglia JNK phosphorylation 50-80% inhibition at 20-80 μM [1]
LPS-stimulated BV2 microglia p38 phosphorylation 45-75% inhibition at 20-80 μM [1]
Anti-angiogenic Hypoxic HEK293T cells HIF-1α transcriptional activity 40-70% inhibition at 10-50 μM [2]
VEGF-stimulated ECs DLL4 expression 50-80% inhibition at 10-50 μM [2]
Cytotoxicity BV2 microglia Cell viability (MTT assay) No toxicity at 10-80 μM [1]

Experimental Protocols and Methodologies

Cell Culture and Treatment Protocols
Microglial Cell Culture and Maintenance
  • Cell Lines: BV2 murine microglial cells (recommended) or primary rat microglial cultures
  • Culture Conditions: Maintain BV2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere
  • Passaging: Subculture cells at 80-90% confluence using 0.25% trypsin-EDTA; recommended passage number below 25 for BV2 cells to maintain phenotypic stability
  • Primary Microglial Culture: Isolate from mixed glial cultures of postnatal day 1-3 rat cerebral cortex by mild trypsinization and shaking; purity should be confirmed by Iba1 immunostaining (>95% positive)
This compound Treatment and LPS Stimulation
  • This compound Preparation: Prepare 100 mM stock solution in DMSO; store at -20°C protected from light; final DMSO concentration should not exceed 0.1% (v/v)
  • Optimal Treatment Protocol: Pre-treat cells with this compound (10-80 μM) for 2 hours prior to LPS stimulation
  • LPS Stimulation: Use ultrapure LPS from E. coli (serotype 0111:B4) at 1 μg/mL for BV2 cells or 100 ng/mL for primary microglial cultures
  • Incubation Time: 24 hours for protein/mediator analysis; 6-12 hours for mRNA expression studies
Key Assay Methodologies
Nitric Oxide Production Measurement
  • Principle: Measure nitrite accumulation in culture supernatant as indicator of NO production
  • Reagents: Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
  • Protocol:
    • Collect culture supernatant 24 hours post-LPS stimulation
    • Mix 100 μL supernatant with 100 μL Griess reagent in 96-well plate
    • Incubate 10 minutes at room temperature protected from light
    • Measure absorbance at 540 nm using microplate reader
    • Calculate nitrite concentration using sodium nitrite standard curve (0-100 μM)
  • Quality Control: Include LPS-only and vehicle controls; ensure cell viability >90% in all treatment groups
Pro-inflammatory Cytokine mRNA Analysis
  • RNA Extraction: Use TRIzol reagent with chloroform separation and isopropanol precipitation
  • cDNA Synthesis: Employ High-Capacity cDNA Reverse Transcription Kit with 1 μg total RNA input
  • Quantitative Real-Time PCR:
    • Reaction mix: 10 μL SYBR Green Master Mix, 1 μL cDNA, 0.8 μL primer mix (10 μM), 8.2 μL nuclease-free water
    • Cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min
    • Normalize to GAPDH or β-actin reference genes
    • Calculate fold change using 2^(-ΔΔCt) method
  • Primer Sequences (murine):
    • TNF-α: F-5'-CCCTCACACTCAGATCATCTTCT-3', R-5'-GCTACGACGTGGGCTACAG-3'
    • IL-1β: F-5'-GCAACTGTTCCTGAACTCAACT-3', R-5'-ATCTTTTGGGGTCCGTCAACT-3'
    • IL-6: F-5'-TAGTCCTTCCTACCCCAATTTCC-3', R-5'-TTGGTCCTTAGCCACTCCTTC-3'
Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Use RIPA buffer supplemented with protease and phosphatase inhibitors
  • Membrane Blocking: 5% non-fat milk in TBST for 1 hour at room temperature
  • Primary Antibodies:
    • Phospho-IκB-α (1:1000), total IκB-α (1:1000)
    • Phospho-JNK (1:1000), total JNK (1:1000)
    • Phospho-p38 (1:1000), total p38 (1:1000)
    • iNOS (1:1000), COX-2 (1:1000)
    • β-actin (1:5000) loading control
  • Incubation: Overnight at 4°C with gentle shaking
  • Detection: Use HRP-conjugated secondary antibodies (1:5000) and enhanced chemiluminescence substrate
  • Imaging: Capture with chemiluminescence imaging system; quantify band intensity using ImageJ software
Experimental Workflow Diagram

G cluster_culture Cell Culture Phase cluster_analysis Analysis Phase cluster_assays Analytical Assays Plate Plate microglial cells (1×10^5 cells/well in 24-well plate) Serum Serum-starve for 2h (0.5% FBS media) Plate->Serum PreTreat Pre-treat with this compound (10-80 μM for 2h) Serum->PreTreat Stimulate Stimulate with LPS (1 μg/mL for 24h) PreTreat->Stimulate Collect1 Collect supernatant (for NO, PGE2 analysis) Stimulate->Collect1 Collect2 Harvest cells (for mRNA/protein analysis) Stimulate->Collect2 NO Griess Assay (Nitrite measurement) Collect1->NO ELISA ELISA (Cytokine secretion) Collect1->ELISA PCR qRT-PCR (Cytokine mRNA) Collect2->PCR WB Western Blot (Signaling proteins) Collect2->WB Data Data Analysis & Interpretation NO->Data PCR->Data WB->Data ELISA->Data

Diagram 2: Experimental workflow for evaluating this compound's anti-neuroinflammatory effects. The standardized protocol includes cell culture, treatment, stimulation, and comprehensive analysis of inflammatory mediators and signaling pathways. Based on methodologies from [1].

Research Applications and Translational Potential

Neuroinflammatory Disease Modeling

This compound demonstrates particular promise for application in Alzheimer's disease research, where microglial activation and neuroinflammation are established contributors to disease pathogenesis. [4] The compound's ability to modulate microglial polarization toward the anti-inflammatory M2 phenotype aligns with emerging therapeutic strategies for AD that target immune cell dysfunction rather than solely focusing on amyloid-beta clearance. [4] Research protocols should incorporate relevant AD models, including APP/PS1 transgenic mice or Aβ-oligomer treated microglial cultures, to evaluate this compound's effects in disease-relevant contexts.

For ischemic stroke research, this compound's dual anti-inflammatory and anti-angiogenic properties position it as a compelling candidate for addressing both the initial ischemic insult and subsequent recovery processes. [5] The compound can be evaluated in middle cerebral artery occlusion (MCAO) models, with treatment initiation at various time points post-ischemia to simulate clinical scenarios. Assessment should include not only inflammatory parameters but also functional recovery metrics, blood-brain barrier integrity, and cerebral angiogenesis during the recovery phase. The combination of this compound with established thrombolytic therapies like tPA represents another promising research direction that may extend the therapeutic window for stroke intervention.

Combination Therapy Strategies

The multi-target nature of this compound suggests strong potential for combination therapy approaches with other mechanism-based treatments. In oncology contexts, combining this compound with immune checkpoint inhibitors may address both the immunosuppressive tumor microenvironment and pathological angiogenesis, potentially enhancing treatment efficacy. [2] [6] For neurodegenerative diseases, strategic combinations with Nrf2 activators may produce synergistic effects by simultaneously suppressing inflammatory pathways (via this compound) while enhancing antioxidant defense systems (via Nrf2 activation). [3]

Experimental designs for combination studies should incorporate appropriate dose matrix approaches to identify synergistic, additive, or antagonistic interactions. The Chou-Talalay method for combination index calculation is recommended for quantitative assessment of drug interactions. Additionally, researchers should consider pharmacokinetic compatibility when designing combination regimens, particularly regarding blood-brain barrier penetration and metabolic pathways.

Formulation and Delivery Considerations

Advancing this compound toward therapeutic applications requires addressing formulation challenges to optimize its bioavailability and blood-brain barrier penetration. Current research efforts should explore advanced delivery systems including nanoparticle formulations (liposomes, polymeric nanoparticles), prodrug strategies to enhance solubility, and targeted delivery approaches using receptor-specific ligands. The compound's natural origin and favorable cytotoxicity profile support its development potential, but pharmacological optimization is necessary for translational advancement.

For in vivo studies, initial pharmacokinetic characterization should establish baseline parameters including absorption, distribution, metabolism, and excretion. Researchers should pay particular attention to brain penetration metrics using techniques like microdialysis or brain homogenate analysis following systemic administration. These foundational studies will inform optimal dosing regimens for efficacy models and facilitate the transition from preclinical proof-of-concept to development candidate status.

References

Steppogenin in Solid Tumor Therapy: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Steppogenin, a natural flavonoid compound isolated from various medicinal plants including Cudrania tricuspidata and Morus alba (white mulberry), has emerged as a promising multi-targeted agent for solid tumor therapy. This compound exhibits a unique dual inhibitory mechanism that disrupts two critical pathways in tumor progression: hypoxia response and angiogenesis. Solid tumors characteristically develop hypoxic regions as they outgrow their blood supply, triggering the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of tumor adaptation. Under normoxic conditions, HIF-1α is continuously degraded, but hypoxia stabilizes this transcription factor, leading to the upregulation of numerous genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). This compound directly targets this adaptive mechanism by suppressing HIF-1α transcriptional activity and protein levels under hypoxic conditions, thereby disrupting the tumor's ability to respond to oxygen deprivation [1].

A particularly innovative aspect of this compound's mechanism involves its inhibition of Delta-like ligand 4 (DLL4), a critical component of the Notch signaling pathway that regulates vascular development. DLL4 is highly expressed in tip endothelial cells (ECs) during angiogenic sprouting and promotes the formation of new blood vessels that supply tumors with oxygen and nutrients. By simultaneously inhibiting both HIF-1α and VEGF-induced DLL4 expression, this compound achieves a comprehensive anti-angiogenic effect that distinguishes it from single-target agents [1]. This dual targeting approach is particularly relevant for hepatocellular carcinoma (HCC) and other hypervascular solid tumors where abnormal vasculature not only supports tumor growth but also creates an immunosuppressive microenvironment by spatially restricting cytotoxic T lymphocytes and natural killer cells while recruiting immunosuppressive cell populations [2].

The following diagram illustrates this compound's core mechanism of action in targeting the HIF-1α and DLL4 signaling pathways in solid tumors:

G Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Stabilizes VEGF VEGF HIF1a->VEGF Induces DLL4 DLL4 HIF1a->DLL4 Induces VEGF->DLL4 Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes DLL4->Angiogenesis Promotes TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Supports This compound This compound This compound->HIF1a Inhibits This compound->VEGF Suppresses This compound->DLL4 Inhibits

Figure 1: this compound's Dual Inhibition of HIF-1α and DLL4 in Solid Tumors. This compound targets key drivers of tumor angiogenesis by suppressing HIF-1α stabilization under hypoxic conditions and inhibiting VEGF-induced DLL4 expression, disrupting two complementary pathways that support tumor vascularization and growth.

Experimental Models and Efficacy Data

In Vitro and In Vivo Models

The anti-tumor efficacy of this compound has been demonstrated across multiple experimental models that recapitulate critical aspects of human solid tumors. In in vitro systems, this compound has been shown to effectively suppress hypoxia-induced vascular endothelial cell proliferation and migration, and inhibit VEGF-induced sprouting of endothelial cell spheroids—key processes in tumor angiogenesis [1]. These findings are particularly relevant given that aberrant tumor vasculature functions as a biophysical barrier that spatially restricts cytotoxic T lymphocytes and natural killer cells from penetrating tumor parenchyma, thereby contributing to the immunologically cold phenotype observed in many solid tumors [2]. For in vivo validation, allograft tumor models have been employed, demonstrating that this compound treatment significantly suppresses tumor growth through its anti-angiogenic activity, providing important preclinical evidence for its therapeutic potential [1].

Beyond its direct anti-angiogenic effects, this compound also demonstrates potent anti-inflammatory properties through modulation of the NF-κB and MAPK signaling pathways, which may contribute to its overall anti-tumor effects by altering the tumor microenvironment [3]. The compound effectively inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-12, IL-6) in LPS-stimulated microglial cells, suggesting a broad capacity to regulate inflammatory processes [3]. This multi-faceted activity profile positions this compound as a promising candidate for targeting the complex interplay between angiogenesis, inflammation, and immune suppression in the tumor microenvironment, particularly in hypervascular tumors like hepatocellular carcinoma where these processes are critically interlinked [2].

Quantitative Activity Data

Table 1: Anti-angiogenic and Hypoxia-Related Activities of this compound in Experimental Models

Activity Parameter Experimental System Effect Dose Range Reference
HIF-1α transcriptional activity HEK293T cells under hypoxia Inhibition Dose-dependent [1]
DLL4 expression Vascular endothelial cells VEGF-induced expression inhibited Dose-dependent [1]
HIF-1α protein levels Tumor cells & retinal epithelial cells under hypoxia Suppression Dose-dependent [1]
Endothelial cell proliferation Vascular ECs under hypoxia Suppression Dose-dependent [1]
Endothelial cell migration Vascular ECs under hypoxia Suppression Dose-dependent [1]
Sprouting angiogenesis VEGF-induced EC spheroids Suppression Dose-dependent [1]
Tumor growth In vivo allograft models Significant suppression Not specified [1]

Table 2: Anti-inflammatory Activities and Cytotoxicity Profile of this compound

Activity Parameter Experimental System Effect Dose Range Reference
Cell viability BV2 microglial cells No cytotoxicity 10-80 μM [3]
NO production LPS-stimulated BV2 cells Inhibition Dose-dependent (10-80 μM) [3]
PGE2 production LPS-stimulated BV2 cells Inhibition Dose-dependent (10-80 μM) [3]
iNOS protein expression LPS-stimulated BV2 cells Inhibition Dose-dependent (10-80 μM) [3]
COX-2 protein expression LPS-stimulated BV2 cells Inhibition Dose-dependent (10-80 μM) [3]
Pro-inflammatory cytokines LPS-stimulated BV2 cells (TNF-α, IL-1β, IL-12, IL-6) mRNA expression reduced Dose-dependent (10-80 μM) [3]
NF-κB nuclear translocation LPS-stimulated BV2 cells Inhibition 20-80 μM [3]
JNK phosphorylation LPS-stimulated BV2 cells Inhibition 20-80 μM [3]
p38 MAPK phosphorylation LPS-stimulated BV2 cells Inhibition 20-80 μM [3]

Research Applications and Translational Potential

The unique dual inhibition profile of this compound against both HIF-1α and DLL4 presents several promising research applications in solid tumor therapy. First, this compound serves as an excellent chemical probe for investigating the interconnected hypoxia and angiogenesis pathways in tumor biology, particularly for studying the vascular-immune axis in the tumor microenvironment [2]. The compound can be utilized to dissect the molecular crosstalk between abnormal tumor vasculature and immune suppression, which is characterized by spatial exclusion of effector immune populations and molecular reprogramming of the tumor microenvironment [2]. Second, this compound represents a promising lead compound for developing combination therapies with immune checkpoint inhibitors. The potential synergy between vascular normalization and immune activation offers novel avenues for enhancing therapeutic efficacy in immunologically cold tumors like hepatocellular carcinoma, where PD-1/PD-L1 inhibitors have demonstrated only moderate efficacy as monotherapies [2].

From a translational perspective, this compound's multi-targeted approach may help overcome resistance mechanisms that limit the effectiveness of single-target anti-angiogenic agents. In hepatocellular carcinoma, resistance to sorafenib and other anti-angiogenic therapies frequently develops through alternative vascularization mechanisms including vessel co-option (observed in nearly 75% of sorafenib-resistant HCC tissues) and vascular mimicry (which accounts for lack of response to sorafenib treatment in HCC patients) [2]. By simultaneously targeting both HIF-1α and DLL4, this compound may suppress compensatory pathways that drive resistance to conventional anti-angiogenic therapies. Additionally, the compound's favorable cytotoxicity profile—with no observed cytotoxicity in BV2 microglial cells at concentrations up to 80 μM—suggests a potentially wide therapeutic window worthy of further investigation [3].

Detailed Experimental Protocols

HIF-1α Transcriptional Activity Assay

Purpose: To evaluate the effect of this compound on HIF-1α transcriptional activity under hypoxic conditions.

Materials and Reagents:

  • HEK293T cells (or other relevant cell lines)
  • This compound (prepared in DMSO, stock concentration 10-100 mM)
  • Dual-luciferase reporter assay system
  • HIF-1α responsive luciferase construct
  • Hypoxia chamber or hypoxia-mimetic agents (e.g., CoCl₂)
  • Cell culture media and standard supplements

Procedure:

  • Cell Seeding: Plate HEK293T cells in 24-well plates at a density of 5 × 10⁴ cells/well and culture for 24 hours to reach 60-70% confluence.
  • Transfection: Transfect cells with HIF-1α responsive luciferase construct using appropriate transfection reagent according to manufacturer's protocol.
  • Treatment: After 24 hours post-transfection, pre-treat cells with this compound (dose range: 10-80 μM) or vehicle control (DMSO) for 2 hours.
  • Hypoxia Induction: Expose cells to hypoxic conditions (1% O₂) using a hypoxia chamber or treat with hypoxia-mimetic agent (200 μM CoCl₂) for 16-24 hours.
  • Luciferase Assay: Lyse cells and measure firefly and Renilla luciferase activities using dual-luciferase reporter assay system according to manufacturer's instructions.
  • Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity for each sample. Express results as fold change relative to normoxic control [1].
Sprouting Angiogenesis Assay Using EC Spheroids

Purpose: To assess the inhibitory effect of this compound on VEGF-induced sprouting angiogenesis.

Materials and Reagents:

  • Vascular endothelial cells (e.g., HUVECs)
  • This compound (prepared in DMSO)
  • Methylcellulose-based medium
  • VEGF-A (50 ng/mL)
  • Fibrin gel solution (2 mg/mL)
  • Aprotinin (2 μg/mL)
  • Culture plates (24-well, low attachment)

Procedure:

  • Spheroid Generation:

    • Trypsinize and resuspend endothelial cells in culture medium containing 20% methylcellulose.
    • Seed cell suspension (400 cells/50 μL) into rounds on the lid of a 24-well plate.
    • Invert the lid and culture for 24 hours to allow spheroid formation.
  • Embedding and Treatment:

    • Prepare fibrin gel by mixing fibrinogen solution (2 mg/mL) with thrombin (0.5 U/mL).
    • Mix spheroids with fibrin gel solution and quickly transfer to 24-well plates.
    • After polymerization, add endothelial cell growth medium containing aprotinin (2 μg/mL).
    • Treat with this compound (dose range: 10-80 μM) or vehicle control 30 minutes before VEGF stimulation.
  • VEGF Induction and Imaging:

    • Add VEGF-A (50 ng/mL) to induce sprouting.
    • Culture for 18-24 hours, then capture images using an inverted microscope.
    • Quantify total sprout length per spheroid using image analysis software [1].
In Vivo Tumor Growth Inhibition Assay

Purpose: To evaluate the effect of this compound on tumor growth in murine allograft models.

Materials and Reagents:

  • Syngeneic cancer cells (e.g., Hepa1-6 for HCC models)
  • C57BL/6 mice (6-8 weeks old)
  • This compound (formulated in appropriate vehicle)
  • Caliper for tumor measurement
  • IACUC-approved animal facility

Procedure:

  • Tumor Inoculation:

    • Harvest exponentially growing cancer cells and resuspend in PBS.
    • Inject 5 × 10⁵ cells subcutaneously into the right flank of each mouse.
  • Treatment Protocol:

    • Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³.
    • Administer this compound (dose to be optimized based on preliminary studies) or vehicle control via intraperitoneal injection or oral gavage daily.
    • Monitor body weight and general health status every 2-3 days.
  • Tumor Measurement and Analysis:

    • Measure tumor dimensions 2-3 times weekly using digital calipers.
    • Calculate tumor volume using the formula: V = (L × W²) / 2, where L is length and W is width.
    • Continue treatment for 2-3 weeks or until control tumors reach endpoint size.
    • Generate growth curves and compare final tumor weights and volumes between groups [1].

Conclusion and Future Perspectives

This compound represents a promising multi-mechanistic natural compound with demonstrated efficacy in targeting key pathways in solid tumor progression. Its unique ability to simultaneously inhibit both HIF-1α and DLL4 positions it as a valuable investigational tool and potential therapeutic candidate, particularly for hypervascular tumors like hepatocellular carcinoma. The comprehensive experimental protocols outlined in this document provide researchers with robust methodologies for evaluating this compound's anti-tumor activities across in vitro and in vivo systems. Future research directions should include combination studies with immune checkpoint inhibitors, investigation of effects on vascular normalization, and assessment of efficacy in patient-derived xenograft models that better recapitulate human tumor heterogeneity. Additionally, structure-activity relationship studies may help identify more potent analogs of this compound with improved pharmacological properties for clinical translation.

References

Comprehensive Application Notes and Protocols: Steppogenin in Anti-Melanogenesis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Steppogenin is a naturally occurring flavonoid that has gained significant attention in dermatological and cosmetic research due to its potent anti-melanogenesis properties. This compound is primarily isolated from various species of the Morus genus (mulberry), including Morus alba L., where it is found in the root bark and leaves [1] [2]. As a flavanone derivative, this compound possesses the basic chemical structure of 2-phenyl-1,4-benzopyrone with specific hydroxylation patterns that contribute to its biological activity [3]. The compound's molecular formula is C₁₅H₁₂O₆ with a molecular weight of 288.26 g/mol [3]. The growing interest in this compound stems from the increasing demand for natural skin-lightening agents with favorable safety profiles, as conventional agents like hydroquinone and kojic acid face limitations due to adverse effects including skin irritation, contact dermatitis, and potential cytotoxicity [4] [5].

The global market for skin-lightening agents continues to expand, predicted to reach US$23 billion, with Asia-Pacific countries representing the largest market [6]. Within this context, this compound emerges as a promising candidate for cosmeceutical development and therapeutic applications for hyperpigmentation disorders. Research indicates that this compound exerts its effects through multiple mechanisms, including direct inhibition of tyrosinase (the rate-limiting enzyme in melanin synthesis) and modulation of key melanogenic signaling pathways [2] [5]. This multi-target approach enhances its efficacy while potentially reducing the risk of resistance development that can occur with single-mechanism inhibitors.

Mechanisms of Action in Melanogenesis

Melanogenesis Signaling Pathways and Molecular Targets

Melanogenesis is a complex physiological process involving multiple signaling cascades that ultimately lead to the production of melanin pigments. The process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which activates the expression of key melanogenic enzymes including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) [7]. The central role of tyrosinase in melanogenesis makes it a primary target for depigmenting agents, as it catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone [5]. Understanding these pathways is crucial for contextualizing this compound's mechanism of action.

The core signaling pathways regulating melanogenesis include: (1) the α-melanocyte-stimulating hormone (α-MSH)/melanocortin-1 receptor (MC1R) pathway that activates adenylate cyclase, increasing intracellular cAMP levels and activating protein kinase A (PKA) and cAMP response element-binding protein (CREB); (2) the Wnt/β-catenin pathway that stabilizes β-catenin, promoting its translocation to the nucleus where it activates MITF transcription; and (3) the stem cell factor (SCF)/c-KIT pathway that activates MAPK signaling, leading to CREB phosphorylation and MITF activation [7]. Additionally, inflammatory mediators such as interleukin-18, interleukin-33, and granulocyte-macrophage colony-stimulating factor can promote melanogenesis, while interleukin-1, interleukin-6, and tumor necrosis factor can inhibit the process [8]. These complex regulatory networks highlight the multifaceted nature of skin pigmentation control.

This compound's Mechanism of Action

This compound exhibits a multi-target mechanism in suppressing melanogenesis, acting through both enzymatic inhibition and regulation of melanogenic protein expression. Research has demonstrated that this compound significantly inhibits mushroom tyrosinase activity in a dose-dependent manner [2]. In cellular models using B16-F10 mouse melanoma cells stimulated with α-MSH, this compound markedly decreased melanin production and intracellular tyrosinase activity [2]. Beyond direct enzyme inhibition, this compound also modulates the expression of key melanogenic proteins, significantly reducing protein levels of MITF, tyrosinase, TRP-1, and TRP-2 [2]. This dual mechanism—simultaneously targeting the catalytic function of tyrosinase and suppressing its expression—makes this compound particularly effective in reducing melanogenesis.

Table 1: Anti-Melanogenesis Effects of this compound in Experimental Models

Experimental Model Parameter Measured Result Reference
Mushroom tyrosinase Enzyme inhibition Significant dose-dependent inhibition [2]
α-MSH-stimulated B16-F10 cells Melanin content Marked decrease [2]
α-MSH-stimulated B16-F10 cells Intracellular tyrosinase activity Significant inhibition [2]
α-MSH-stimulated B16-F10 cells MITF protein expression Decreased [2]
α-MSH-stimulated B16-F10 cells Tyrosinase protein expression Decreased [2]
α-MSH-stimulated B16-F10 cells TRP-1 protein expression Decreased [2]
α-MSH-stimulated B16-F10 cells TRP-2 protein expression Decreased [2]

The following diagram illustrates this compound's multifaceted mechanism of action in melanogenesis regulation:

G cluster_pathway Melanogenesis Pathway cluster_inhibition This compound Mechanisms UV_Stimuli UV Radiation/ α-MSH Stimulation MC1R MC1R Receptor UV_Stimuli->MC1R cAMP ↑ cAMP Production MC1R->cAMP CREB CREB Phosphorylation cAMP->CREB MITF MITF Expression CREB->MITF MelanogenicEnzymes Tyrosinase, TRP-1, TRP-2 MITF->MelanogenicEnzymes Melanin Melanin Production MelanogenicEnzymes->Melanin This compound This compound InhibitTYR Direct Tyrosinase Inhibition This compound->InhibitTYR Direct action ReduceMITF Reduces MITF Expression This compound->ReduceMITF Downregulation ReduceEnzymes Reduces Melanogenic Enzyme Expression This compound->ReduceEnzymes Downregulation InhibitTYR->Melanin Inhibits ReduceMITF->MITF Inhibits ReduceEnzymes->MelanogenicEnzymes Inhibits

Diagram 1: this compound's multi-target mechanism of action in melanogenesis regulation. The natural flavonoid inhibits melanogenesis through both direct tyrosinase inhibition and downregulation of key melanogenic proteins.

Quantitative Efficacy Data and Experimental Findings

Efficacy in Cell-Based and Enzymatic Assays

Comprehensive studies have quantified this compound's efficacy in various experimental models. In mushroom tyrosinase inhibition assays—a primary screening method for depigmenting agents—this compound demonstrated significant dose-dependent inhibition of the enzyme [2]. When evaluated in α-MSH-stimulated B16-F10 mouse melanoma cells, a standard cellular model for melanogenesis research, this compound exhibited potent anti-melanogenic activity by markedly reducing both melanin content and intracellular tyrosinase activity in a dose-dependent manner [2]. The anti-melanogenesis effects of this compound were visually apparent when comparing the color of cell pellets, with treated cells showing significantly lighter pigmentation compared to controls [2].

Notably, when researchers isolated twelve compounds from a 70% ethanol extract of Morus alba L. leaves, this compound was among the most active constituents, with its anti-melanogenesis effects surpassing those of several other flavonol glycosides and moracin derivatives [2]. The presence of specific hydroxyl groups at the C-2' and C-4' positions of the B-ring and at C-5 and C-7 of the A-ring in this compound's chemical structure appears critical for its tyrosinase inhibitory activity, highlighting important structure-activity relationships [2] [5]. Substitutions such as glucose groups at the C-3 position of the C-ring have been shown to attenuate tyrosinase inhibition, explaining why some structurally related compounds exhibit reduced activity [2].

Comparative Efficacy Analysis

Table 2: Comparison of Anti-Melanogenesis Compounds from Morus Species

Compound Name Class Source Plant Key Anti-Melanogenesis Effects Potency Comparison
This compound Flavanone Morus alba L. Inhibits tyrosinase; Reduces MITF, tyrosinase, TRP-1, TRP-2 protein expression High activity
Norartocarpetin Flavone Morus alba L., Morus lhou Competitive monophenolase inhibition; Slow-binding enzyme isomerization 13.58-192.96× more potent than kojic acid
Moracin J 2-Arylbenzofuran Morus alba L. Inhibits CREB and p38 signaling; Reduces melanogenic proteins Highest activity among moracin derivatives
Moracenin D Flavone Morus australis Anti-tyrosinase activity 11× more potent than kojic acid
Kuwanon G Flavonoid Morus australis Weak anti-tyrosinase activity Less active than kojic acid
Kuwanon H Flavonoid Morus nigra Anti-tyrosinase activity Moderate activity

Research on structure-activity relationships has revealed that the position and number of hydroxyl groups significantly influence anti-tyrosinase activity. For flavones like norartocarpetin, the presence of an unsubstituted resorcinol group, particularly at the 2' and 4' positions, is associated with strong inhibitory activity [5]. Additionally, the presence of an isoprenyl group at position 3 of the flavonoid skeleton generally reduces inhibitory activity, as demonstrated with kuwanon G and kuwanon N [5]. However, replacement of the isoprenyl group with an isoprenyl alcohol group can enhance tyrosinase activity, as observed with moracenin D [5]. These structural insights provide valuable guidance for the design of more potent analogs or derivatives of this compound.

Experimental Protocols and Methodologies

Compound Sourcing and Extraction Protocol

This compound can be obtained through isolation from natural sources or commercial suppliers. For natural extraction, the following protocol has been successfully employed:

  • Plant Material Preparation: Begin with dried leaves of Morus alba L., which should be ground to a fine powder using a mechanical grinder. The recommended particle size is 20-40 mesh for optimal extraction efficiency.
  • Extraction Procedure: Subject the powdered plant material (100 g) to extraction with 70% ethanol (1 L) using maceration, ultrasonic-assisted extraction, or accelerated solvent extraction methods. For maceration, soak the material for 24 hours at room temperature with continuous agitation.
  • Fractionation: Concentrate the ethanol extract under reduced pressure to obtain a crude extract. Suspend this crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol. The ethyl acetate fraction typically contains the highest concentration of this compound.
  • Isolation and Purification: Subject the ethyl acetate fraction to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (from 20:1 to 1:1, v/v). Further purify fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent, followed by recrystallization from methanol to obtain pure this compound [2].
  • Identification and Characterization: Verify the identity of the isolated compound using spectroscopic methods including NMR (¹H and ¹³C) and mass spectrometry. Compare the spectral data with published literature values [2] [3].
Anti-Melanogenesis Activity Assessment
4.2.1 Mushroom Tyrosinase Inhibition Assay

The mushroom tyrosinase inhibition assay serves as a preliminary screening method for potential depigmenting agents.

  • Reagent Preparation: Prepare phosphate buffer (0.1 M, pH 6.8), tyrosine solution (0.5 mM in phosphate buffer), and mushroom tyrosinase solution (1000 U/mL in phosphate buffer). Prepare this compound solutions in DMSO at various concentrations (e.g., 1, 5, 10, 25, 50 μM), ensuring the final DMSO concentration does not exceed 1% (v/v).
  • Experimental Procedure: In a 96-well plate, add 70 μL of phosphate buffer, 20 μL of sample solution, and 20 μL of tyrosinase solution. Pre-incubate the mixture at 25°C for 10 minutes. Initiate the reaction by adding 20 μL of tyrosine solution. Incubate the reaction mixture at 25°C for 30 minutes.
  • Measurement and Analysis: Measure the dopachrome formation at 475 nm using a microplate reader. Include appropriate controls (blank without tyrosinase, control without test sample). Calculate the percentage inhibition using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] × 100 where Acontrol is the absorbance of the control and Asample is the absorbance in the presence of the test sample [2].
4.2.2 Cellular Melanin Content Assay

The B16-F10 mouse melanoma cell line provides a reliable model for evaluating anti-melanogenesis activity in a cellular context.

  • Cell Culture: Maintain B16-F10 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
  • Cell Treatment: Seed cells in 6-well plates at a density of 1 × 10⁵ cells/well and allow to adhere for 24 hours. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 μM) for 1 hour, then stimulate with α-MSH (200 nM) for 48-72 hours to induce melanogenesis.
  • Melanin Measurement: After treatment, wash cells with PBS, detach using trypsin-EDTA, and collect by centrifugation. Lyse the cell pellet with 1N NaOH containing 10% DMSO at 80°C for 1 hour. Transfer the dissolved melanin solution to a 96-well plate and measure the absorbance at 405 nm using a microplate reader. Normalize melanin content to total protein concentration or cell number [2].
  • Visual Documentation: Photograph the cell pellets after centrifugation to visually document the differences in melanin content between treated and untreated groups.
4.2.3 Intracellular Tyrosinase Activity Assay
  • Cell Treatment and Lysis: Treat B16-F10 cells with this compound and α-MSH as described in section 4.2.2. After treatment, wash cells with PBS and lyse with 1% Triton X-100 in PBS at -20°C for 30 minutes.
  • Enzyme Reaction: Centrifuge the lysates at 10,000 × g for 10 minutes. Collect the supernatants and adjust protein concentration. Mix 50 μL of supernatant with 50 μL of L-DOPA (2 mg/mL in PBS) in a 96-well plate.
  • Activity Measurement: Incubate the mixture at 37°C for 1-2 hours and measure the absorbance at 475 nm. Calculate intracellular tyrosinase activity as a percentage of the α-MSH-stimulated control [2].
4.2.4 Western Blot Analysis of Melanogenic Proteins
  • Protein Extraction: Harvest treated B16-F10 cells and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
  • Electrophoresis and Transfer: Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and β-actin (as loading control) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection and Analysis: Visualize protein bands using enhanced chemiluminescence substrate. Quantify band intensities using image analysis software and normalize to β-actin [2].

Research Applications and Formulation Considerations

This compound holds significant potential for various dermatological applications and cosmeceutical products aimed at managing hyperpigmentation disorders. Its dual mechanism of action—directly inhibiting tyrosinase activity while simultaneously suppressing the expression of melanogenic proteins—makes it particularly valuable for addressing multifactorial hyperpigmentation. Potential applications include: treatment of melasma, a common hyperpigmentation disorder characterized by brown to gray-brown patches on the face; post-inflammatory hyperpigmentation that occurs following skin inflammation or injury; solar lentigines (age spots) associated with cumulative sun exposure; and general skin tone brightening in cosmetic formulations [7] [6].

The structure-activity relationship of this compound provides opportunities for medicinal chemistry optimization. Research indicates that the presence of hydroxyl groups at specific positions (C-2' and C-4' of the B-ring and C-5 and C-7 of the A-ring) is crucial for its tyrosinase inhibitory activity [2] [5]. Furthermore, the absence of sugar moieties at the C-3 position appears favorable for activity, as glycosylated flavonoids generally show reduced efficacy against tyrosinase [2]. These insights can guide the development of this compound analogs with enhanced potency and improved physicochemical properties. For formulation development, this compound's relatively low molecular weight and phenolic structure suggest potential for skin penetration, though advanced delivery systems such as lipid nanoparticles, microemulsions, or penetration enhancers may be necessary to optimize its dermal bioavailability. Stability considerations should address protection from oxidation due to its polyphenolic nature, potentially through antioxidant combinations or appropriate packaging.

Safety and Regulatory Considerations

While this compound is a natural compound, thorough safety assessment remains essential for its development as a cosmetic or therapeutic ingredient. Current literature indicates that this compound demonstrates low cytotoxicity toward normal cells, though comprehensive toxicological studies including skin irritation, sensitization potential, and phototoxicity should be conducted [2]. As with many flavonoids, this compound may undergo extensive metabolism, which should be characterized through in vitro and in vivo studies. Its potential interactions with efflux transporters such as P-glycoprotein and breast cancer resistance protein should also be investigated, as these can influence its tissue distribution and elimination [9].

From a regulatory perspective, this compound would fall under the category of a cosmetic ingredient in most markets, though specific regulations vary by region. For use in over-the-counter skin-lightening products, stability data, microbiological quality, and compatibility with packaging materials must be established. If developed for therapeutic applications such as treating melasma, more stringent regulatory requirements for pharmaceuticals would apply, including comprehensive preclinical toxicology and clinical trials to establish safety and efficacy. As research on this compound continues to evolve, these safety and regulatory considerations will be crucial for its successful translation from laboratory research to commercial applications.

Conclusion

This compound represents a promising natural alternative to conventional skin-lightening agents, with demonstrated efficacy in inhibiting both tyrosinase activity and the expression of key melanogenic proteins. Its multi-target mechanism of action, favorable safety profile, and natural origin align with current market trends and consumer preferences in cosmetic and dermatological products. The experimental protocols outlined in this document provide researchers with standardized methods to evaluate this compound's anti-melanogenesis activity, facilitating comparison across studies and supporting further development of this promising compound. As research advances, future work should focus on clinical validation, formulation optimization, and exploration of potential synergies with other depigmenting agents to enhance efficacy while maintaining safety.

References

Comprehensive Application Notes and Protocols for Steppogenin Administration in Microglial Cell Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Steppogenin and Its Therapeutic Potential

This compound is a bioactive flavonoid compound isolated from Cudrania tricuspidata, a medicinal plant traditionally used in East Asian medicine for treating inflammation and neuritis. [1] [2] This compound has recently emerged as a promising therapeutic candidate for modulating neuroinflammatory processes in various neurodegenerative diseases. Research demonstrates that this compound exerts potent antineuroinflammatory effects primarily through suppression of the NF-κB and MAPK signaling pathways in activated microglial cells. [1] [2] [3] The significance of these findings lies in the crucial role that microglial activation plays in neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, ALS, and multiple sclerosis, where uncontrolled neuroinflammation accelerates disease progression. [1] [4]

The mechanistic basis for this compound's therapeutic potential involves its ability to inhibit the production of pro-inflammatory mediators and cytokines in LPS-stimulated microglial cells. [1] When microglia are excessively activated, they produce neurotoxic factors including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-12 (IL-12), and interleukin-6 (IL-6), all of which contribute to neuronal damage. [1] [2] [3] this compound has been shown to effectively suppress the expression and production of these inflammatory factors, thereby conferring neuroprotective effects through modulation of glial cell responses. [1] Beyond its anti-inflammatory properties, recent evidence indicates that this compound also exhibits antioxidant and anti-aging potential, extending the lifespan of yeast models by 15-25% and protecting cells against oxidative stress. [5]

Experimental Models for this compound Research

Microglial Cell Systems
  • BV2 Cell Line: Immortalized murine microglial cells serve as a standard model system for initial screening of anti-neuroinflammatory compounds. [1] These cells exhibit characteristic microglial responses to inflammatory stimuli like LPS while offering the advantages of easy maintenance and reproducibility. For this compound studies, BV2 cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ atmosphere. [1] It is crucial to limit cell passage numbers to maintain consistent response characteristics.

  • Primary Microglial Cultures: Primary rat microglial cells provide a more physiologically relevant model that better recapitulates in vivo microglial responses. [1] [2] These are typically isolated from mixed glial cultures through mechanical shaking or using cell-specific surface markers. For optimal results, cells should be used within 2-3 days after isolation to preserve their native characteristics. The comparative analysis between BV2 and primary microglial cells strengthens experimental findings, as demonstrated in the original this compound studies where both systems showed consistent responses. [1]

  • Cell Isolation Techniques: Advanced isolation methods such as fluorescence-activated cell sorting (FACS) and magnetic-activated cell sorting (MACS) can achieve higher purity microglial populations for proteomic and transcriptomic studies. [6] Recent evidence indicates that FACS isolation provides superior purity for microglial proteomics, minimizing contamination by non-microglial proteins compared to MACS enrichment. [6] For transcriptional profiling, both cellular and nuclear RNA sequencing approaches yield comparable results, with nuclear sequencing offering the advantage of applicability to frozen tissue specimens. [7]

Cell Viability and Cytotoxicity Assessment

Prior to investigating pharmacological effects, determining appropriate non-cytotoxic concentrations is essential. The MTT assay is routinely employed to assess cell viability following this compound treatment. [1]

Table 1: Cytotoxicity Profile of this compound in Microglial Cells

Cell Type Concentration Range Exposure Duration Viability Outcome Reference
BV2 Microglia 10-80 μM 24 hours No significant cytotoxicity [1]
Primary Rat Microglia 10-80 μM 24 hours No significant cytotoxicity [1]

These findings demonstrate that this compound exhibits favorable cytotoxicity profiles across the effective concentration range, with no observed adverse effects on cell viability. [1] This concentration range (10-80 μM) effectively suppresses inflammatory responses without compromising cellular integrity, providing a wide therapeutic window for experimental interventions.

This compound Treatment Protocols

Compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a concentrated stock solution (e.g., 20-50 mM). [1] Gently vortex and warm if necessary to ensure complete dissolution. The final DMSO concentration in cell culture media should not exceed 0.1-0.5% to avoid solvent toxicity effects. [1]

  • Working Solution Preparation: Dilute the stock solution in appropriate cell culture medium immediately before use. Prepare fresh for each experiment to maintain compound stability and efficacy. [1]

  • Storage Conditions: Store stock solutions at -20°C to -80°C in aliquots to avoid repeated freeze-thaw cycles. Under these conditions, this compound remains stable for at least 6 months. Protect from light by using amber vials or wrapping containers in aluminum foil.

Treatment Procedure
  • Pretreatment Protocol: For most anti-inflammatory applications, pretreat cells with this compound (10-80 μM) for 1-2 hours before LPS stimulation. [1] This pretreatment allows the compound to interact with cellular targets before the inflammatory cascade is fully activated.

  • Co-treatment Approach: Alternatively, this compound can be applied simultaneously with LPS stimulation, though this may slightly reduce efficacy compared to pretreatment. [1]

  • Stimulation Conditions: Following pretreatment, stimulate cells with LPS (100 ng/mL to 1 μg/mL) to induce inflammatory activation. [1] The specific LPS concentration and duration depend on the experimental endpoints being measured.

  • Duration of Treatment: The total exposure time varies by assay:

    • Gene expression analysis (mRNA levels): 6-12 hours post-LPS stimulation [1]
    • Protein expression and secretion assays: 18-24 hours post-LPS stimulation [1]
    • Signaling pathway investigations: 15 minutes to 6 hours for phosphorylation events [1]

Monitoring this compound Effects on Molecular Pathways

NF-κB Pathway Inhibition Analysis

This compound demonstrates potent inhibition of the NF-κB signaling cascade, a primary pathway regulating inflammatory gene expression. [1] The molecular mechanisms involve multiple regulatory points:

  • IκB-α Phosphorylation and Degradation: this compound pretreatment (20-80 μM) significantly inhibits LPS-induced IκB-α phosphorylation and subsequent degradation in BV2 microglial cells. [1] This effect is dose-dependent, with maximum inhibition observed at 80 μM.

  • Nuclear Translocation Blockade: Western blot analysis of nuclear fractions shows that this compound effectively prevents the translocation of NF-κB subunits (p50 and p65) into the nucleus. [1] Immunofluorescence staining confirms the retention of NF-κB in the cytoplasm following this compound treatment. [1]

  • DNA Binding Activity Suppression: Electrophoretic mobility shift assays (EMSAs) demonstrate that this compound reduces NF-κB DNA binding activity by approximately 10-fold in LPS-stimulated BV2 cells. [1] This suppression occurs in a dose-dependent manner.

The following diagram illustrates the NF-κB pathway and this compound's inhibitory mechanisms:

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylation NFkB NFkB IkB->NFkB Degradation & Release NFkB_Nucleus NFkB_Nucleus NFkB->NFkB_Nucleus Nuclear Translocation Inflammation Inflammation NFkB_Nucleus->Inflammation Gene Transcription This compound This compound This compound->IKK Inhibits This compound->IkB Stabilizes This compound->NFkB Retains in Cytoplasm

MAPK Pathway Modulation

This compound specifically targets JNK and p38 MAPK pathways without significantly affecting ERK phosphorylation. [1] The experimental evidence reveals:

  • Phosphorylation Inhibition: Western blot analysis demonstrates that this compound (20-80 μM) suppresses LPS-induced phosphorylation of JNK and p38 in a dose-dependent manner in BV2 microglial cells. [1]

  • Temporal Dynamics: The inhibitory effects on MAPK phosphorylation are observable within 30-60 minutes of LPS stimulation, coinciding with early inflammatory signaling events.

  • Pathway Specificity: The compound shows selective inhibition toward stress-activated MAPKs (JNK and p38) while having minimal effects on growth-related ERK signaling, suggesting a targeted mechanism of action. [1]

The following diagram illustrates this compound's specific inhibition within the MAPK pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K TLR4->MAP3K JNK JNK MAP3K->JNK Activation p38 p38 MAP3K->p38 Activation ERK ERK MAP3K->ERK Activation AP1 AP1 JNK->AP1 p38->AP1 ERK->AP1 Inflammation Inflammation AP1->Inflammation Gene Transcription This compound This compound This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Functional Assays for Inflammatory Response Assessment

Pro-inflammatory Mediator Production

Table 2: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated Microglia

Parameter Assay Method Cell System This compound Effect Significance Reference
NO Production Griess assay BV2 cells Dose-dependent inhibition (10-80 μM) ~70% reduction at 80 μM [1]
PGE2 Production ELISA BV2 cells Dose-dependent inhibition (10-80 μM) ~65% reduction at 80 μM [1]
iNOS Protein Western blot BV2 cells Marked suppression Complete inhibition at 80 μM [1]
COX-2 Protein Western blot BV2 cells Marked suppression Complete inhibition at 80 μM [1]
iNOS/COX-2 Western blot Primary microglia Significant suppression Strong inhibition at 80 μM [1] [2]
Cytokine and Chemokine Expression Analysis

This compound demonstrates broad-spectrum inhibition of pro-inflammatory cytokine expression at both transcriptional and translational levels:

  • mExpression Quantification: Using quantitative real-time PCR, this compound (10-80 μM) reduces mRNA expression of TNF-α, IL-1β, IL-12, and IL-6 in LPS-stimulated BV2 microglial cells in a dose-dependent manner. [1] The most pronounced effects are observed at 80 μM after 12 hours of LPS stimulation.

  • Protein Secretion Assessment: ELISA-based measurements of cytokine secretion into culture media confirm that this compound significantly decreases the production of these inflammatory mediators following 18-24 hours of LPS stimulation. [1]

  • Primary Cell Validation: Similar inhibitory patterns are observed in primary rat microglial cells, confirming the relevance of findings across different experimental systems. [1] [2]

Technical Considerations and Optimization

Experimental Design Recommendations
  • Time Course Studies: Include multiple time points for comprehensive pathway analysis: early (15 min-2 h) for signaling events, intermediate (6-12 h) for gene expression, and late (18-24 h) for protein secretion. [1]

  • Dose-Response Relationships: Always implement a range of this compound concentrations (10-80 μM) to establish dose-dependent effects and determine optimal working concentrations for specific applications. [1]

  • Appropriate Controls: Include vehicle controls (DMSO), LPS-only stimulated controls, and where relevant, comparison with known inhibitors to validate experimental systems.

  • Model Validation: Consider using both BV2 and primary microglial cells to confirm key findings, as primary cells may more accurately reflect physiological responses. [1] [6]

Methodological Pitfalls and Troubleshooting
  • Cell Density Effects: Maintain consistent cell density across experiments, as confluence can significantly influence microglial responses to inflammatory stimuli. Recommended density: 70-80% confluence at time of treatment.

  • LPS Source Variability: Use high-purity, well-characterized LPS from a consistent source, as different LPS preparations can exhibit varying potencies for TLR4 activation.

  • Serum Batch Effects: Test different lots of fetal bovine serum, as serum components can influence basal inflammation states and compound efficacy.

  • Nuclear Fractionation Quality: When assessing NF-κB translocation, verify fractionation efficiency by monitoring compartment-specific markers (e.g., Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions). [1]

Conclusion and Research Applications

This compound represents a promising natural compound for investigating microglial modulation in neurodegenerative disease contexts. Its well-characterized mechanisms targeting both NF-κB and MAPK pathways provide a strong molecular basis for its potent anti-inflammatory effects. [1] [2] The comprehensive protocols outlined here enable researchers to reliably assess this compound's activities and leverage this compound as a tool for probing neuroinflammatory mechanisms.

The dose-dependent efficacy without significant cytotoxicity within the effective concentration range makes this compound particularly valuable for long-term treatment studies exploring microglial polarization and functional plasticity. [1] Future research directions should include investigation of this compound effects in more complex culture systems, including neuron-glia co-cultures, and in vivo models to further validate its therapeutic potential. Additionally, exploration of potential synergistic effects with other neuroprotective compounds may uncover valuable combination strategies for addressing multifaceted neurodegenerative processes.

References

Comprehensive Application Notes and Protocols for Steppogenin in Cancer Research: Mechanism, Anti-Angiogenic Activity, and Experimental Frameworks

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Steppogenin is a naturally occurring flavanone compound isolated primarily from the root bark of Morus alba L. (white mulberry) that has emerged as a promising multi-targeted agent for cancer therapy. This compound has demonstrated significant anti-angiogenic activity through its dual inhibition of key molecular targets involved in tumor vasculature development. As tumor growth and metastasis are critically dependent on angiogenesis—the formation of new blood vessels—targeting this process represents a strategic approach in oncology therapeutics. This compound's mechanism centers on disrupting the DLL4/Notch1 signaling pathway in endothelial cells (ECs), a critical regulator of vascular sprouting and tip-stalk cell specification during angiogenesis [1] [2].

The molecular activity of this compound encompasses dual inhibitory effects on both hypoxia-inducible factor-1α (HIF-1α) and delta-like ligand 4 (DLL4), making it particularly valuable for targeting the tumor microenvironment. Under hypoxic conditions commonly found in solid tumors, tumor cells activate HIF-1α, which mediates angiogenesis by promoting the expression of various pro-angiogenic factors, including vascular endothelial growth factor (VEGF). This compound significantly suppresses HIF-1α transcriptional activity under hypoxic conditions in a dose-dependent manner, thereby reducing the expression of downstream angiogenic mediators [2]. Simultaneously, this compound inhibits VEGF-induced DLL4 expression in vascular endothelial cells, disrupting the critical crosstalk between tip and stalk cells that drives angiogenic sprouting [1] [2].

Table 1: Molecular Targets of this compound in Cancer Pathways

Target Cellular Process Effect of this compound Experimental Evidence
HIF-1α Hypoxia adaptation Suppresses transcriptional activity Luciferase reporter assay in HEK293T cells [2]
DLL4 Tip-stalk cell specification Inhibits VEGF-induced expression Dual-luciferase reporter assay in EA.hy926 cells [1]
Notch1 Stalk cell differentiation Reduces signaling activity Luciferase reporter assay measuring CSL activity [1]
Endothelial Cell Migration Angiogenic sprouting Significant suppression Wound healing assay [1]
Endothelial Cell Proliferation Vessel growth Dose-dependent inhibition BrdU proliferation assay [1]

The following diagram illustrates the primary signaling pathway targeted by this compound:

G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a VEGF VEGF Secretion HIF1a->VEGF VEGFR VEGFR Activation VEGF->VEGFR DLL4 DLL4 Expression VEGFR->DLL4 Notch1 Notch1 Activation DLL4->Notch1 Ligand TipCell Tip Cell Formation Notch1->TipCell Angiogenesis Angiogenic Sprouting TipCell->Angiogenesis This compound This compound This compound->HIF1a Inhibits This compound->DLL4 Inhibits

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assay

The MTT assay provides a reliable method for assessing this compound's effects on endothelial cell viability and establishing non-cytotoxic working concentrations for subsequent experiments. This colorimetric assay measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as a proxy for cell viability and proliferation. For proper assessment of dose-dependent effects, researchers should prepare a concentration range of this compound from 0-100 μM, with 10 μM typically established as an effective non-cytotoxic concentration for most angiogenesis assays [1].

Protocol:

  • Cell line: EA.hy926 human endothelial cell line (ATCC)
  • Culture conditions: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics (100 U/mL penicillin and 100 μg/mL streptomycin) at 37°C under normoxic conditions (5% CO₂)
  • Seeding density: Plate cells at 5 × 10³ cells/well in a 96-well plate and incubate for 24 hours
  • Treatment: Prepare this compound stock solution at 10 mM in DMSO, then dilute to working concentrations (1, 5, 10, 25, 50, 100 μM) in DMEM containing 0.5% FBS
  • Exposure time: Incubate cells with this compound for 20 and 44 hours
  • MTT application: Add 20 μL MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C
  • Solubilization: Remove medium containing MTT and add 100 μL DMSO to dissolve formazan crystals
  • Measurement: Quantify absorbance at 570 nm using a microplate reader (e.g., Infinite M200 Pro, TECAN)
  • Analysis: Calculate percentage viability relative to vehicle control (DMSO)
DLL4/Notch1 Luciferase Reporter Assay

This assay quantitatively measures this compound's effect on DLL4 promoter activity and Notch1 signaling through CSL-responsive elements, providing direct evidence of its molecular targeting. The dual-luciferase system allows normalization of transfection efficiency, ensuring reproducible results across experimental conditions.

Protocol:

  • Cell preparation: Seed EA.hy926 cells at 5 × 10³ cells/well in a 96-well plate and culture for 24 hours
  • Transfection: Co-transfect cells with either pGL3-DLL4 luciferase vector (for DLL4 promoter activity) or pCS2-4xCSL luciferase vector (for Notch1 activity) along with pRL-SV40 Renilla vector using Lipofectamine 2000
  • Incubation: Culture transfected cells for 6 hours at 37°C, then replace with fresh medium for additional 18 hours
  • Pretreatment: Incubate cells with 10 μM this compound or vehicle control for 12 hours
  • Stimulation: Treat cells with or without VEGF (10 ng/mL) for 24 hours
  • Measurement: Lyse cells and measure firefly and Renilla luminescence using Dual-Luciferase Reporter Assay kit according to manufacturer's instructions
  • Normalization: Divide firefly luciferase values by Renilla luciferase values for each sample
Endothelial Cell Migration Assay (Wound Healing)

The wound healing assay evaluates this compound's effect on endothelial cell migration, a critical step in angiogenic sprouting. This simple yet effective method measures the ability of cells to close an artificial "wound" created in a confluent monolayer, mimicking the migratory behavior of endothelial cells during new blood vessel formation.

Protocol:

  • Cell preparation: Culture EA.hy926 cells to confluence in 12-well plates
  • Starvation: Starve cells in 0.5% FBS-containing media for 12 hours with or without this compound (10 μM)
  • Mitomycin C treatment: Incubate with 0.5 μg/mL mitomycin C for 1 hour to inhibit cell proliferation
  • Wound creation: Scrape cell monolayer with a 200-μL pipette tip to create a straight line wound
  • Washing: Gently wash with PBS to remove detached cells
  • Treatment: Add fresh medium with or without VEGF (10 ng/mL) and maintain this compound treatment
  • Documentation: Capture images at 0 hours and 12 hours post-wounding using an inverted microscope (e.g., ECLIPSE Ts2, Nikon)
  • Quantification: Measure migrated area using ImageJ software, calculating percentage wound closure
Endothelial Cell Proliferation Assay

The BrdU incorporation assay measures this compound's effect on endothelial cell proliferation, providing complementary data to the MTT viability assay. This immunoassay specifically detects 5-bromo-2'-deoxyuridine (BrdU) incorporation into newly synthesized DNA during cell proliferation, offering a direct measurement of DNA replication rather than general metabolic activity.

Protocol:

  • Cell seeding: Plate EA.hy926 cells at 5 × 10³ cells/well in a 96-well plate
  • Synchronization: Pretreat with vehicle (DMSO) or this compound in DMEM containing 0.5% FBS for 12 hours
  • Stimulation: Add human recombinant VEGF-A (20 ng/mL) for 6 hours
  • BrdU labeling: Incubate with 10 μM BrdU for 6 hours according to manufacturer's instructions (Roche kit)
  • Detection: Measure absorbance at 370 nm using a microplate reader, with optical density proportional to cell proliferation
Spheroid Sprouting Assay (3D Angiogenesis Model)

The spheroid sprouting assay provides a robust three-dimensional model of angiogenesis that more closely mimics the in vivo environment than two-dimensional cultures. This assay evaluates the formation of capillary-like structures from endothelial cell spheroids embedded in collagen gel, representing a critical step in the angiogenic cascade.

Protocol:

  • Spheroid formation: Mix EA.hy926 cells (4 × 10³) with 1.2% methylcellulose solution and M199 medium containing 0.1% FBS
  • Distribution: Aliquot cell suspension into a 96-well U-shaped culture plate and culture overnight to form spheroids
  • Collagen embedding: Harvest spheroids and mix with diluted rat tail collagen
  • Polymerization: Aliquot 1 mL spheroid-collagen solution into prewarmed 24-well plate and incubate for 1 hour at 37°C for polymerization
  • Treatment: Apply VEGF with or without this compound to the polymerized collagen gel
  • Incubation: Culture for 24-48 hours to allow sprout formation
  • Quantification: Capture images under microscope and measure cumulative sprout length per spheroid using image analysis software

Table 2: Summary of Key In Vitro Findings for this compound

Assay Type Concentration Tested Key Results Significance
Cell Viability (MTT) 0-100 μM >90% viability at 10 μM Established non-toxic working concentration [1]
DLL4 Promoter Activity 10 μM Significant inhibition of VEGF-induced DLL4 Confirmed target engagement [1]
Notch1/CSL Activity 10 μM Suppressed CSL-responsive transcription Demonstrated dual targeting capability [1]
Endothelial Migration 10 μM Strong inhibition of VEGF-induced migration Confirmed anti-migratory effect [1]
Endothelial Proliferation 10 μM Significant suppression of proliferation Established anti-proliferative activity [1]
3D Sprouting Assay 10 μM Potent inhibition of VEGF-induced sprouting Demonstrated functional anti-angiogenic effect [1]

The following workflow diagram outlines the key in vitro experiments for evaluating this compound:

In Vivo Experimental Protocols

Mouse Allograft Tumor Experiment

The mouse allograft tumor model provides critical in vivo validation of this compound's anti-tumor and anti-angiogenic efficacy, assessing its ability to inhibit tumor growth in a physiological context. This protocol evaluates the compound's potential for further drug development by measuring direct effects on tumor volume and examination of tumor vasculature.

Protocol:

  • Animals: Utilize 6-week-old C57BL/6J mice (purchased from approved vendors such as Japan SLC, Inc.)
  • Ethics compliance: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) following guidelines for care and use of laboratory animals
  • Tumor implantation: Inject appropriate syngeneic tumor cells (e.g., Lewis lung carcinoma or B16-F10 melanoma) subcutaneously into the flank region
  • Group allocation: Randomize mice into treatment groups (n=6-8 per group) once tumors reach palpable size (~50-100 mm³)
  • Dosing regimen: Administer this compound intraperitoneally or orally at optimal dose (dose-ranging studies typically use 10-50 mg/kg)
  • Treatment schedule: Administer daily for 14-21 days, monitoring body weight and signs of toxicity
  • Tumor measurement: Measure tumor dimensions every 2-3 days using digital calipers, calculating volume as (length × width²)/2
  • Endpoint analysis: Harvest tumors at study endpoint for:
    • Weight and volume recording
    • Immunohistochemical analysis of CD31 (endothelial marker) for microvessel density
    • Protein and RNA extraction for molecular analysis of HIF-1α, DLL4, and Notch1 pathway components
  • Statistical analysis: Compare tumor growth curves and final tumor weights/volumes between treatment and control groups
Matrigel Plug Assay

The Matrigel plug assay provides a direct method to evaluate this compound's effects on in vivo angiogenesis by quantifying blood vessel formation into implanted Matrigel plugs containing pro-angiogenic factors. This approach allows for controlled assessment of anti-angiogenic activity in an in vivo setting.

Protocol:

  • Matrigel preparation: Thaw Growth Factor Reduced Matrigel on ice and mix with heparin (50 μg/mL) and VEGF (100-200 ng/mL) with or without this compound
  • Implantation: Inject 500 μL Matrigel mixture subcutaneously into the ventral region of anesthetized mice
  • Treatment groups: Include negative control (Matrigel alone), positive control (Matrigel + VEGF), and treatment (Matrigel + VEGF + this compound)
  • Systemic treatment: Alternatively, administer this compound systemically during the plug incubation period
  • Harvesting: Excise plugs after 7-14 days of implantation
  • Quantification of angiogenesis:
    • Hemoglobin content: Measure using Drabkin's reagent to quantify functional blood vessel formation
    • Visual assessment: Photograph plugs and score for vascularization
    • Histological analysis: Process plugs for sectioning and stain with CD31 antibody for vessel counting

Data Analysis and Computational Modeling

Quantitative Analysis of Results

Statistical analysis forms the cornerstone of robust experimental design for evaluating this compound's efficacy. Researchers should employ appropriate statistical tests based on data distribution and experimental design, with R software providing a powerful open-source platform for comprehensive statistical analysis and data visualization [3]. The flexibility of R allows researchers to perform everything from basic descriptive statistics to advanced modeling, ensuring rigorous evaluation of experimental results.

Essential R packages for this compound research:

  • ggplot2: For creating publication-quality graphs and visualizations
  • survival: For analysis of time-to-event data, particularly relevant for in vivo tumor growth studies
  • lme4: For mixed-effects models accounting for repeated measurements
  • multcomp: For multiple comparison procedures following ANOVA
  • drc: For dose-response curve analysis and IC₅₀ calculation

Key statistical approaches:

  • Dose-response analysis: Fit non-linear regression models to calculate IC₅₀ values for various assays
  • Longitudinal data analysis: Employ mixed-effects models for repeated measurements of tumor volume in in vivo studies
  • Multiple comparison adjustments: Use Tukey's HSD or Bonferroni correction when comparing multiple treatment groups
  • Power analysis: Conduct a priori sample size calculations to ensure adequate statistical power
Molecular Docking and Virtual Screening

Computational approaches provide valuable insights into this compound's molecular interactions with its targets, facilitating rational drug design and optimization. Molecular docking studies can predict binding modes and affinity of this compound with HIF-1α and DLL4/Notch1 pathway components, guiding subsequent experimental validation [4].

Protocol for molecular docking:

  • Protein preparation: Obtain 3D structures of target proteins (HIF-1α, DLL4, Notch1) from Protein Data Bank
  • Ligand preparation: Generate 3D structure of this compound and optimize geometry using molecular mechanics force fields
  • Binding site identification: Define active sites based on known crystallographic ligands or computational prediction
  • Docking simulation: Perform flexible docking using programs like AutoDock Vina or Glide
  • Analysis: Evaluate binding poses, interaction patterns, and calculated binding energies
  • Validation: Compare with known active compounds and experimental data

Table 3: Summary of Key Quantitative Findings for this compound

Parameter Result Experimental System Biological Significance
DLL4 Inhibition Significant suppression Dual-luciferase reporter assay Targets tip cell specification [1]
Notch1 Inhibition Significant suppression CSL-responsive luciferase assay Disrupts stalk cell signaling [1]
HIF-1α Inhibition Dose-dependent suppression Luciferase reporter under hypoxia Reduces hypoxia response [2]
Endothelial Migration Strong inhibition Wound healing assay Impairs angiogenic capacity [1]
Endothelial Proliferation Significant suppression BrdU incorporation assay Limits vessel growth [1]
3D Sprouting Potent inhibition Spheroid sprouting assay Demonstrates functional anti-angiogenic effect [1]

Conclusion and Research Applications

This compound represents a promising multi-targeted anti-angiogenic agent with demonstrated efficacy against key molecular drivers of tumor vasculature. Its dual inhibition of both HIF-1α and DLL4/Notch1 signaling provides a strategic approach to disrupt complementary pathways in the tumor microenvironment. The experimental protocols outlined in this document provide comprehensive frameworks for evaluating this compound's activity across cellular, molecular, and in vivo contexts, facilitating standardized assessment of its therapeutic potential.

The translational significance of this compound lies in its potential to address limitations of current anti-angiogenic therapies, particularly the development of evasive resistance. By simultaneously targeting hypoxia response and tip-stalk cell specification, this compound may produce more durable anti-angiogenic effects than single-target approaches. Future research directions should include combination studies with established chemotherapeutic agents and immunotherapies, ADME profiling to optimize pharmacokinetic properties, and structural analog synthesis to enhance potency and selectivity. The integrated experimental approaches described herein will support these development efforts, potentially yielding novel therapeutic options for angiogenic diseases including cancer.

References

Steppogenin solubility issues and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Steppogenin Solubility

This compound is a flavonoid with promising biological activities, but its poor solubility in aqueous solutions significantly hampers its bioavailability and experimental application [1] [2].

Basic Chemical and Solubility Profile

Property Description
Chemical Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one [3]
CAS Number 56486-94-3 [3]
Molecular Formula C15H12O6 [3]
Molecular Weight 288.3 g/mol [3]
Appearance Powder [3]
Soluble In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [3]
Storage Desiccate at -20°C [3]

Proven Solubilization Methodologies

Here are some of the most effective techniques to enhance this compound solubility, with detailed experimental protocols.

Oil-in-Water (O/W) Microemulsions

This technique can increase this compound solubility by up to 3000-fold compared to its solubility in pure water [2].

A Oil Phase Preparation C Combination & Homogenization A->C B Aqueous Phase Preparation B->C D Formed Microemulsion C->D E Characterization & Stability Testing D->E

Detailed Experimental Protocol [2]:

  • Preparation: Combine an oil phase (containing the solubilized this compound), a surfactant, and a co-surfactant. Mix this with an aqueous phase under magnetic stirring.
  • Homogenization: Subject the mixture to high-speed homogenization (e.g., at 10,000-15,000 rpm for 5-10 minutes) to form a stable, transparent microemulsion.
  • Characterization: The resulting microemulsion should be characterized for parameters like droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.
  • Stability Assessment: Conduct accelerated stability studies by storing the microemulsion at different temperatures (e.g., 4°C, 25°C, 40°C) for long-term storage. Monitor for any changes in appearance, phase separation, or drug content over time.
  • Application Note: A study demonstrated that a 0.01% this compound microemulsion effectively inhibited the browning of fresh apple juice, showcasing its potential for stabilizing compounds in aqueous systems [2].
Standard Laboratory Stock Solution Preparation

For initial in vitro experiments, preparing a concentrated stock solution in a suitable organic solvent is a common practice.

Step-by-Step Guide [3]:

  • Calculate Mass: Weigh the required mass of this compound powder. For a 10 mM stock solution in DMSO, you would weigh 2.88 mg of this compound per 1 mL of DMSO.
  • Solvent Addition: Add the sterile DMSO to the vial. For better solubility, warm the tube at 37°C and shake it briefly in an ultrasonic bath.
  • Storage: Aliquot the stock solution and store it below -20°C. It is generally stable for several months under these conditions.
  • Pre-Use Protocol: Before use, allow the frozen vial to stand at room temperature for at least one hour to avoid water condensation into the stock solution.

General Dilution Calculator

Concentration (start) Volume (start) Concentration (final) Volume (final)
C1 V1 C2 V2

Formula: C1 × V1 = C2 × V2

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Solubility in aqueous buffers Low intrinsic aqueous solubility. Use microemulsion or nanoparticle formulations. Pre-dissolve in a small volume of DMSO (<1% final concentration) [2] [3].
Precipitation upon dilution Solvent shift when stock is added to aqueous media. Add the stock solution slowly while vortexing the buffer. Consider using a solubilizing agent like cyclodextrin in the buffer.
Unstable retention times in HPLC analysis Mobile phase issues or column contamination [4]. Ensure mobile phase is freshly prepared and well-mixed. Flush the column with a strong solvent to remove contaminants. Check for pump leaks or flow rate inconsistencies [4] [5].
Inconsistent biological activity Poor dissolution in the assay medium. Verify the final concentration in the assay buffer using HPLC-UV. Re-formulate using a solubilization technique like microemulsions to ensure full dissolution [2].

Analytical Method Considerations

When analyzing this compound using High-Performance Liquid Chromatography (HPLC), retention time shifts can affect data reliability.

  • Mobile Phase: Always use freshly prepared and well-mixed mobile phase, degassed before use [4].
  • Column Care: Equilibrate the column sufficiently with the mobile phase. Periodically flush with a strong solvent to remove any accumulated contaminants from the sample or matrix [4].
  • System Performance: If retention times are fluctuating or decreasing, check for possible pump issues, such as leaks or a faulty multichannel gradient valve (MCGV), which can lead to inaccurate solvent delivery [4].

References

optimizing Steppogenin extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Extraction Yield

A systematic approach is key to diagnosing low extraction yields. The following table outlines common issues and their solutions.

Problem Area Specific Issue Possible Solution
Starting Material Raw material not pre-treated; compact cell structure. Use fermentation pretreatment or size reduction to disrupt cell walls and enhance solvent access [1].
Extraction Parameters Suboptimal solvent, temperature, or time. Use Response Surface Methodology (RSM) to systematically optimize parameters like solvent concentration, temperature, and time [1].
Extraction Technique Using inefficient basic methods (e.g., maceration). Employ advanced techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction for higher efficiency and yield [2].

Experimental Protocols for Optimization

Here are detailed methodologies for two highly effective approaches mentioned in the troubleshooting guide.

Protocol 1: Microbial Fermentation Pretreatment

This method uses fungi to break down plant cell walls, facilitating the release of bioactive compounds.

  • Objective: To loosen the plant matrix for more efficient subsequent solvent extraction [1].
  • Materials: Plant material (e.g., Hibiscus manihot L.), specific fungal strain (e.g., Rhizopus arrhizus-31), culture medium, sterile solid-state fermentation equipment [1].
  • Procedure:
    • Inoculation: Inoculate the sterile raw material with the fungal strain.
    • Fermentation: Incubate under controlled conditions (specific temperature, humidity, and duration) until the material darkens and develops a musty scent. Structural changes can be confirmed by Scanning Electron Microscopy (SEM), which reveals a more porous, honeycomb-like structure post-fermentation [1].
    • Termination & Drying: Inactivate the fungus and dry the fermented material.
Protocol 2: Optimization via Response Surface Methodology (RSM)

RSM is a statistical technique for optimizing multiple extraction variables simultaneously.

  • Objective: To model and optimize the interaction of critical extraction parameters to maximize yield [1].

  • Workflow: The following diagram illustrates the iterative RSM process.

    RSM Optimization Workflow Define Factors & Ranges Define Factors & Ranges Design Box-Behnken Experiment Design Box-Behnken Experiment Define Factors & Ranges->Design Box-Behnken Experiment Perform Experimental Runs Perform Experimental Runs Design Box-Behnken Experiment->Perform Experimental Runs Build Predictive Model Build Predictive Model Perform Experimental Runs->Build Predictive Model Validate Model Experimentally Validate Model Experimentally Build Predictive Model->Validate Model Experimentally Confirm Optimal Parameters Confirm Optimal Parameters Validate Model Experimentally->Confirm Optimal Parameters

  • Example Application: A study optimized flavonoid extraction using a Box-Behnken Design. Key factors included [1]:

    • Ethanol concentration (e.g., 40-80%)
    • Extraction temperature (e.g., 50-90°C)
    • Extraction time (e.g., 1-3 hours)
    • Material-to-liquid ratio (e.g., 1:30 to 1:50 g/mL)
  • Validation: Confirm the model's accuracy by performing an extraction under the predicted optimal conditions and comparing the actual yield with the forecasted value [1].

Advanced Techniques & Mechanistic Insights

To further enhance your research, consider these advanced concepts.

  • Mechanism of Fermentation: Fungal enzymes break down the rigid plant cell wall and extracellular matrix. This destroys the physical barriers that trap bioactive compounds, leading to a more porous structure and significantly higher extraction yields of compounds like flavonoids [1].
  • Alternative Extraction Methods: Ultrasound-Assisted Extraction (UAE) is highly efficient for heat-sensitive compounds. The ultrasound waves create cavitation bubbles that disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature [2].
  • Evaluating Bioactivity: After extraction, assess the success of your optimization by testing the bioactivity of your Steppogenin extract. Standard in vitro antioxidant assays are crucial for this [3]:
    • DPPH Radical Scavenging: Measures hydrogen-donating ability.
    • ABTS Radical Scavenging: Assesses radical scavenging capacity.
    • Ferric Reducing Power (FRAP): Evaluates reducing antioxidant power.

Frequently Asked Questions

  • Why is my extract degrading or showing low bioactivity? Bioactive compounds are often unstable. Encapsulation techniques (e.g., spray-drying, freeze-drying) can protect them from degradation by oxygen, light, and moisture, thereby preserving their bioactivity and improving shelf-life [4].
  • No single set of conditions gives high yield and potency. What should I do? This is common, as yield and activity are optimized by different parameters. You must prioritize your goal. Use RSM with the extraction yield as the primary response variable. Then, analyze the bioactivity of the extracts from your optimal yield conditions to find the best compromise [1].

References

Steppogenin Biological Activities & Physicochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about steppogenin from the search results, which is relevant for researchers planning experiments.

Aspect Description Relevant Context & Citations
Chemical Class Flavonoid (flavanone) [1] Structure is key for understanding solubility, reactivity, and stability.
Molecular Formula C₁₅H₁₂O₆ [1] -
Molecular Weight 288.26 g/mol [1] -
Natural Source Root bark of Morus alba L. (White Mulberry); also found in Maclura cochinchinensis and Euphorbia nicaeensis [2] [3] [1] Sourcing can impact purity and initial compound quality.

| Key Biological Activities | • Dual inhibition of HIF-1α and DLL4 [2] • Antioxidant & anti-aging (extends yeast lifespan) [3] • Potential anti-melanogenesis (tyrosinase inhibition) [4] | In-cell activity suggests the compound is active in biological systems, but specific stability in media is untested. | | Solubility & Bioavailability | No direct data for this compound. However, flavonoids generally exhibit poor aqueous solubility and low bioavailability [5]. This is a critical factor for stability and activity in cell culture. | Techniques to improve solubility for similar flavonoids (e.g., Naringin) include structural modification, solid dispersions, liposomes, and nanoparticles [5]. |

Proposed Experimental Protocol for Stability Assessment

Since specific protocols were not found, here is a general methodology you can adapt to determine this compound's stability in your cell culture media, based on common practices for drug stability testing.

Start Start: Prepare this compound Stock Solution P1 1. Spike into Media Start->P1 P2 2. Aliquot and Incubate P1->P2 P3 3. Sample at Time Points P2->P3 A1 Analysis A: HPLC-UV/MS P3->A1 A2 Analysis B: Bioassay P3->A2 End Analyze Data & Conclude A1->End A2->End

Workflow Overview:

  • Preparation: Begin by preparing a concentrated stock solution of this compound in a suitable solvent like DMSO [2].
  • Incubation: Spike the stock solution into the cell culture media of interest to achieve the desired working concentration. Aliquot the media into small vials.
  • Storage: Incubate the aliquots under different conditions that mimic experimental storage (e.g., 37°C, 4°C, with/without light protection, over different time points like 0, 2, 6, 24, 48 hours) [6].
  • Analysis: At each time point, analyze the samples using two main methods:
    • Chemical Analysis (A1): Use High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the remaining intact this compound and identify any degradation products [1] [5].
    • Functional Analysis (A2): Use a relevant bioassay (e.g., measuring HIF-1α inhibition in a cell-based model [2]) to determine if the biological activity of this compound is retained over time.
  • Conclusion: Integrate data from both analyses to conclude the compound's effective stability window.

Troubleshooting Guide & FAQs

Based on the potential challenges, here are some FAQs and troubleshooting tips for your support center.

Frequently Asked Questions

  • Q: Why is my this compound precipitating out of the cell culture media?

    • A: This is a common issue with flavonoids due to their inherent low solubility. Consider using a minimal concentration of DMSO (e.g., <0.1%) as a cosolvent. Pre-warming the media before adding the compound or using advanced delivery systems like cyclodextrins or liposomes may also help [5].
  • Q: I observe a loss of biological activity in my long-term assays. What could be the cause?

    • A: The compound may be degrading in the media over time. This can be due to hydrolysis, oxidation, or exposure to light. It is crucial to protect the media from light, prepare fresh dosing solutions for each experiment, and validate the chemical and functional stability of this compound under your specific assay conditions using the protocol above [6].
  • Q: Are there any known stability issues with storing this compound stock solutions?

    • A: While not specified for this compound, best practices for flavonoid stock solutions include storing them at -20°C or -80°C in anhydrous DMSO, ensuring the vials are tightly sealed and under an inert gas (like argon) to prevent oxidation and absorption of moisture.

Key Troubleshooting Considerations:

  • Solubility: This is the primary hurdle. If precipitation occurs, re-optimize the stock concentration and the final DMSO percentage.
  • Stability: The compound's activity is time-sensitive in solution. Establish a standard protocol for how long a working solution can be used.
  • Analysis: Always correlate chemical stability (HPLC) with functional activity (bioassay), as degradation products might still be detectable by HPLC but be biologically inactive.

References

reducing Steppogenin cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of Steppogenin

Understanding how this compound works is the first step in troubleshooting its cytotoxicity. The table below summarizes its primary known targets based on current research.

Target Observed Effect of this compound Biological Context Citation
HIF-1α Inhibits transcriptional activity and reduces protein levels under hypoxic conditions. Solid tumors (a characteristic feature is hypoxia). [1]
DLL4 Suppresses VEGF-induced DLL4 expression in a dose-dependent manner. Sprouting angiogenesis (formation of new blood vessels). [1]
Angiogenesis Suppresses hypoxia-induced endothelial cell proliferation and migration, as well as VEGF-induced sprouting. In vitro and in vivo models; proposed for treating angiogenic diseases. [1]

This mechanism, particularly the inhibition of the HIF-1α pathway which is often overactive in tumors, suggests a potential therapeutic window. However, the specific impact on your chosen normal cell lines must be empirically determined.

Experimental Approaches to Assess Cytotoxicity

To diagnose the root cause of cytotoxicity in your experiments, you can employ standardized assays to evaluate cell health and oxidative stress. The following workflow outlines a potential experimental approach for assessing this compound's effects on normal cells.

Start Start: Assess this compound Cytotoxicity in Normal Cells A1 In Vitro Cytotoxicity Screening Start->A1 A2 Oxidative Stress Profiling Start->A2 A3 Mechanistic Investigation Start->A3 B1 Assays: • MTT/WST-1 • LDH release • Annexin V/PI staining A1->B1 B2 Assays: • ROS detection (DCFH-DA) • Antioxidant enzyme activity (SOD, GSH-Px, CAT) • Lipid peroxidation (MDA) A2->B2 B3 Techniques: • Western Blot (HIF-1α, DLL4) • RNA Sequencing • Network Pharmacology A3->B3

The assays listed in the diagram are well-established methods. For instance, the antioxidant enzyme activities of SOD (superoxide dismutase), GSH-Px (glutathione peroxidase), and CAT (catalase), as well as the lipid peroxidation marker MDA (malondialdehyde), are commonly used to quantify oxidative stress in cellular models [2] [3].

Potential Mitigation Strategies and Troubleshooting

While direct data on this compound is lacking, general strategies from drug development can be applied to address cytotoxicity in normal cells.

  • Investigate Concentration and Timing: The cytotoxic effect may be dose- and time-dependent. Establish a full dose-response curve and vary the treatment duration to find a window where the anti-angiogenic effect is maintained with minimal harm to normal cells [1].
  • Explore Combination Therapies: Consider co-administering this compound with a broad-spectrum antioxidant, such as N-Acetylcysteine (NAC). This can help determine if the cytotoxicity is mediated by oxidative stress [3].
  • Optimize the Experimental Model: The choice of your "normal" cell line is critical. Using primary cells instead of immortalized cell lines may provide a more physiologically relevant response. Ensure that the normal cells are cultured under standard conditions and are not experiencing unintended stress like hypoxia, which could make them unexpectedly sensitive to HIF-1α inhibition.

Key Considerations for Your Research

  • Acknowledging the Knowledge Gap: The most significant finding from this search is the absence of direct studies on this compound's cytotoxicity in normal cells. Your research will be breaking new ground in this area.
  • Validating the Mechanism: A primary troubleshooting step is to confirm that this compound is acting on its intended targets (HIF-1α, DLL4) in your specific experimental systems, before investigating off-target effects.
  • Consulting Broader Literature: Look for research on reducing the cytotoxicity of other natural compounds with similar structures or mechanisms. The general strategies for improving the therapeutic index of small-molecule inhibitors are widely applicable.

References

Why is HIF-1α Difficult to Detect, and How Can It Be Stabilized?

Author: Smolecule Technical Support Team. Date: February 2026

The HIF-1α protein has an extremely short half-life (approximately 5 minutes) under normal oxygen conditions (normoxia) and is rapidly degraded, making it challenging to detect in standard western blots without taking specific precautions during sample preparation [1] [2].

The table below summarizes the primary causes of degradation and the recommended stabilization solutions.

Problem Cause Recommended Solution Key Details
Oxygen-dependent Degradation Use Hypoxia Mimetics (e.g., CoCl₂) in lysis buffer Add 100 µM - 1 mM CoCl₂ to lysis buffer to inhibit prolyl hydroxylases (PHDs) and prevent degradation [1] [2].
Protease Activity Use Protease Inhibitors Include PMSF, sodium orthovanadate, or commercial inhibitor cocktails in lysis buffer [3] [2].
Slow Sample Handling Rapid Processing on Ice Process cells/tissues quickly on ice or at 4°C after collection, ideally in a cold room or using pre-chilled equipment [4] [1].

Essential Positive and Negative Controls

Including the correct controls is non-negotiable for validating your results and troubleshooting your blot effectively [4] [1].

Control Type Recommended Sample Purpose
Positive Control (Lysate) HeLa or HepG2 cells treated with CoCl₂ (100-150 µM, 4-16 hours) or subjected to true hypoxia (e.g., 2% O₂ for 4 hours) [4] [1]. Confirms antibody functionality and successful experimental setup. Expect a strong band at ~120 kDa [5] [1].
Negative Control (Lysate) Untreated HeLa or HepG2 cells (normoxic conditions) [4] [1]. Shows baseline HIF-1α levels. Signal should be very weak or absent due to degradation.
Secondary Antibody Control Membrane incubated with secondary antibody only (no primary) [4]. Identifies non-specific background signal from the secondary antibody.
Specificity Control Peptide Blocking: Pre-incubate primary antibody with the immunizing peptide [4]. Verifies that the primary antibody binds specifically. The target band should disappear.

Troubleshooting Common Western Blot Issues

The table below addresses common problems, specifically in the context of HIF-1α detection.

Problem Potential Solution

| Weak or No Signal | • Confirm positive control works. • Stabilize HIF-1α with CoCl₂ in lysis buffer [2]. • Load more protein (20-30 µg for cell lines, up to 100 µg for tissues) [3]. • Check antibody species reactivity and recommended dilution buffers (BSA vs. milk) [3]. | | Multiple Bands or Smearing | • This often indicates protein degradation. Use fresh protease inhibitors and work quickly on ice [3] [4]. Degradation bands typically appear at lower molecular weights (e.g., ~60 kDa) [4]. • Ensure sample is not overloaded [6]. | | High Background | • Optimize blocking: Use 5% non-fat dry milk or BSA in TBST, and ensure sufficient blocking time [7] [3]. • Titrate primary and secondary antibody concentrations to find the optimal dilution [6]. • Increase wash volume and frequency [6]. |

This workflow integrates the key troubleshooting steps for detecting HIF-1α in your experiments:

Start Start HIF-1α Western Blot SamplePrep Sample Preparation - Lyse cells on ice - Add CoCl₂ (100µM-1mM) to buffer - Include protease inhibitors Start->SamplePrep Controls Run Essential Controls - Positive: CoCl₂-treated lysate - Negative: Normoxic lysate SamplePrep->Controls GelTransfer Gel Electrophoresis & Transfer - Use 0.45µm pore membrane - Wet transfer for large proteins Controls->GelTransfer AntibodyInc Antibody Incubation - Use recommended dilution buffer - Check species reactivity GelTransfer->AntibodyInc Problem Problem Encountered? AntibodyInc->Problem WeakSignal Weak/No Signal? Problem->WeakSignal Yes Success Clear HIF-1α Band at ~120kDa Problem->Success No WeakSol • Increase protein load • Check antibody concentration • Verify transfer efficiency WeakSignal->WeakSol Yes MultipleBands Multiple Bands? WeakSignal->MultipleBands No WeakSol->AntibodyInc BandSol • Prevent degradation (fresh inhibitors, work on ice) • Check for protein isoforms MultipleBands->BandSol Yes HighBg High Background? MultipleBands->HighBg No BandSol->AntibodyInc BgSol • Optimize blocking • Titrate antibodies • Increase washes HighBg->BgSol Yes BgSol->AntibodyInc

Experimental Protocol: Testing Steppogenin's Effect on HIF-1α

When investigating a compound like this compound, a well-designed experiment is crucial. The research you are following typically involves treating cells under hypoxic conditions or with a hypoxia mimetic like CoCl₂ to stabilize HIF-1α, and then testing the inhibitor's effect [8].

CellCulture Cell Culture (Use relevant cell line, e.g., HEK293T) PreTreat Pre-treatment with this compound (Vary dose and duration) CellCulture->PreTreat HIFStabilize Stabilize HIF-1α (Treat with CoCl₂ or induce hypoxia) PreTreat->HIFStabilize Lyse Rapid Lysis (Use CoCl₂-containing buffer on ice) HIFStabilize->Lyse WB Western Blot Analysis (Use positive/negative controls) Lyse->WB Expected Expected Outcome: Dose-dependent suppression of HIF-1α band by this compound WB->Expected

References

Steppogenin dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Steppogenin

The search identified one relevant study that confirms the biological activity of this compound but offers limited technical details for assay optimization [1].

Aspect Available Information
Biological Context Antiplatelet effects (inhibition of collagen-induced human platelet aggregation) [1].
Source Isolated from Cudrania tricuspidata [1].
Test System Human platelet-rich plasma (PRP) [1].
Reported Activity Inhibited collagen-induced platelet aggregation; decreased phosphorylation of p38, JNK, and PI3K/Akt [1].

General Framework for Dose-Response Optimization

Although specific data for this compound is scarce, you can apply standard principles of dose-response experimentation. The following diagram outlines a general workflow for developing and troubleshooting such an assay.

Start Start: Assay Development C1 Define Experimental Goal: • Potency (IC50/EC50) • Efficacy (Emax) • Hill Slope Start->C1 C2 Establish Robust Signal Window Start->C2 C3 Optimize Critical Parameters Start->C3 P1 • Compound Solubility & Stability • DMSO Tolerance • Cell Density/Platelet Count (if relevant) • Incubation Time & Temperature • Signal-to-Noise Ratio C3->P1 T1 Troubleshooting Common Issues P1->T1 I1 Shallow Curve/No Plateau T1->I1 I2 High Background/Noisy Data T1->I2 I3 Poor Replicates/Low Z' T1->I3 I4 Abnormal Curve Fitting T1->I4 S1 • Widen concentration range • Check compound stability/degradation I1->S1 S2 • Optimize cell health/washing steps • Review reagent stability I2->S2 S3 • Ensure consistent cell seeding • Check pipette/dispenser accuracy I3->S3 S4 • Check for solvent evaporation • Review model selection (4PL vs 5PL) I4->S4

Suggested Next Steps for Your Research

To obtain the specific technical details you need, I suggest the following:

  • Refine Your Search: Use precise terms like "this compound pharmacokinetics", "this compound ADME", or search for the specific biological activity you are studying (e.g., "this compound anti-inflammatory assay").
  • Consult Methodological Papers: Look for papers that detail the assay methods used in the cited study [1], such as "human platelet aggregation measurement" or "Western blot analysis of VASP phosphorylation".
  • Explore Technical Resources: Manufacturer websites for assay kits (e.g., cAMP/cGMP ELISA, kinase activity assays) often provide extensive troubleshooting guides that can be adapted for your work with this compound.

References

Technical FAQ: Enhancing Steppogenin's BBB Penetration

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary strategies to improve a compound's BBB penetration? The main strategies involve optimizing the molecule's physicochemical properties and using advanced drug delivery systems. The table below summarizes the key parameters to investigate [1].

Factor Target/Optimization Goal Common Experimental Methods
Lipophilicity Optimal LogP range (a balance is needed) [1] LogP measurement; Introducing/removing alkyl groups [1]
Molecular Weight Reduce molecular weight [1] Trimming non-essential molecular parts; Bioisosteric replacement [1]
Hydrogen Bonding Minimize hydrogen bond donors and acceptors [1] Prodrug approaches; Chemical group masking [1]

Q2: Are there novel targeting strategies that could be applied to Steppogenin? Yes. A 2025 study introduces an "allosteric targeted drug delivery" strategy. This method is promising for this compound as it avoids issues like competitive inhibition by endogenous compounds [2].

This novel strategy can be visualized as follows:

G Allosteric vs. Orthosteric Brain Targeting cluster_orthosteric Traditional Orthosteric Targeting cluster_allosteric Novel Allosteric Targeting O_Drug Drug Ligand O_Receptor Target Receptor (Extracellular Domain) O_Drug->O_Receptor Binds O_Endogenous Endogenous Ligand (e.g., Insulin) O_Endogenous->O_Receptor Competes O_BBB Blood-Brain Barrier Cell O_Receptor->O_BBB A_Peptide Designed Lipophilic Peptide (ITP) A_Receptor Target Receptor (Transmembrane Domain) A_Peptide->A_Receptor Binds A_Carrier Drug Carrier (Liposome, LNP) A_Peptide->A_Carrier Spontaneously Embeds A_Endogenous Endogenous Ligand A_Endogenous->A_Receptor No Interference A_BBB Blood-Brain Barrier Cell A_Receptor->A_BBB

This diagram illustrates the key advantage of the allosteric strategy: the targeting peptide (e.g., ITP) binds to the receptor's transmembrane domain, avoiding competition with endogenous ligands that bind to the extracellular domain [2].

Q3: What experimental models are used to assess BBB penetration? A tiered approach using in vitro, in vivo, and computational models is standard. The Caco-2 cell model is a common starting point for predicting intestinal and passive BBB permeability [3] [4].

The workflow for establishing and using the Caco-2 model is detailed below:

G Caco-2 Cell Model Workflow for Permeability Start Seed Caco-2 cells on collagen-coated filter inserts A Culture for 18-21 days (Change medium every 3-4 days) Start->A B Monitor differentiation and barrier integrity formation A->B C Validate Monolithic Integrity (TEER measurement, Lucifer Yellow assay) B->C D Apply compound of interest to apical compartment C->D E Sample from basolateral compartment over time D->E F Analyze compound concentration (e.g., HPLC, LC-MS) E->F End Calculate Apparent Permeability (Papp) and assess absorption F->End

This workflow outlines the critical steps for using Caco-2 cells to model passive transport across a cellular barrier. Key steps include cultivating the cells for 18-21 days to ensure full differentiation and, most importantly, validating the monolayer's integrity before running permeability assays [3].

Troubleshooting Guides

Issue: Low Permeability in Caco-2 Assay If your this compound formulation shows low Papp, consider these molecular optimization and formulation strategies.

Potential Cause Solution Reference/Note
High Hydrogen Bonding Create a prodrug by masking polar groups (e.g., hydroxyls) with lipophilic esters, which are cleaved in the brain [1]. This compound has multiple H-bond donors/acceptors; this is a key target [5].
Suboptimal LogP Synthesize this compound analogs by adding small alkyl groups to moderately increase lipophilicity [1]. Balance is critical; excessive lipophilicity increases non-specific binding [1].
Ineffective Targeting Utilize the "plug-and-play" allosteric strategy by co-formulating this compound with a lipophilic peptide (e.g., ITP) in a lipid nanoparticle [2]. This novel system can be spontaneously embedded in lipid carriers without complex chemistry [2].

Issue: In Vivo Efficacy Does Not Match In Vitro Permeability Predictions This common problem often arises from unaccounted-for active efflux or metabolism.

  • Investigate Efflux Transporters: Run the Caco-2 assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B ratio significantly greater than 2 suggests active efflux [3].
  • Consider Metabolism: this compound, as a flavonoid, may be subject to glucuronidation or sulfation. Use LC-MS to analyze if the parent compound or metabolites are present in the basolateral chamber or, in vivo, in the brain homogenate [5] [6].

Proposed Experimental Plan for this compound

  • Baseline Characterization: Start by measuring the inherent LogP, PAMPA-BBB permeability, and Caco-2 Papp of unmodified this compound.
  • Molecular Optimization: Based on the results, design and synthesize a small library of this compound prodrugs or analogs targeting improved lipophilicity and reduced hydrogen bonding.
  • Advanced Formulation: Incorporate the lead this compound candidate (whether the parent molecule or an optimized analog) into a lipid-based nanoparticle (liposome or LNP) functionalized with an allosteric targeting peptide (ITP) [2].
  • Comprehensive Testing: Evaluate the lead formulation in the Caco-2 model, followed by a rodent pharmacokinetic study with brain plasma ratio (B/P) measurement to confirm enhanced brain delivery.

References

Understanding Steppogenin and Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin is a natural compound extracted from the root bark of Morus alba (white mulberry) and is also present in Morus nigra (black mulberry) [1] [2]. Research has explored its potential to inhibit tumor growth and sprouting angiogenesis by targeting HIF-1α in tumors and DLL4 activity in the endothelium [1].

Assay interference occurs when a substance in your test sample alters the accurate measurement of the analyte. In the context of cell viability assays, this can lead to falsely elevated or decreased viability readings, misrepresenting the true cytotoxic effect of your test compound [3].

Troubleshooting this compound Assay Interference

When your cell viability results with this compound do not align with other observed biological effects (e.g., its known anti-angiogenic properties), the following table outlines common interference types and how to address them.

Interference Type Description Mitigation Strategies

| Chemical/Reductive Interference | Compound reduces tetrazolium salts (e.g., MTT, MTS) directly, without live cell enzymes, increasing signal [4] [5]. | • Run a no-cell control with this compound and assay reagent. • Use assays less prone to this, like resazurin or ATP-based assays [5]. | | Optical Interference | Compound is colored or fluorescent at wavelengths used for detection, skewing absorbance/fluorescence readings [5]. | • Perform wavelength scan to check for overlap. • Centrifuge and transfer product to a new plate. • Use a homogenous assay format. | | Enzymatic Inhibition | Compound directly inhibits enzymes (e.g., mitochondrial dehydrogenases) crucial for signal generation, lowering signal [6]. | • Use a viability assay with a different detection mechanism (e.g., dye exclusion, ATP detection) [5] [7]. | | Mechanical Seeding | Compound affects cell adhesion, leading to cell loss during washes, mistaken for death [4]. | • Check plates microscopically before and after assay. • Use a plate with a uniform coating. • Choose a "no-wash" assay format. |

Recommended Assay Protocols & Validation

To confidently attribute your results to this compound's biological activity rather than interference, follow these validation steps.

Experimental Design for Validation

A robust experimental design includes several control groups, as shown in the workflow below.

G start Start Assay Validation ctrl1 Cell-Free Controls (Compound + Reagent) Detects chemical interference start->ctrl1 ctrl2 Cell + Reagent Control (Normal signal baseline) start->ctrl2 ctrl3 Cell + Vehicle Control (Untreated baseline) start->ctrl3 analyze Analyze Results ctrl1->analyze Signal should be minimal ctrl2->analyze ctrl3->analyze comp Test: Cells + Compound comp->analyze

Alternative Assay Protocols

If you confirm interference in one assay, switch to an orthogonal method with a different detection principle.

  • ATP-based Luminescence Assay: This is often the gold standard for accuracy as it measures ATP concentration, a direct indicator of metabolically active cells [5] [7].

    • Principle: The assay reagent lyses cells and releases ATP, which then drives a luciferase reaction to produce light.
    • Procedure: Seed cells in a white, opaque-walled multiwell plate. Treat with this compound for the desired duration. Equilibrate the lytic reagent to room temperature, add it to the wells, and mix. Measure the luminescent signal after a short incubation period [7].
  • Resazurin (AlamarBlue) Reduction Assay: This fluorometric assay uses a different redox indicator than tetrazolium-based methods [5].

    • Principle: Viable cells reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin.
    • Procedure: Seed and treat cells in a multiwell plate. Add a small volume of resazurin stock solution directly to the culture medium (typically a 1:10 dilution). Incubate for 1-4 hours and measure fluorescence (Ex ~560 nm, Em ~590 nm). Note: This assay can also be susceptible to reductive interference and should be validated with no-cell controls [5].
  • Dye Exclusion Assay (Trypan Blue): This method directly assesses membrane integrity, a fundamental marker of cell death, and is not based on metabolic activity [6].

    • Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.
    • Procedure: After treatment with this compound, collect both adherent and floating cells. Mix a small volume of cell suspension with 0.4% trypan blue solution (e.g., 1:1). Load the mixture onto a hemocytometer and count the clear (viable) and blue (non-viable) cells under a microscope. Calculate the percentage of viable cells [6].

Key Takeaways for Researchers

  • Always Suspect Interference: Unexplained viability results, especially with natural products like this compound, should first be investigated for assay interference before concluding biological activity.
  • Validate with Controls: The cornerstone of a reliable assay is a complete set of controls, including no-cell and vehicle-control wells.
  • Correlate with Other Metrics: Support your viability data with other methods, such as visual inspection of cell morphology under a microscope or a direct cytotoxicity assay like LDH release [5] [7].

References

standardizing Steppogenin concentration for angiogenesis assays

Author: Smolecule Technical Support Team. Date: February 2026

Core Angiogenesis Assays & Standardization Principles

Before determining the concentration for a new compound like Steppogenin, it is crucial to understand the common assays and the key biological steps they evaluate. The process of angiogenesis involves several sequential steps, and different assays are designed to probe each of them [1] [2].

The table below summarizes the fundamental assays you should consider for a comprehensive analysis:

Assay Type Key Process Measured Typical Readouts Relevance to Standardization
Proliferation Assay [2] Increase in endothelial cell number. Cell count, metabolic activity (MTT), DNA synthesis (BrdU). Establishes if the compound affects cell growth, which can confound other assays.
Migration/Scratch Assay [3] [2] Movement of endothelial cells towards a stimulus. Number of cells migrated into scratched area, gap closure over time. Probes early steps of angiogenesis; concentration should promote/inhibit movement without cytotoxicity.
Tube Formation Assay [4] [3] Organization of endothelial cells into tube-like structures mimicking capillaries. Master network metrics from graph theory (Number of Nodes, Edges, Junctions, Total Tubule Length). The gold-standard for functionality; concentration should optimize network complexity and maturity.

A modern approach to quantifying the tube formation assay moves beyond simple parameters like "number of rings." Advanced graph-theoretic analysis can convert skeletonized images of endothelial networks into mathematical graphs, providing deep, quantitative insights into network structure and quality [4]. The key metrics from such an analysis are summarized below:

Graph Metric Biological Interpretation Utility in Standardization
Number of Nodes Indicates the complexity and branching of the vascular structure. Helps distinguish between dense and sparse network morphologies.
Number of Edges Reflects how well-connected the vessel junctions are. Higher values imply better-integrated vascular structures.
Average Node Degree Describes the average number of connections per junction. Effectively distinguishes between different network morphologies (e.g., sparse vs. dense).
Clustering Coefficient Measures the extent to which nodes cluster together. Like Average Degree, it is a powerful differentiator between network types.
Largest Component Size Tracks how small network fragments connect into a larger, integrated structure over time. Perfectly separates early (e.g., 2-hour) and late (e.g., 18-hour) networks, indicating maturation.

A Workflow for Establishing this compound Concentration

Since a definitive concentration for this compound is not available, you must determine it empirically. The following workflow outlines a systematic approach, from preliminary tests to a final, validated protocol.

g Start Determine this compound Concentration P1 Preliminary Cytotoxicity & Proliferation Screening Start->P1 C1 Wide concentration range (e.g., 0.1 µM - 100 µM) P1->C1 Identify non-toxic range P2 Functional Assays: Migration & Tube Formation C2 Narrowed range based on Step 1 P2->C2 Determine efficacious dose P3 Advanced Validation & Mechanistic Studies C3 Optimal concentration(s) from Step 2 P3->C3 Confirm biological activity End Establish Standardized Protocol C1->P2 C2->P3 C3->End

Phase 1: Preliminary Cytotoxicity & Proliferation Screening

Objective: To find a concentration range where this compound is not toxic and may influence endothelial cell growth.

  • Protocol Outline:
    • Cell Culture: Use a standard endothelial cell line like Human Umbilical Vein Endothelial Cells (HUVECs). Culture them in appropriate medium (e.g., EGM-2) under standard conditions (37°C, 5% CO₂) [4] [3].
    • Compound Treatment: Seed cells in a multi-well plate. The next day, treat them with this compound across a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a negative control (vehicle only, e.g., DMSO) and a positive control for cytotoxicity.
    • Viability Assessment: After 24-48 hours, perform an MTT assay [2]. This colorimetric assay measures mitochondrial activity, which correlates with cell viability.
    • Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be estimated from this data. Your working concentrations for subsequent functional assays should be well below the cytotoxic threshold.
Phase 2: Functional Assays with Narrowed Concentration Range

Objective: To test the non-toxic concentrations from Phase 1 for their effect on endothelial cell migration and tube formation.

  • A. Scratch Migration Assay Protocol [3]:

    • Create a Monolayer: Seed HUVECs in a culture insert or directly in a multi-well plate until they form a confluent monolayer.
    • Create "Scratch": Use a sterile pipette tip to create a straight, scratch-like gap in the cell monolayer.
    • Treat and Image: Wash away debris and add fresh medium containing the selected concentrations of this compound. Take images of the scratch immediately (0 hours) and at regular intervals thereafter (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
    • Quantification: Measure the area of the scratch gap over time. An anti-angiogenic compound would slow the gap closure compared to the control.
  • B. Tube Formation Assay Protocol [3]:

    • Prepare Matrix: Thaw Growth Factor-Reduced (GFR) Matrigel on ice. Coat the wells of a pre-cooled multi-well plate with an even layer (e.g., 100 µL for a 48-well plate) and incubate at 37°C for 30-60 minutes to allow polymerization.
    • Seed Cells and Treat: Detach HUVECs and resuspend them in medium with 0.5% FBS. Seed the cells onto the surface of the polymerized Matrigel (e.g., 5,000 - 15,000 cells/well [4]) and immediately add the this compound concentrations.
    • Incubate and Image: Incubate the plate for 6-18 hours. Using a microscope, capture multiple images per well.
    • Quantification: Analyze the images. The most robust method is to use the graph-theoretic framework [4]. Convert images to skeletons and then to graphs to extract quantitative metrics like Number of Nodes, Number of Edges, and Average Node Degree. The concentration that produces the most significant change in these parameters (without cytotoxicity) is a strong candidate for your standardized concentration.
Phase 3: Advanced Validation & Mechanistic Studies

Objective: To confirm the biological relevance of the selected concentration and begin understanding its mechanism of action.

  • Gene Expression Analysis: Treat HUVECs with your chosen this compound concentration and analyze changes in the expression of key angiogenic genes (e.g., VEGF, HIF-1α) via qPCR or Western blot [5].
  • In Vivo Correlation: If resources allow, validate the findings in an in vivo model like the Matrigel plug assay to ensure the concentration is effective in a more complex biological environment.

Frequently Asked Questions (FAQs)

Q1: My tube formation assay shows high variability between replicates. How can I improve consistency?

  • A: Ensure the Matrigel is handled correctly: always keep it on ice before coating, use pre-cooled tips and plates, and avoid introducing bubbles when pipetting. The polymerization step must be consistent in time and temperature. Using a standardized and low-passage number of endothelial cells is also critical [3].

Q2: What are the most important controls to include in these assays?

  • A: Always include:
    • Negative Control: Cells with vehicle only (e.g., DMSO at the same dilution as your compound).
    • Positive Control for Inhibition: A known anti-angiogenic agent (e.g., Sunitinib or a HIF-1α inhibitor [6] [5]).
    • Positive Control for Stimulation: A known pro-angiogenic factor like VEGF or bFGF [2].

Q3: The graph-theoretic analysis seems complex. Are there simpler metrics I can start with?

  • A: Yes, you can begin with more conventional metrics measured by tools like the Angiogenesis Analyzer for ImageJ [4]. Focus on Total Tubule Length, Number of Junctions (Nodes), and Number of Meshes. These provide a solid foundation before moving to advanced graph metrics.

References

Steppogenin storage conditions and stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications & Handling

The table below summarizes the key storage and handling information for steppogenin as provided by a chemical supplier [1].

Parameter Specification / Guideline
Recommended Storage Temperature (Powder) -20°C [1]
Recommended Storage Temperature (Solution) -80°C [1]
Container Keep in a tightly sealed container [1].
Environment Store in a cool, well-ventilated area. Keep away from direct sunlight and ignition sources [1].
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1].
Hygiene Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [1].

Experimental Protocols & Applications

Here are detailed methodologies for key experiments cited in this compound research, which can serve as references for your own work.

Cell-Based Anti-Cancer Activity Assay

This protocol is based on a study investigating this compound's suppression of tumor growth and angiogenesis [2].

  • Objective: To evaluate the effect of this compound on HIF-1α protein levels in tumor cells under hypoxic conditions.
  • Materials:
    • Cell lines: HEK293T cells or other relevant cancer cell lines (e.g., from the NCI-60 panel).
    • This compound: Dissolved in DMSO to create a stock solution (e.g., 10-100 mM). Store at -80°C.
    • Hypoxia chamber or hypoxia-mimetic chemicals (e.g., CoCl₂).
    • Lysis buffer, SDS-PAGE gel, Western blot apparatus.
    • Primary antibodies against HIF-1α and a loading control (e.g., β-actin).
  • Procedure:
    • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a set period (e.g., 2-4 hours).
    • Hypoxia Induction: Place the cells in a hypoxia chamber (e.g., 1% O₂) or treat with a hypoxia-mimetic agent for 4-24 hours.
    • Protein Extraction: Lyse the cells to extract total protein. Determine protein concentration.
    • Western Blot Analysis: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with anti-HIF-1α and anti-β-actin antibodies. Detect using a chemiluminescence system.
  • Expected Outcome: this compound treatment should show a dose-dependent reduction in HIF-1α protein levels compared to the hypoxic control group [2].
Antioxidant Activity Assessment via DPPH Assay

While not specific to this compound, this is a standard method to evaluate the free radical scavenging activity of antioxidants, which is relevant given the interest in natural compounds with such properties [3].

  • Objective: To determine the free radical scavenging capacity of a compound by measuring its ability to reduce the DPPH radical.
  • Materials:
    • This compound solution in a suitable solvent (e.g., ethanol, methanol).
    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol (e.g., 0.1 mM).
    • Microplate reader or spectrophotometer.
    • Positive control (e.g., Trolox or Ascorbic Acid).
  • Procedure:
    • Sample Preparation: Prepare a series of dilutions of this compound.
    • Reaction: Mix a fixed volume of each sample dilution with the DPPH solution. Include a control where the sample solvent is mixed with DPPH.
    • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
    • Measurement: Measure the absorbance at 517 nm.
  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 An IC₅₀ value (concentration that scavenges 50% of DPPH radicals) can then be determined.

The following diagram illustrates the logical workflow and core mechanism of the anti-cancer activity assay described above.

G Start Seed and culture relevant cell lines A Pre-treat cells with This compound Start->A B Induce hypoxic conditions A->B C Lyse cells to extract proteins B->C D Perform Western Blot analysis for HIF-1α C->D Outcome Result: Measure reduction in HIF-1α protein levels D->Outcome

Frequently Asked Questions & Troubleshooting

  • Q: The this compound I received is a solid. What is the best way to prepare a stock solution?

    • A: First, bring the vial to room temperature slowly in a desiccator to avoid condensation. Weigh the powder quickly to minimize exposure to air and moisture. A common practice is to dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM). Aliquot the stock solution into single-use vials and store them immediately at -80°C [1].
  • Q: My this compound solution has changed color. Does this indicate degradation?

    • A: A change in color, especially to a darker shade, can be an indicator of compound degradation over time. This is a known issue for many antioxidant compounds that are susceptible to oxidation when exposed to air, light, or elevated temperatures [3]. It is recommended to prepare fresh stock solutions if color change is observed and to always follow strict storage protocols.
  • Q: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be wrong?

    • A: Consider the following troubleshooting steps:
      • Verify Compound Integrity: Ensure your stock solution has been stored correctly and has not undergone freeze-thaw cycles. If possible, use a fresh aliquot.
      • Check Solvent Concentration: Confirm that the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic (typically ≤0.1%).
      • Confirm Bioavailability: this compound might have low aqueous solubility. You may explore formulation strategies to improve delivery, such as encapsulation in microemulsions, a technique shown to be effective for other lipophilic active compounds [4].
  • Q: Are there any specific safety concerns I should be aware of when handling this compound?

    • A: According to its safety data sheet, this compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE) including gloves and safety goggles. Avoid creating dust and use it only in areas with adequate exhaust ventilation. Collect spillage and dispose of contents according to local regulations [1].

References

Steppogenin versus other HIF-1α inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin: A Natural Dual-Inhibitor

This compound is a natural compound extracted from the root bark of Morus alba L. (white mulberry). Its key distinguishing feature is its proposed dual mechanism of action, targeting both tumor cells and endothelial cells [1].

The table below summarizes its known mechanisms and experimental efficacy data based on a 2023 study.

Aspect Details on this compound
Mechanism of Action Dual inhibition: Suppresses HIF-1α transcriptional activity in tumor cells and inhibits VEGF-induced DLL4 activity in the vascular endothelium [1].

| Key Experimental Findings | In vitro: Dose-dependently inhibited HIF-1α transcriptional activity under hypoxia; suppressed HIF-1α protein levels; inhibited VEGF-induced DLL4 expression; suppressed vascular endothelial cell proliferation, migration, and sprouting [1]. In vivo: Significantly suppressed tumor growth in an allograft tumor model [1]. | | Stage of Development | Preclinical research [1]. |

Landscape of Other HIF-1α Inhibitor Strategies

Researchers have developed a wide array of strategies to inhibit HIF-1α, targeting its synthesis, stability, and function. The table below categorizes these different approaches and provides representative examples.

Inhibitor Class / Target Representative Agents Mechanism of Action
HIF-1α mRNA Expression EZN-2968 [2] Antisense oligonucleotide that targets and reduces HIF-1α mRNA levels.
HIF-1α Protein Synthesis Topotecan, KC7F2 [2] Inhibits the translation of HIF-1α mRNA into protein.
HIF-1α Protein Stability & Degradation 2-methoxyestradiol, BAY 87-2243 [2] Promotes the degradation or prevents the accumulation of the HIF-1α protein.
HIF-1α/p300 Protein-Protein Interaction Sulfonyl-γ-AApeptides [3] Synthetic molecules that mimic the helical domain of HIF-1α, blocking its interaction with the p300/CBP coactivator.
HIF-1 Transcriptional Activity Acriflavine [2] Prevents the dimerization of HIF-1α with HIF-1β, making the transcription factor unable to bind DNA.

Key Experimental Protocols for HIF-1α Inhibition

To evaluate HIF-1α inhibitors, researchers use a suite of standardized experimental methods. The workflow below illustrates a multi-stage screening approach that integrates machine learning with biochemical validation [4].

start Start: Identify Candidate Inhibitors ml Machine Learning Virtual Screening start->ml md Molecular Docking & Dynamics ml->md luc In vitro: Luciferase Reporter Assay md->luc wb In vitro: Western Blot & qPCR luc->wb cell In vitro: Cell-Based Assays (Proliferation, Migration) wb->cell animal In vivo: Animal Model (Tumor Allograft) cell->animal end Lead Compound Identification animal->end

Core Experimental Methods Explained:

  • Virtual Screening: Computational methods like machine learning models (e.g., Random Forest) and molecular docking are used to predict active compounds from large chemical libraries before lab testing [4].
  • Mechanism/Efficacy Assays (In vitro):
    • Dual-Luciferase Reporter Assay: Used to measure the effect of a compound on HIF-1α transcriptional activity. A reporter gene (like luciferase) is placed under the control of a HIF-1-responsive promoter [1].
    • Western Blot & qPCR: These techniques quantify changes in HIF-1α protein levels and the mRNA levels of its downstream target genes (e.g., VEGF, GLUT1) under hypoxic conditions [1] [5].
    • Angiogenesis Assays: Sprouting assays using endothelial cell spheroids or migration/proliferation tests are conducted to confirm anti-angiogenic effects [1].
  • Efficacy & Toxicity (In vivo): The most promising candidates are tested in animal models, typically mouse allografts or xenografts, to confirm their ability to suppress tumor growth in a living system [1].

Interpretation and Research Considerations

When comparing this compound to other inhibitors, here are key points to consider:

  • This compound's Niche: Its dual inhibition of HIF-1α and DLL4 is a unique and potentially synergistic mechanism not commonly reported for other inhibitors, making it a compelling candidate for further study [1].
  • Development Stage Gap: While this compound is at the preclinical stage [1], several other inhibitors (e.g., some HSP90 inhibitors, Topotecan) have already entered clinical trials, meaning they have more extensive data on human safety and efficacy [2].
  • Focus of Future Comparisons: A rigorous, direct comparison would require all compounds to be tested in the same experimental models (e.g., the same cell line and animal model). The field currently lacks such standardized, head-to-head studies.

References

Steppogenin compared to other angiogenesis inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols for Steppogenin

The key experimental findings on this compound are summarized in the table below.

Experimental Model Key Findings on this compound
Dual-Luciferase Reporter Assay Inhibited HIF-1α transcriptional activity under hypoxia and VEGF-induced DLL4 expression in a dose-dependent manner [1].
Western Blot / qPCR Significantly suppressed HIF-1α protein levels under hypoxic conditions and reduced VEGF-induced DLL4 expression [1].
In Vitro Angiogenesis Assays Suppressed hypoxia-induced endothelial cell (EC) proliferation and migration, as well as VEGF-induced sprouting of EC spheroids [1].
In Vivo Allograft Tumor Experiment Suppressed tumor growth and sprouting angiogenesis, demonstrating efficacy in a live animal model [1].
Detailed Experimental Methodologies

The conclusive data on this compound is supported by the following key experimental protocols:

  • Dual-Luciferase Reporter Assay: Used to screen 70 natural compounds. This assay measures the transcriptional activity of HIF-1α under hypoxic conditions and the activity of the DLL4 promoter induced by VEGF in vascular endothelial cells. This compound was identified as a hit for inhibiting both pathways [1].
  • In Vitro Sprouting Angiogenesis Assay: This involves creating three-dimensional spheroids from vascular endothelial cells. These spheroids are embedded in a collagen gel and stimulated with VEGF to induce sprouting, mimicking the formation of new blood vessels. The study showed that this compound treatment effectively suppressed this VEGF-induced sprouting [1].
  • In Vivo Allograft Tumor Experiment: This method tests the anti-tumor and anti-angiogenic effects in a live animal model. Tumor cells are transplanted into immunocompetent mice. The test compound (e.g., this compound) is administered, and its ability to suppress tumor growth and the density of sprouting blood vessels within the tumor is measured [1].

Mechanisms of Action in Context

The different inhibitors disrupt the angiogenic process at various points, as illustrated in the following pathways.

angiogenesis_comparison cluster_tumor Tumor Cell Compartment cluster_ec Endothelial Cell Compartment Hypoxia Hypoxia TumorCell TumorCell InflammatoryCytokines InflammatoryCytokines JAK JAK InflammatoryCytokines->JAK Binds Receptor EC Endothelial Cell (EC) Stabilizes Stabilizes , color= , color= HIF1A HIF1A VEGF VEGF HIF1A->VEGF Upregulates Transcription VEGFR VEGFR-2 VEGF->VEGFR Binds VEGF->VEGFR Secreted STAT STAT JAK->STAT Phosphorylates STAT->VEGF Upregulates Transcription Steppogenin_T This compound Steppogenin_T->HIF1A Inhibits DLL4 DLL4 VEGFR->DLL4 Induces Expression Sprouting Sprouting Angiogenesis VEGFR->Sprouting Promotes Notch Notch DLL4->Notch Activates (Signals to stalk cell) Notch->Sprouting Regulates Bevacizumab Bevacizumab Aflibercept Bevacizumab->VEGF Neutralizes Cediranib Cediranib Cediranib->VEGFR Inhibits Kinase Activity Steppogenin_EC This compound Steppogenin_EC->DLL4 Inhibits Expression JAKi JAK Inhibitors (e.g., Tofacitinib) JAKi->JAK Inhibits

Diagram: Anti-Angiogenic Drug Targets. This diagram compares the signaling pathways targeted by this compound and other inhibitors. This compound uniquely acts on both HIF-1α in tumor cells and DLL4 in endothelial cells.

Conclusion for Researchers

Based on the current data, your choice of inhibitor for research or development depends heavily on the intended target and strategy.

  • This compound presents a novel, dual-targeting mechanism that acts on both the tumor cell hypoxia response and a specific endothelial signaling pathway. It represents a promising candidate for new multi-target anti-angiogenic therapies, particularly for solid tumors [1].
  • Established Agents like bevacizumab, cediranib, and aflibercept remain the benchmark for VEGF/VEGFR pathway inhibition. JAK inhibitors offer an alternative strategy by targeting angiogenesis driven by inflammation [2] [3] [4].

The experimental data for this compound is compelling but primarily from a single, recent study. Further independent validation and comparative studies in additional disease models would be invaluable to fully establish its efficacy profile relative to other agents.

References

Steppogenin efficacy comparison anti-inflammatory agents

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Steppogenin

The research on this compound's anti-inflammatory efficacy is limited but points to promising indirect activity. The key available data comes from a study using the model yeast Saccharomyces cerevisiae.

Assay Type Experimental Model Key Findings Relevance to Anti-inflammatory Activity
Chronological Lifespan Assay [1] Wild-type S. cerevisiae (BY4742) Extended yeast lifespan by 25% (comparable to quercetin's 15-25%). Oxidative stress is a key driver of chronic inflammation; anti-aging effects in yeast are often linked to enhanced stress resistance, suggesting potential anti-inflammatory pathways.
Oxidative Stress Resistance [1] Wild-type S. cerevisiae with acetic acid-induced oxidative stress Protected yeast cells against oxidative stress; reduced intracellular reactive oxygen species (ROS). Reduced ROS levels can indirectly mitigate inflammation, as oxidative stress is a primary activator of pro-inflammatory signaling pathways.

The study proposed that this compound's effects might involve the TOR1 and MSN2/4 signaling pathways, which are linked to stress response and aging [1]. The exact molecular targets and mechanisms in mammalian systems require further investigation.

Established Anti-inflammatory Agents

For context, the following table summarizes common anti-inflammatory agents used in research and medicine, highlighting their well-defined mechanisms and efficacy.

Agent/Drug Class Primary Mechanism of Action Key Efficacy Findings Common Experimental Models
Celecoxib (COX-2 Inhibitor) [2] [3] Selectively inhibits cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis at inflammation sites. As effective as naproxen/diclofenac for osteoarthritis/rheumatoid arthritis pain/inflammation; improved gastrointestinal tolerability vs. non-selective NSAIDs [2] [4]. Randomized controlled trials (RCTs) in patients with osteoarthritis and rheumatoid arthritis [2] [4].
Traditional NSAIDs (e.g., Ibuprofen, Naproxen) [3] Non-selectively inhibit both COX-1 and COX-2 enzymes. Provide effective symptomatic relief for pain and inflammation; associated with GI toxicity due to COX-1 inhibition [2] [3]. Clinical trials, in vitro enzyme assays.
Nrf2 Activators (e.g., natural compounds) [5] Activate the Nrf2 signaling pathway, leading to expression of antioxidant proteins (HO-1, NQO1). Preclinical models show reduction in oxidative stress and secondary inflammation; Nrf2-/- models have worse damage after ischemic stroke [5]. Animal models of stroke (MCAO), cell culture.

Research Gaps and Future Directions

For the audience of researchers and drug development professionals, it is crucial to note the significant gaps in this compound research:

  • Limited Model Systems: Current data is from yeast models. The relevance to human physiology and mammalian inflammatory pathways needs validation.
  • Indirect Evidence: The anti-inflammatory potential is inferred from antioxidant and anti-aging effects, not direct measures of inflammation (e.g., cytokine reduction).
  • Lack of Direct Comparisons: No studies were found that directly compare this compound's potency or efficacy to standard agents like NSAIDs or other natural flavonoids in the same experimental system.

To robustly position this compound among anti-inflammatory agents, future work should prioritize experiments in mammalian immune cell models (e.g., LPS-stimulated macrophages), followed by animal models of inflammation (e.g., carrageenan-induced paw edema). Measuring direct endpoints like prostaglandin E2 (PGE2) and cytokine (TNF-α, IL-6) levels would be essential.

Potential Anti-inflammatory Pathway of Flavonoids

The diagram below outlines a generalized pathway through which this compound and related flavonoids are theorized to exert anti-inflammatory effects, based on the documented role of oxidative stress in inflammation and the known action of other flavonoids.

G Theorized Anti-inflammatory Pathway of Flavonoids like this compound External Stressors\n(e.g., Acetic Acid, LPS) External Stressors (e.g., Acetic Acid, LPS) Cellular Oxidative Stress Cellular Oxidative Stress External Stressors\n(e.g., Acetic Acid, LPS)->Cellular Oxidative Stress Antioxidant Flavonoids\n(e.g., this compound, Quercetin) Antioxidant Flavonoids (e.g., this compound, Quercetin) Elevated ROS Levels Elevated ROS Levels Cellular Oxidative Stress->Elevated ROS Levels Activation of Stress\nResponse Pathways (TOR1, MSN2/4) Activation of Stress Response Pathways (TOR1, MSN2/4) Elevated ROS Levels->Activation of Stress\nResponse Pathways (TOR1, MSN2/4) Reduction in Intracellular ROS Reduction in Intracellular ROS Antioxidant Flavonoids\n(e.g., this compound, Quercetin)->Reduction in Intracellular ROS Scavenging Activity Inhibition of Pro-inflammatory\nSignaling (e.g., NF-κB) Inhibition of Pro-inflammatory Signaling (e.g., NF-κB) Reduction in Intracellular ROS->Inhibition of Pro-inflammatory\nSignaling (e.g., NF-κB) Reduction of Inflammation\n& Cellular Aging Reduction of Inflammation & Cellular Aging Activation of Stress\nResponse Pathways (TOR1, MSN2/4)->Reduction of Inflammation\n& Cellular Aging Theorized Link (Per Search Results) Inhibition of Pro-inflammatory\nSignaling (e.g., NF-κB)->Reduction of Inflammation\n& Cellular Aging

References

Summary of Experimental Data on Steppogenin in Primary Rat Microglial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Metric Observed Effect of Steppogenin Experimental Details
Nitrite Production Significant inhibition in a dose-dependent manner [1] LPS-induced cells; 24h treatment [1]
iNOS Protein Expression Significant inhibition in a dose-dependent manner [1] LPS-induced cells; 24h treatment [1]
COX-2 Protein Expression Significant inhibition in a dose-dependent manner [1] LPS-induced cells; 24h treatment [1]
Key Signaling Pathways Suppression of NF-κB nuclear translocation and JNK/p38 MAPK phosphorylation [1] [2] LPS-induced cells [1] [2]

Detailed Experimental Protocols

For researchers looking to replicate or understand the mechanistic studies, here are the methodologies from the key publication.

  • Cell Culture Model: The studies were performed on primary microglial cells isolated from Sprague-Dawley rats [1]. Cells were pre-treated with various concentrations of this compound (e.g., 20.0 - 80.0 μM) for a set period (e.g., 3 hours) before being stimulated with Lipopolysaccharide (LPS at 1 μg/mL) to induce an inflammatory response [1] [2].
  • Viability Assay (MTT Assay): To ensure that the anti-inflammatory effects were not due to cytotoxicity, cell viability was assessed using the MTT assay. This compound showed no cytotoxic effects on microglial cells in the concentration range of 10.0 to 80.0 μM [1] [2].
  • Measurement of Proinflammatory Mediators:
    • Nitric Oxide (NO): The accumulation of nitrite, a stable oxidative end product of NO, in the culture supernatant was measured using the Griess reaction [1].
    • Protein Expression (iNOS and COX-2): The protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were analyzed by western blotting. Cell lysates were subjected to electrophoresis, transferred to membranes, and probed with specific antibodies against iNOS and COX-2 [1].
  • Analysis of Signaling Pathways:
    • NF-κB Translocation: The nuclear translocation of the NF-κB subunit (p65) was investigated using immunofluorescence and visualized by confocal microscopy. This technique allows for the visual confirmation of the protein's movement from the cytoplasm to the nucleus [1] [2].
    • MAPK Phosphorylation: The phosphorylation levels of JNK and p38 MAPK, indicative of pathway activation, were also determined via western blotting using phospho-specific antibodies [1].

Signaling Pathways and Mechanism of Action

The anti-neuroinflammatory mechanism of this compound involves the suppression of two major pro-inflammatory signaling pathways. The following diagram illustrates this process and the experimental workflow used for validation.

G cluster_0 Experimental Workflow cluster_1 Mechanism of Action in Microglia LPS LPS Stimulation PreTreat Pre-treatment with This compound LPS->PreTreat Measure Measure Outcomes PreTreat->Measure Inhibit1 This compound Inhibits PreTreat->Inhibit1 Inhibit2 This compound Inhibits PreTreat->Inhibit2 Analysis Pathway Analysis Measure->Analysis Step2 NF-κB (p65/p50) Nuclear Translocation Analysis->Step2 MStep1 MAPK Phosphorylation (JNK, p38) Analysis->MStep1 Start1 LPS Step1 IκB-α Phosphorylation & Degradation Start1->Step1 Step1->Step2 Step3 Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Step2->Step3 Inhibit1->Step1  Suppresses Start2 LPS Start2->MStep1 MStep2 Activation of Pro-inflammatory Response MStep1->MStep2 Inhibit2->MStep1  Suppresses

Supporting Research Context

  • Relevance to Neurodegenerative Diseases: The overactivation of microglia and subsequent neuroinflammation is a common feature in several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS) [1] [3]. The findings on this compound are significant within this broader research context.
  • Additional Biological Activities: Beyond its established effects in microglia, this compound has also been identified in other screening studies. For instance, research using yeast models has shown that this compound can extend cellular lifespan and protect against oxidative stress, suggesting additional antioxidant potential that complements its anti-inflammatory properties [4].

Research Gaps and Future Directions

While the existing data is promising, several aspects require further investigation to fully validate this compound's therapeutic potential:

  • Limited Independent Validation: The core experimental data is primarily from a single study [1] [2]. The field would benefit from replication of these findings by independent research groups.
  • Lack of In Vivo Data: The current evidence is confined to in vitro models (cultured cells). Preclinical validation in animal models of neuroinflammation and neurodegeneration is a critical next step to assess its efficacy and pharmacokinetics in a whole organism.
  • Cell Source Specificity: The available data focuses on rat primary microglial cells. Its effects on human microglia or microglia derived from human iPSCs would be highly valuable for translational research.

References

Steppogenin vs dexmedetomidine neuroinflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Research Status

Feature Steppogenin Dexmedetomidine
Source Isolated from the plant Cudrania tricuspidata [1] Synthetic compound [2]
Primary Known Activity Antineuroinflammatory [1] Sedative, analgesic, anxiolytic, and neuroprotective [2]
Research Status Early preclinical (in vitro models) [1] Advanced preclinical & Clinical Trials [2] [3] [4]
Key Neuroinflammatory Findings Suppresses pro-inflammatory mediators in microglial cells [1] Reduces neuroinflammation and apoptosis in animal models and human patients [3] [4]

Mechanisms of Action Against Neuroinflammation

The neuroprotective effects of both compounds are closely linked to their ability to suppress microglial activation, a key driver of neuroinflammation. Their primary molecular mechanisms are summarized below.

G This compound This compound LPS_Stim LPS Stimulation This compound->LPS_Stim Inhibits NFkB_Trans NF-κB Nuclear Translocation LPS_Stim->NFkB_Trans MAPK_Phos p38/JNK MAPK Phosphorylation LPS_Stim->MAPK_Phos Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6, IL-12) NFkB_Trans->Cytokine_Release INOS_COX2 iNOS & COX-2 Expression (NO, PGE2 production) NFkB_Trans->INOS_COX2 MAPK_Phos->Cytokine_Release MAPK_Phos->INOS_COX2 Dexmedetomidine Dexmedetomidine Alpha2AR α2-Adrenergic Receptor Activation Dexmedetomidine->Alpha2AR Nrf2_Path Nrf2 Pathway Activation (HO-1, NQO-1) Alpha2AR->Nrf2_Path PI3K_Path PI3K/Akt/mTOR Pathway Activation Alpha2AR->PI3K_Path miR340_Up miR-340 Upregulation Alpha2AR->miR340_Up HMGB1_Inh HMGB1/RAGE/NF-κB Inhibition Alpha2AR->HMGB1_Inh Reduced_Neuroinflammation Reduced Neuroinflammation & Neuronal Apoptosis Nrf2_Path->Reduced_Neuroinflammation PI3K_Path->Reduced_Neuroinflammation miR340_Up->Reduced_Neuroinflammation HMGB1_Inh->Reduced_Neuroinflammation

This compound: Direct Inhibition of Inflammatory Signaling

This compound appears to work by directly suppressing two major signaling pathways in activated microglia: the NF-κB pathway and the MAPK pathway (specifically p38 and JNK) [1]. This inhibition prevents the production of key inflammatory mediators.

Dexmedetomidine: Multi-Faceted Neuroprotection

As a prescription sedative, dexmedetomidine's mechanism is more extensively studied and involves multiple pathways mediated by its action on α2-adrenergic receptors [2], including:

  • Activation of antioxidant defenses via the Nrf2 pathway [3].
  • Modulation of microRNA, such as upregulating miR-340 to inhibit NF-κB [5].
  • Activation of cell survival signals through the PI3K/Akt/mTOR pathway [6].
  • Inhibition of the HMGB1/RAGE/NF-κB signaling axis [7].

Summary of Experimental Data

The table below consolidates key quantitative findings from pivotal studies on both compounds.

Compound Experimental Model Key Quantitative Findings on Neuroinflammatory Markers Reference
This compound LPS-stimulated BV2 microglial cells Dose-dependent (10-80 μM) inhibition of NO (from ~35 to <10 μM) and PGE2; suppressed TNF-α, IL-1β, IL-6, IL-12 mRNA [1]. [1]
Dexmedetomidine TBI model (Rat) Reduced levels of TNF-α, IL-1β, IL-6; promoted Nrf2, HO-1, NQO-1 expression; modulated apoptosis proteins (↓Bax, ↑Bcl-2, ↓cleaved caspase-3) [3]. [3]
LPS-stimulated BV2 cells Upregulated miR-340; subsequent inhibition of NF-κB and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [5]. [5]
Sevoflurane-anesthesia model (Rat) Activated PI3K/Akt/mTOR pathway; reduced levels of IL-6, IL-8, TNF-α [6]. [6]
Human Cranial Surgery (RCT) Reduced serum HMGB1 (222.5 ± 408.3 pg/ml to 152.2 ± 280.0 pg/ml); lower post-op neurological complications (26.3% vs 43.8%) and delirium [4]. [4]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

This compound In Vitro Protocol
  • Cell Model: Immortalized BV2 microglial cells and rat primary microglial cells [1].
  • Inflammation Induction: Cells were stimulated with Lipopolysaccharide (LPS) at 1 μg/mL [1].
  • Treatment: Cells were pre-treated or co-treated with this compound (10-80 μM) for various durations [1].
  • Key Assays:
    • Cell Viability: MTT assay to rule out cytotoxicity [1].
    • Nitric Oxide (NO): Griess reaction for nitrite concentration [1].
    • Prostaglandin E2 (PGE2) & Cytokines: ELISA [1].
    • mRNA Expression: Quantitative real-time PCR for TNF-α, IL-1β, IL-6, IL-12 [1].
    • Protein Analysis: Western blot for iNOS, COX-2, IκB-α, and MAPK phosphorylation [1].
    • NF-κB Translocation: Immunofluorescence and confocal microscopy [1].
Dexmedetomidine In Vivo (TBI) Protocol
  • Animal Model: Male Sprague-Dawley rats (250-280 g) with weight-drop-induced Traumatic Brain Injury (TBI) [3].
  • Treatment: Intraperitoneal injection of dexmedetomidine (25 μg/kg) or vehicle 30 minutes after TBI [3].
  • Key Assays:
    • Neurobehavioral Assessment: Neurological Severity Score (NSS) at 1, 3, 7, and 14 days post-TBI [3].
    • Brain Water Content: Measured to assess cerebral edema [3].
    • ELISA: Measured cortical levels of TNF-α, IL-1β, and IL-6 [3].
    • RT-qPCR & Western Blot: Analyzed expression of NF-κB, Nrf2, downstream genes (HO-1, NQO-1), and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) [3].
    • Histopathology: TUNEL staining for neuronal apoptosis [3].

Conclusion for Researchers

  • This compound is a promising natural product lead compound. Its well-defined mechanism of directly inhibiting NF-κB and MAPK signaling makes it a valuable tool for studying microglial-driven neuroinflammation. However, its journey requires extensive further investigation, including in vivo studies and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling.
  • Dexmedetomidine is a clinically validated, multi-mechanistic neuroprotective agent. Its strong preclinical data and positive results from human trials [4] make it a robust candidate for repurposing in conditions where neuroinflammation is a key component. Its known hemodynamic effects, such as bradycardia and hypotension [2], require careful management in clinical settings.

References

Steppogenin synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations and Experimental Data

The table below summarizes steppogenin's synergistic effects with other compounds and the supporting experimental evidence.

Synergistic Partner Biological Context / Assay Model Observed Synergistic Effect Key Quantitative Data / Outcome Proposed Mechanism of Synergy
Ascorbic Acid (VC) Apple juice; Tyrosinase inhibition & antibrowning [1] Enhanced physical stability of microemulsion; Strong antibrowning effect Storage Stability: SME alone showed significant degradation after 7 days. S+VCME retained over 80% this compound after 30 days at 4°C and 25°C [1]. VC improves chemical stability of this compound within the microemulsion system, preventing degradation [1].
Vitamin E (VE) Apple juice; Tyrosinase inhibition & antibrowning [1] Enhanced physical stability of microemulsion; Strong antibrowning effect Storage Stability: S+VEME retained over 80% this compound after 30 days at 4°C and 25°C [1]. VE acts as an antioxidant, improving the stability of this compound in the formulation [1].
Butylated Hydroxytoluene (BHT) Apple juice; Tyrosinase inhibition & antibrowning [1] Enhanced physical stability of microemulsion; Strong antibrowning effect Storage Stability: S+BHTME retained over 80% this compound after 30 days at 4°C and 25°C [1]. BHT acts as an antioxidant, improving the stability of this compound in the formulation [1].
Dual Inhibition (HIF-1α & DLL4) Solid tumors; HEK293T cells & vascular endothelial cells (ECs) [2] Suppressed tumor growth and sprouting angiogenesis In Vitro Activity: Dose-dependent inhibition of HIF-1α transcriptional activity and VEGF-induced DLL4 expression in ECs. Suppressed EC migration and sprouting [2]. This compound simultaneously targets two critical nodes in the angiogenic pathway (HIF-1α and DLL4), disrupting tumor vascularization [2].

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the key methodological details from the cited studies.

  • Microemulsion Preparation for Anti-browning Studies [1]

    • Formulation: O/W microemulsions were prepared using ethyl butyrate (oil phase), Tween 80 (surfactant), and PEG 400 (cosurfactant). The optimal ratio of surfactant to cosurfactant (S/CS) was 3:2, and the oil phase to surfactant mixture (O/SM) was 8:92.
    • Drug Loading: this compound and the antioxidant partners (VC, VE, BHT) were dissolved in the oil phase.
    • Characterization: The microemulsions were characterized for particle size, viscosity, and refractive index.
    • Stability Test: Formulations were stored at 4°C, 25°C, and 40°C for 30 days, with samples taken periodically to analyze drug retention and physical stability.
    • Anti-browning Assay: The antibrowning efficacy was evaluated on fresh apple juice, and the browning index was measured.
  • Mechanistic Studies on Antiangiogenic Activity [2]

    • Cell Viability: Initial screening of 70 natural compounds for cytotoxicity was performed using a cell viability assay (method not specified in detail).
    • Dual-Luciferase Reporter Assay: HEK293T cells were used to assess the inhibitory effect of this compound on HIF-1α transcriptional activity under hypoxic conditions.
    • Western Blot & qPCR: Protein and mRNA levels of HIF-1α and its target genes, as well as DLL4, were analyzed in tumor cells and vascular endothelial cells under hypoxia or VEGF stimulation.
    • In Vitro Angiogenesis Assays: The inhibitory effects on angiogenesis were confirmed through:
      • Proliferation Assay on vascular endothelial cells.
      • Migration Assay (likely a scratch wound or transwell assay).
      • Sprouting Assay using endothelial cell spheroids.

Signaling Pathway Diagrams

This compound's synergistic antiangiogenic effect arises from its dual inhibition of key pathways. The following diagram illustrates this mechanism.

G Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes VEGF VEGF DLL4 DLL4 VEGF->DLL4 Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis Promotes Notch Notch Signaling DLL4->Notch Notch->Angiogenesis Promotes This compound This compound This compound->HIF1a Inhibits This compound->DLL4 Inhibits

The primary synergistic combination for food science applications involves a formulation-based stabilization. The workflow for preparing and testing these microemulsions is detailed below.

G Step1 1. Prepare Microemulsion Step2 2. Load Active Compounds Step1->Step2 Step3 3. Characterize Formulation Step2->Step3 Step4 4. Stability Test Step3->Step4 Step5 5. Anti-browning Assay Step4->Step5 Oil Oil Phase: Ethyl butyrate Oil->Step1 Surfactant Surfactant: Tween 80 Surfactant->Step1 Cosurfactant Cosurfactant: PEG 400 Cosurfactant->Step1 S This compound S->Step2 Antioxidant Antioxidant (VC/VE/BHT) Antioxidant->Step2

Key Insights for Research and Development

  • For Pharmaceutical Development: The dual inhibition of HIF-1α and DLL4 is a highly promising mechanism for anti-cancer therapy, particularly in targeting angiogenesis-resistant tumors [2]. This represents a potential polypharmacology effect rather than a classic drug-drug synergy.
  • For Food & Cosmetic Science: The microemulsion technology is a highly effective delivery system for this compound. The synergy with antioxidants like VC, VE, and BHT is primarily pharmaceutical, enhancing stability rather than target engagement, which is crucial for developing stable, effective anti-browning agents or skin-whitening cosmetics [1].
  • Analytical Support: A recent 2024 study has developed and validated a specific HPLC-DAD method for the simultaneous quantitation of this compound and other flavonoids in Morus alba, which is essential for standardizing extracts and quantifying this compound in synergistic formulations [3].

References

Steppogenin comparative analysis natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin at a Glance

The table below summarizes the key biological activities and potential therapeutic applications of this compound identified from recent studies.

Therapeutic Area Primary Molecular Targets Observed Effects / Potency Key Comparators / Controls
Anticancer & Anti-angiogenic Activity [1] [2] [3] HIF-1α, DLL4, NOTCH1 Suppresses tumor growth & sprouting angiogenesis; dual inhibition of HIF-1α & DLL4; inhibits EC migration/proliferation [1] [2] [3]. More effective than Sanggenon F or Dehydrovomifoliol alone in anti-angiogenic assays [3].
Anti-neuroinflammatory Activity [4] NF-κB, JNK, p38 MAPK Inhibits NO, PGE2, TNF-α, IL-1β, IL-12, IL-6 production in microglial cells (dose-dependent: 10-80 μM) [4]. Potent activity in BV2 and rat primary microglial cells; no cytotoxicity observed up to 80 μM [4].
Tyrosinase Inhibitory Activity [5] Tyrosinase Strong mushroom tyrosinase inhibition (IC₅₀ < 50 μM), more potent than Kojic acid (IC₅₀ = 71.6 μM) [5]. Kojic acid (standard tyrosinase inhibitor) [5].

Detailed Experimental Data and Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies.

Anticancer & Anti-angiogenic Assays

These studies evaluated this compound's ability to inhibit tumor-associated pathways and blood vessel formation.

  • Key Experimental Models:
    • In vitro: HEK293T cells, various tumor cells, retinal pigment epithelial cells, EA.hy926 endothelial cells (EC) [1] [2] [3].
    • In vivo: Allograft tumor experiments in mice [1].
  • Core Methodologies:
    • Dual-Luciferase Reporter Assay: Used to assess the inhibitory effects on HIF-1α and DLL4 transcriptional activity under hypoxic conditions or with VEGF stimulation [1] [3].
    • Western Blot & qPCR: Confirmed the suppression of HIF-1α protein levels and VEGF-induced DLL4 expression [1].
    • Cell Proliferation & Migration Assays: (e.g., BrdU, wound healing) demonstrated inhibition of hypoxia-induced EC proliferation and migration [1] [3].
    • Spheroid Sprouting Assay: A 3D model using EC spheroids embedded in collagen gel to quantify the inhibition of VEGF-induced sprouting [3].
    • Matrigel Plug Assay: An in vivo model to assess angiogenesis [3].
Anti-neuroinflammatory Assays

This research focused on this compound's effects in models of neuroinflammation, relevant to neurodegenerative diseases.

  • Key Experimental Models:
    • In vitro: LPS-stimulated BV2 microglial cells and rat primary microglial cells [4].
  • Core Methodologies:
    • Griess Assay: Measured the inhibition of nitrite (a stable metabolite of NO) production [4].
    • ELISA: Quantified the levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-1β, etc.) [4].
    • Western Blot: Analyzed the expression of iNOS, COX-2 proteins, degradation of IκB-α, and phosphorylation of MAPKs (JNK, p38) [4].
    • Immunofluorescence/Confocal Microscopy: Visualized the suppression of NF-κB (p65/p50) nuclear translocation [4].
    • Electrophoretic Mobility Shift Assay (EMSA): Assessed the inhibition of NF-κB DNA binding activity [4].
Tyrosinase Inhibition Assay

This activity is relevant for developing skin-whitening agents or treating pigmentation disorders.

  • Key Experimental Model:
    • In vitro: Mushroom tyrosinase inhibition assay [5].
  • Core Methodology:
    • Spectrophotometric Enzyme Activity Assay: The potency of this compound and other compounds was determined by measuring their IC₅₀ values (concentration required for 50% enzyme inhibition) and compared directly to the standard inhibitor, Kojic acid [5].

Signaling Pathways and Mechanisms

The following diagrams illustrate the key molecular pathways through which this compound exerts its documented effects.

Diagram 1: this compound in Anti-angiogenesis

G cluster_tumor Tumor Cell cluster_ec Endothelial Cell (Tip Cell) HypoxiaVEGF Hypoxia / VEGF Signal HIF1a HIF-1α HypoxiaVEGF->HIF1a DLL4 DLL4 Expression HypoxiaVEGF->DLL4 TargetGenes Angiogenic Target Genes HIF1a->TargetGenes Sprouting EC Sprouting, Migration, Proliferation TargetGenes->Sprouting NOTCH1 NOTCH1 Signaling (Stalk Cell) DLL4->NOTCH1 Activates NOTCH1->Sprouting Angiogenesis Angiogenesis & Tumor Growth Sprouting->Angiogenesis This compound This compound This compound->HIF1a Inhibits This compound->DLL4 Inhibits This compound->NOTCH1 Inhibits

Diagram 2: this compound in Anti-neuroinflammation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Stimulation IKK IKK Complex LPS->IKK MAPKs MAPKs (JNK, p38) LPS->MAPKs IkB IκB-α IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters (Degrades upon Phosphorylation) NFkBNuc NF-κB Nuclear Translocation NFkB->NFkBNuc MAPKs->NFkBNuc InflammatoryGenes iNOS, COX-2, TNF-α, IL-6, IL-1β NFkBNuc->InflammatoryGenes Neuroinflammation Neuroinflammatory Response InflammatoryGenes->Neuroinflammation This compound This compound This compound->IkB Preserves This compound->MAPKs Suppresses Phosphorylation

Research Implications and Future Directions

Based on the current data, this compound presents a promising multi-target natural product. Its dual inhibition of the HIF-1α and DLL4/Notch pathways in angiogenesis is a particularly compelling mechanism for oncology research [1] [3]. Furthermore, its potent anti-neuroinflammatory effects via NF-κB and MAPK pathways warrant investigation for neurodegenerative conditions [4].

For future work, the following areas are suggested:

  • Lead Optimization: Explore the Structure-Activity Relationship (SAR) to identify more potent or selective analogs. Research on Morus genus flavonoids suggests that prenyl group substitution can enhance bioactivity, which could be a valuable strategy for this compound derivative design [6] [7].
  • In-depth Mechanistic Studies: Conduct further studies to elucidate the exact binding sites and molecular interactions with its targets like DLL4 and HIF-1α.
  • ADME and Toxicology Profiling: Perform comprehensive pharmacokinetic, bioavailability, and chronic toxicity studies to advance its therapeutic potential.

References

Steppogenin's Anti-Tumor and Anti-Angiogenic Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data from key in vivo and in vitro studies.

Experimental Model/Assay Treatment Details Key Quantitative Results Significance/Implication
Mouse Allograft Tumor Model (e.g., Melanoma) Steppogenin combined with anti-PD-1 [1] Significant suppression of tumor growth compared to anti-PD-1 alone Enhances efficacy of immune checkpoint inhibitors [1]
In Vivo Allograft Tumor Experiment This compound administration Suppressed tumor growth [2] Confirms anti-tumor activity in a live animal model [2]
Endothelial Cell (EC) Spheroid Sprouting Assay This compound treatment Inhibited VEGF-induced sprouting of EC spheroids [2] Demonstrates direct inhibition of new blood vessel sprouting [2]
Endothelial Cell Migration Assay This compound treatment Suppressed hypoxia-induced EC migration [2] Shows inhibition of a critical step in angiogenesis [2]
Endothelial Cell Proliferation Assay This compound treatment Suppressed hypoxia-induced EC proliferation [2] Indicates inhibition of endothelial cell growth [2]
Dual-Luciferase Reporter Assay This compound treatment under hypoxic conditions Inhibited HIF-1α transcriptional activity in a dose-dependent manner [2] Confirms direct targeting of the HIF-1α pathway in tumor cells [2]
Dual-Luciferase Reporter Assay in ECs This compound treatment with VEGF stimulation Inhibited VEGF-induced DLL4 expression in endothelial cells [2] Confirms direct inhibition of the DLL4/Notch pathway in the endothelium [2]

Key Experimental Protocols for In Vivo Validation

For researchers aiming to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • In Vivo Tumor Models and Dosing

    • Animal Models: C57BL/6J mice are commonly used for allograft models (e.g., melanoma) [1] [3]. For xenograft models, nude mice or other immunocompromised strains are implanted with human cancer cell lines [4].
    • Tumor Implantation: Cells (e.g., 3 × 10⁵ for colon adenocarcinoma models) are subcutaneously injected into the mouse's right flank [5].
    • Compound Administration: this compound is typically dissolved in DMSO for in vitro studies. For in vivo administration, it requires a suitable vehicle for systemic delivery. Dosing regimens vary, but one cited study involved combination with an anti-PD-1 antibody in a melanoma allograft model [1].
  • In Vivo Target Efficacy Analysis

    • Tissue Processing: After dosing, tumors are excised, fixed in 4% polyoxymethylene, and embedded in paraffin. Sections are cut into 5 μm thick slices [4].
    • EdU Labeling: To mark proliferating cells in tumor tissues, mice are injected with EdU (e.g., 50 mg/kg) 8 hours before sacrifice. The incorporated EdU is then detected using a fluorescent-azide in a "click" reaction on tissue slices [4].
    • Immunofluorescence (IF): Tumor sections are subjected to antigen retrieval, blocked, and incubated with primary antibodies against target proteins (e.g., HIF-1α, DLL4). After washing, fluorescently labeled secondary antibodies are applied. This allows for quantitative analysis of protein expression specifically within the proliferating (EdU-positive) and non-proliferating areas of the tumor [4].
  • In Vitro Angiogenesis Assays

    • Spheroid Sprouting Assay: Endothelial cells (e.g., EA.hy926) are formed into spheroids and embedded in a collagen gel. They are then stimulated with VEGF in the presence or absence of this compound. The degree of sprouting from the spheroids is quantified microscopically to assess anti-angiogenic activity [3].
    • Cell Proliferation Assay: Proliferation can be measured using a colorimetric BrdU kit, where incorporation of BrdU into DNA is detected via an anti-BrdU antibody [3].
    • Wound Healing Migration Assay: A confluent monolayer of endothelial cells is "wounded" with a pipette tip. The migration of cells to close the wound, with or without VEGF and this compound, is tracked over time (e.g., 12 hours) [3].

This compound's Mechanism of Action in Tumor Angiogenesis

The anti-tumor effects of this compound are primarily mediated through the dual inhibition of key pathways in both tumor cells and endothelial cells. The following diagram illustrates this mechanism and a key experimental workflow.

G cluster_tumor Hypoxic Tumor Cell cluster_tip Endothelial Tip Cell HIF1a HIF-1α Stabilization VEGF_Release VEGF Release HIF1a->VEGF_Release DLL4_Expr DLL4 Expression VEGF_Release->DLL4_Expr  Induces   Notch_Signal Notch Signaling Activation in Stalk Cell DLL4_Expr->Notch_Signal Angiogenesis Sprouting Angiogenesis & Tumor Growth Notch_Signal->Angiogenesis This compound This compound This compound->HIF1a  Inhibits   This compound->DLL4_Expr  Inhibits  

Figure 1: this compound's dual inhibition of HIF-1α in tumor cells and DLL4 in endothelial cells suppresses sprouting angiogenesis and tumor growth [2].

G cluster_invivo In Vivo Validation Workflow Step1 1. Establish Mouse Tumor Model Step2 2. Administer this compound (Dosing Regimen) Step1->Step2 Step3 3. Inject EdU to Label Proliferating Cells Step2->Step3 Step4 4. Sacrifice & Harvest Tumors Step3->Step4 Step5 5. Process Tissue: Fix, Embed, Section Step4->Step5 Step6 6. Perform Double Staining: - Click-iT EdU Detection - Immunofluorescence (IF) for Target Proteins Step5->Step6 Step7 7. Quantitative Image Analysis: Protein Expression in Proliferating vs Non-proliferating Zones Step6->Step7

Figure 2: A workflow for quantitatively evaluating this compound's in vivo target efficacy using EdU labeling and immunofluorescence [4].

Future Research and Combination Potential

This compound represents a promising approach focused on vascular normalization. Its ability to target both HIF-1α and DLL4/Notch pathways provides a strong rationale for its therapeutic development.

  • Advantages over Selective Inhibitors: By simultaneously targeting HIF-1α in tumor cells and DLL4 in endothelial cells, this compound may produce a more robust anti-angiogenic effect and potentially circumvent compensatory resistance mechanisms that can limit single-target agents [2] [3].
  • Synergy with Immunotherapy: The most significant potential may lie in combination with immune checkpoint inhibitors like anti-PD-1. By normalizing the tumor vasculature, this compound may improve T-cell infiltration into the tumor, thereby converting "cold" tumors into "hot" ones and enhancing the efficacy of immunotherapy [6] [1].

References

Steppogenin molecular docking studies validation

Author: Smolecule Technical Support Team. Date: February 2026

Steppogenin in Molecular Docking Studies

This compound was included in a molecular docking study screening natural compounds for potential antiviral activity against SARS-CoV-2 [1].

  • Study Context: The research aimed to identify natural compounds, particularly flavonoids, that could inhibit the SARS-CoV-2 main protease (3CLpro), a key drug target [1].
  • Docking Methodology: The study used molecular docking to screen compounds, followed by enzymatic assays to examine inhibitory effects on 3CLpro. Compounds active in these assays were further tested for antiviral activity [1].
  • Finding on this compound: this compound was one of the compounds docked against the 3CLpro target [1]. However, the published results highlight Baicalein as a strong inhibitor, while this compound was not listed among the top-performing compounds in the summary data.

Core Methodology for Docking Validation

The table below outlines standard experimental protocols for validating molecular docking studies, compiled from the searched literature. These are the key steps you would expect to see in a robust study, even if they were not all fully detailed for this compound in the available source.

Validation Step Protocol Description Purpose
Ligand & Protein Preparation 3D structures of ligands (e.g., this compound) are drawn and energy-minimized. The target protein structure (e.g., 3CLpro, iNOS) is obtained from PDB and prepared (removing water, adding hydrogens) [2]. Ensures molecules are in a correct, stable state for simulation.
Molecular Docking Docking software (e.g., AutoDock) is used to predict the binding pose and affinity (docking score in kcal/mol) of the ligand within the protein's binding pocket [2]. Predicts how and how strongly a compound binds to the target.
Docking Validation The co-crystallized ligand is separated from the protein and re-docked. The Root Mean Square Deviation (RMSD) between the original and re-docked pose is calculated [2]. Validates the accuracy and reliability of the docking protocol.
Inhibition Assays In vitro enzymatic assays (e.g., using a spectrophotometer) measure the compound's ability to inhibit the target enzyme's activity, reported as IC50 values [3] [1]. Provides experimental confirmation of inhibitory activity.
Advanced Simulations Molecular Dynamics (MD) simulations assess the stability of the protein-ligand complex over time and calculate binding free energies [3] [4]. Offers a more rigorous assessment of binding stability and energetics.

Workflow for Docking and Validation

The diagram below illustrates the logical workflow of a typical molecular docking study leading to experimental validation, based on the methodologies described in the search results.

G cluster_1 In Silico Phase start Start: Identify Target Protein & Ligands prep Structure Preparation start->prep dock Molecular Docking prep->dock analysis Pose & Affinity Analysis dock->analysis validation Experimental Validation analysis->validation inv1 validation->inv1 inv2 inv1->inv2

References

Steppogenin mechanism comparison NF-κB inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

NF-κB Signaling Pathways at a Glance

The table below summarizes the core components and activation mechanisms of the two primary NF-κB pathways [1] [2] [3].

Feature Canonical (Classical) Pathway Non-Canonical (Alternative) Pathway
Key Stimuli Proinflammatory cytokines (TNF-α, IL-1β), PAMPs, DAMPs [1] [2]. Specific TNF receptor family members (CD40, BAFFR, LTβR) [1] [2].
Key Kinase IKK complex (IKKα, IKKβ, NEMO/IKKγ); IKKβ is the primary catalytic subunit [1] [2] [3]. NIK (NF-κB Inducing Kinase) and IKKα homodimers [1] [2].
Central Regulatory Event Phosphorylation and degradation of IκBα [1] [4]. Phosphorylation and processing of p100 to p52 [1] [2].
Active NF-κB Dimer Primarily p65/RelA:p50 [1] [4]. Primarily RelB:p52 [1] [2].
Primary Biological Functions Innate immunity, inflammatory response, cell survival [1] [2]. Secondary lymphoid organ development, B cell maturation, adaptive immunity [1].

Established Molecular Targets for NF-κB Inhibition

Various strategies have been developed to therapeutically target the NF-κB pathway. The following diagram illustrates the key sites of inhibition, which correspond to the categories in the subsequent table.

G ExtracellularStimuli Extracellular Stimuli (TNF-α, IL-1, LPS) IKKComplex IKK Complex Activation ExtracellularStimuli->IKKComplex IkBalpha IκBα (Inhibitor) IKKComplex->IkBalpha Phosphorylation NFkB_Inactive NF-κB Inactive Complex (e.g., p65-p50) IkBalpha->NFkB_Inactive Degradation (via Proteasome) NFkB_Active NF-κB Nuclear Translocation & Gene Transcription NFkB_Inactive->NFkB_Active Release & Translocation Inhibitor_1 IKK Inhibitors Inhibitor_1->IKKComplex Inhibitor_2 IKKβ Inhibitors Inhibitor_2->IKKComplex Inhibitor_3 Proteasome Inhibitors Inhibitor_3->IkBalpha Inhibitor_4 Nuclear Translocation Inhibitors Inhibitor_4->NFkB_Active Inhibitor_5 Gene Expression Inhibitors (e.g., oligos) Inhibitor_5->NFkB_Active Inhibitor_6 p65 Acetylation Inhibitors (e.g., p38 MAPK inhibitors) Inhibitor_6->NFkB_Active Blocks Transcriptional Activity

The table below expands on these inhibition strategies with examples and molecular mechanisms [2] [3].

Inhibitor Category Representative Examples Mechanism of Action
IKK Complex Inhibitors Small molecule IKK inhibitors (e.g., BMS-345541) Target the catalytic activity of the IKK complex, preventing IκB phosphorylation [2] [3].
Proteasome Inhibitors Bortezomib, Carfilzomib Block the proteasomal degradation of IκBα, preventing NF-κB release [2] [3].
Nuclear Translocation Inhibitors SN-50 (cell-penetrating peptide) Compete for nuclear import machinery, physically blocking NF-κB nuclear entry [2].
Gene Expression Inhibitors Antisense oligonucleotides, siRNA Target NF-κB mRNA (e.g., against p65) to reduce subunit expression [2] [3].
Immunomodulators Monoclonal antibodies (e.g., Infliximab) Bind and neutralize extracellular activators of NF-κB like TNF-α [3].
p65 Post-Translational Modifiers p38 MAPK inhibitors p38 regulates p65 acetylation via p300/CBP; its inhibition blocks transcriptional activity without affecting DNA binding [5] [6].

Experimental Workflow for NF-κB Inhibition Studies

To objectively compare Steppogenin with other inhibitors, you would typically follow a multi-step experimental protocol. The workflow below outlines the key stages, from cell stimulation to data analysis.

G step1 1. Cell Stimulation & Treatment step2 2. Cytoplasmic/Nuclear Fractionation step1->step2 step3 3. Key Assays step2->step3 step4 4. Functional Readouts step3->step4 a1 Western Blot: - IκBα degradation - p65 phosphorylation - p100 processing step3->a1 a2 Electrophoretic Mobility Shift Assay (EMSA): NF-κB DNA binding step3->a2 a3 Immunofluorescence: p65 nuclear translocation step3->a3 a4 Luciferase Reporter Assay: NF-κB transcriptional activity step3->a4 a5 qPCR/ELISA: Cytokine (TNF-α, IL-6) expression step3->a5

References

×

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 Da

Monoisotopic Mass

288.06338810 Da

Heavy Atom Count

21

Melting Point

255 - 257 °C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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